molecular formula C72H78N10O27 B3028564 (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 CAS No. 223538-61-2

(Z-Asp-Glu-Val-Asp)2-Rhodamine 110

Cat. No.: B3028564
CAS No.: 223538-61-2
M. Wt: 1515.4 g/mol
InChI Key: MRLMIVOGDRELQK-DLODMIPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is a useful research compound. Its molecular formula is C72H78N10O27 and its molecular weight is 1515.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)/t45-,46-,47-,48-,49-,50-,59-,60-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLMIVOGDRELQK-DLODMIPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H78N10O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is (Z-DEVD)2-R110

Author: BenchChem Technical Support Team. Date: March 2026

Title: (Z-DEVD)₂-R110: A Technical Monograph on High-Sensitivity Caspase-3/7 Detection

Abstract

This technical guide analyzes (Z-DEVD)₂-R110, a bis-substituted fluorogenic substrate designed for the high-throughput quantification of Caspase-3 and Caspase-7 activity.[1][2] Unlike mono-substituted coumarin substrates (e.g., Ac-DEVD-AMC), (Z-DEVD)₂-R110 utilizes a Rhodamine 110 core to deliver superior quantum yield, redshifted spectral properties, and a broader dynamic range. This document details the molecular mechanism, kinetic nuances of bis-amide cleavage, and a field-proven protocol for apoptosis screening, grounded in rigorous signal-to-noise optimization.

Molecular Architecture & Mechanism

Chemical Structure

(Z-DEVD)₂-R110 consists of a central Rhodamine 110 (R110) fluorophore covalently linked to two tetrapeptide moieties: Z-Asp-Glu-Val-Asp (Z-DEVD) .[1][3][4][5]

  • Z-Group (Benzyloxycarbonyl): Protects the N-terminus of the peptide, enhancing stability and mimicking the enzyme's natural protein substrates.

  • DEVD Sequence: The consensus recognition motif for executioner caspases (Caspase-3 and Caspase-7).[1]

  • R110 Core: A xanthene-based dye. In the bis-amide state (intact substrate), the lactone ring is locked in a closed, non-fluorescent configuration.

The "Unlocking" Mechanism

The cleavage of (Z-DEVD)₂-R110 is a sequential two-step hydrolysis . This is a critical distinction from mono-substituted substrates.

  • Step 1: Caspase-3/7 cleaves the first DEVD peptide. This opens the lactone ring, generating a mono-substituted intermediate (Z-DEVD-R110). This intermediate is fluorescent, though typically with a lower quantum yield than the free dye.

  • Step 2: The enzyme cleaves the second DEVD peptide, releasing free R110.[6] This species exhibits maximal fluorescence intensity.

Technical Insight: Because the intermediate is fluorescent, the kinetic curve does not show a significant lag phase, allowing for immediate real-time monitoring. However, for precise


 determination, kinetic models must account for the two cleavage events, whereas for standard 

screening, the total fluorescence accumulation is treated as a direct proxy for enzymatic activity.

CaspaseMechanism Substrate (Z-DEVD)2-R110 (Non-Fluorescent Bis-Amide) Intermediate Z-DEVD-R110 (Fluorescent Mono-Amide) Substrate->Intermediate 1st Cleavage (Lactone Opening) Product Free Rhodamine 110 (Highly Fluorescent) Intermediate->Product 2nd Cleavage (Max Signal) Caspase Caspase-3/7 (Active Enzyme) Caspase->Substrate Caspase->Intermediate

Figure 1: Sequential hydrolysis mechanism of (Z-DEVD)₂-R110. Note the transition from non-fluorescent bis-amide to highly fluorescent free amine.

Photophysical Superiority & Technical Advantages

(Z-DEVD)₂-R110 is preferred in high-content screening (HCS) and drug discovery over legacy substrates like Ac-DEVD-AMC or colorimetric Ac-DEVD-pNA due to its spectral properties.

Comparative Data Table
Feature(Z-DEVD)₂-R110Ac-DEVD-AMCAc-DEVD-pNA
Detection Mode Fluorescence (Green)Fluorescence (Blue)Absorbance (Yellow)
Excitation (

)
496 nm380 nmN/A
Emission (

)
520 nm460 nm405 nm (Abs)
Extinction Coeff. (

)
~80,000

~17,000

~10,000

Sensitivity Ultra-High (Single cell capable)ModerateLow
Interference Risk Low (Red-shifted away from UV)High (UV-excited compound autofluorescence)Moderate
pH Stability High (Stable fluorescence pH 6-9)pH SensitivepH Sensitive
Field-Proven Insights
  • Compound Library Screening: Many small molecule drugs autofluoresce in the blue region (350–450 nm). Using R110 (Ex/Em 496/520 nm) bypasses this interference, significantly reducing false positives in HTS campaigns.

  • pH Robustness: Unlike Fluorescein, whose fluorescence drops precipitously below pH 7.0, R110 remains highly fluorescent in slightly acidic environments, which can occur in dense cell lysates or specific buffer formulations.

Experimental Protocol: High-Throughput Apoptosis Assay

This protocol is designed for a 96-well microplate format using a cell lysate approach. It is optimized for detecting apoptosis induction (e.g., via Staurosporine) and screening Caspase-3 inhibitors.

Reagents & Buffer Preparation
  • Lysis/Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.

    • Critical: Add 10 mM DTT (Dithiothreitol) fresh immediately before use. Caspase active sites contain a cysteine thiol that must remain reduced for activity.

  • Substrate Stock: Dissolve (Z-DEVD)₂-R110 in high-grade DMSO to 10 mM. Store at -20°C, protected from light.

  • Inhibitor Control: Ac-DEVD-CHO (Reversible inhibitor) at 100 µM.

Step-by-Step Workflow
  • Cell Culture & Induction:

    • Seed cells (e.g., Jurkat or HeLa) at 20,000 cells/well in 90 µL medium.

    • Treat with inducer (e.g., 1 µM Staurosporine) for 4–6 hours.

    • Control Wells: Untreated cells (Background), Cell-free buffer (Blank).

  • Lysis & Reaction Setup:

    • Add 100 µL of Lysis/Assay Buffer (with fresh DTT) directly to the wells.

    • Incubate on an orbital shaker (300 rpm) for 10 minutes at Room Temperature (RT) to ensure complete lysis.

    • Optional: Centrifuge plate if debris interferes, though R110 signal is usually strong enough to ignore minor turbidity.

  • Substrate Addition:

    • Dilute 10 mM Substrate Stock to 50 µM in Assay Buffer.

    • Add 100 µL of diluted substrate to each well (Final concentration ~25 µM).

    • Note: The

      
       of Caspase-3 for DEVD substrates is typically 10–20 µM. Using 25 µM ensures saturation (
      
      
      
      ).
  • Incubation & Readout:

    • Incubate at RT or 37°C in the dark for 30–60 minutes.

    • Read Fluorescence: Ex 490 nm / Em 525 nm. Cutoff filter: 515 nm.

AssayWorkflow Start Cell Culture (96-well) +/- Apoptosis Inducer Lysis Add Lysis Buffer (+DTT) Shake 10 min @ RT Start->Lysis Inhibitor Optional: Add Ac-DEVD-CHO (Specificity Control) Lysis->Inhibitor Substrate Add (Z-DEVD)2-R110 Final Conc: 25 µM Lysis->Substrate Inhibitor->Substrate Incubate Incubate 30-60 min Protected from Light Substrate->Incubate Read Measure Fluorescence Ex 490nm / Em 525nm Incubate->Read

Figure 2: Optimized HTS workflow for Caspase-3/7 detection using (Z-DEVD)₂-R110.

Data Analysis & Troubleshooting

Quantitation
  • Relative Fluorescence Units (RFU): Subtract the "No Cell" blank from all samples.

  • Fold Increase:

    
    . A robust apoptosis assay should yield >5-fold signal increase.
    
  • Standard Curve: To calculate absolute moles of product, generate a standard curve using free Rhodamine 110 (not the substrate). Dissolve free R110 in the exact lysis buffer used, as fluorescence is solvent-dependent.

Common Pitfalls
  • Inner Filter Effect: At very high substrate concentrations (>100 µM) or in dark-colored media (phenol red), excitation light may be absorbed before reaching the fluorophore. Solution: Use clear buffers or phenol-red-free media; keep substrate near

    
    .
    
  • Spontaneous Hydrolysis: (Z-DEVD)₂-R110 is stable, but prolonged storage in aqueous buffer causes degradation. Always prepare working solutions fresh from DMSO stock.

  • "Hook Effect" in Inhibitor Screening: If testing covalent inhibitors, ensure pre-incubation of enzyme and inhibitor before adding the substrate to avoid competition kinetics masking the potency.

References

  • Liu, J., et al. (1999).[7] "Rhodamine 110-based substrates for the detection of protease activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Cai, S. X., et al. (2001). "Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay." Bioorganic & Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "EnzChek™ Caspase-3 Assay Kit #2 Product Information." Thermo Fisher Technical Guide. Link

  • Promega Corporation. "Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin." Promega Protocols. Link

  • AAT Bioquest. "Caspase 3/7 Activity Assay Principles and Protocols." AAT Bioquest Technical Library. Link

Sources

Technical Guide: The (Z-DEVD)₂-R110 Mechanism for High-Fidelity Apoptosis Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the mechanistic principles and experimental application of (Z-DEVD)₂-R110 , a fluorogenic bis-amide substrate designed for the quantification of effector Caspase-3 and Caspase-7 activity.[1][2] Unlike mono-substituted coumarin substrates (e.g., AMC, AFC), the symmetric bis-substitution of Rhodamine 110 (R110) provides a superior signal-to-noise ratio through a two-step cleavage mechanism. This document serves as a blueprint for researchers to implement, validate, and troubleshoot R110-based apoptosis assays with high scientific rigor.

Part 1: The Molecular Mechanism

The "Bis-Gating" Suppression System

The core innovation of (Z-DEVD)₂-R110 lies in its symmetric "bis-gating" architecture. The fluorophore, Rhodamine 110, is covalently bound at both amino groups to the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) .

  • The Quenched State (Bis-Amide): In its intact form, the lactone state of the rhodamine core is locked, or the conjugation disrupts the electron delocalization required for fluorescence. This results in a non-fluorescent molecule, effectively suppressing background noise.

  • The Kinetic Intermediate (Mono-Amide): Caspase-3/7 hydrolyzes one DEVD arm. This intermediate state is mono-substituted. While some literature suggests it is weakly fluorescent, in practical assay conditions, it does not exhibit the full quantum yield of the free fluorophore, creating a kinetic "lag" that ensures signal specificity.

  • The Signal State (Free R110): The second DEVD arm is cleaved. The leaving group, free Rhodamine 110, undergoes a structural rearrangement (often ring-opening) that restores full electron delocalization, resulting in intense green fluorescence.

Pathway Visualization

The following diagram illustrates the sequential hydrolysis required to generate the signal.

R110_Mechanism Substrate (Z-DEVD)₂-R110 (Non-Fluorescent Bis-Amide) Intermediate Mono-DEVD-R110 (Intermediate) Substrate->Intermediate 1st Hydrolysis (Slow Step) Enzyme Active Caspase-3/7 (Cysteine Protease) Enzyme->Substrate Enzyme->Intermediate Product Free Rhodamine 110 (High Fluorescence) Intermediate->Product 2nd Hydrolysis (Fast Step)

Caption: Figure 1. The sequential hydrolysis mechanism of (Z-DEVD)₂-R110. Full fluorescence requires two distinct cleavage events by the enzyme.

Part 2: Comparative Technical Analysis

Why choose R110 over legacy coumarin substrates? The decision should be based on spectral physics and cellular environment stability.

Spectral Superiority

R110 mimics the spectral properties of Fluorescein (FITC) but with enhanced photostability. This allows it to be read on standard 488 nm argon laser lines or standard GFP filter sets (Ex/Em: 499/521 nm), unlike AMC/AFC which require UV/Blue excitation that can induce cellular autofluorescence.

pH Stability

A critical, often overlooked factor is the pH of the apoptotic cell lysate.

  • Fluorescein: Quenches significantly below pH 7.0.

  • R110: Maintains constant fluorescence intensity between pH 3.0 and pH 9.0 . This makes R110 assays robust even if the lysis buffer pH drifts or if acidic lysosomal contents are released during late-stage apoptosis.

Table 1: Substrate Comparison Data
Feature(Z-DEVD)₂-R110Ac-DEVD-AMCAc-DEVD-AFC
Excitation (nm) 499 (Visible)350-380 (UV)400 (Blue)
Emission (nm) 521 (Green)440-460 (Blue)505 (Green)
Extinction Coeff. ~80,000 cm⁻¹M⁻¹~18,000 cm⁻¹M⁻¹~18,000 cm⁻¹M⁻¹
Sensitivity High (Bis-suppression)ModerateModerate
pH Stability High (pH 3–9)ModerateModerate
Autofluorescence Low (Visible Ex)High (UV Ex excites proteins)Moderate

Part 3: Experimental Protocol (Homogeneous Assay)

This protocol utilizes a "Add-Mix-Read" format, ideal for High-Throughput Screening (HTS). It relies on a bifunctional buffer that lyses the cell and supports enzymatic activity simultaneously.[2][3]

Reagent Preparation
  • Lysis/Assay Buffer: 10 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS.[4]

  • Critical Additive: DTT (Dithiothreitol) at 10 mM final concentration.

    • Mechanism:[5][6][7] Caspase-3 is a cysteine protease. The active site cysteine must be kept in a reduced state. Without DTT, oxidation leads to false negatives.

  • Substrate Stock: 10 mM (Z-DEVD)₂-R110 in DMSO.

Workflow Diagram

Assay_Workflow Step1 1. Seed Cells (96/384-well plate) Step2 2. Induce Apoptosis (Drug Treatment) Step1->Step2 Step3 3. Add Reagent (Buffer + Substrate + DTT) Step2->Step3 Do not remove media Step4 4. Lysis & Incubation (RT, 30-60 mins) Step3->Step4 Shaking (300 rpm) Step5 5. Read Fluorescence (Ex 499 / Em 521) Step4->Step5

Caption: Figure 2. Homogeneous "Add-Mix-Read" workflow. Lysis and reaction occur in a single step.[8]

Step-by-Step Methodology
  • Cell Culture: Plate cells (e.g., Jurkat, HeLa) at 10,000–50,000 cells/well in 100 µL media.

  • Induction: Treat with apoptosis inducer (e.g., Staurosporine, Camptothecin) for the desired time (usually 4–24 hours).

  • Reagent Addition: Add 100 µL of prepared Assay Reagent (Buffer + Substrate + DTT) directly to the wells. Do not remove culture media.

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes to 3 hours, protected from light.

    • Note: Use an orbital shaker (300-500 rpm) for the first 30 seconds to ensure rapid lysis.

  • Detection: Measure fluorescence on a plate reader (Ex 499 nm / Em 521 nm).

Part 4: Validation & Self-Verifying Systems

To adhere to E-E-A-T principles, an assay is only as good as its controls. You must implement the following self-validating checks.

Specificity Control (The "Z-VAD" Check)

To prove the signal is Caspase-driven and not an artifact:

  • Pre-incubate a control set of wells with Ac-DEVD-CHO or Z-VAD-FMK (pan-caspase inhibitor) at 10–50 µM for 30 minutes before adding the R110 substrate.

  • Result: The signal in these wells should remain at baseline. If fluorescence increases, it indicates non-specific hydrolysis or probe degradation.

Quantification (The R110 Standard Curve)

RFU (Relative Fluorescence Units) are arbitrary. To compare across days or instruments:

  • Prepare a serial dilution of free Rhodamine 110 (not the substrate) in the lysis buffer.

  • Range: 0 µM to 10 µM.

  • Convert experimental RFU to "moles of product generated" using the slope of this curve.

Troubleshooting "Hook Effects"

If the signal plateaus or drops at high enzyme concentrations (Substrate Depletion):

  • Diagnosis: The enzyme has consumed all (Z-DEVD)₂-R110.

  • Solution: Perform a kinetic read (measure every 5 mins). Use the initial velocity (slope of the linear phase) rather than the endpoint value.

References

  • Cai, S. X., et al. (2003).[9] "N-Ac-DEVD-N'-(Polyfluorobenzoyl)-R110: novel cell-permeable fluorogenic caspase substrates for the detection of caspase activity and apoptosis."[9] Bioconjugate Chemistry, 14(2), 458-463.[9] Retrieved from [Link]

  • AnaSpec. (2024). SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit Protocol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Measuring Caspase-3 Activity with (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles: Understanding the "Why" Behind the Assay

The Central Executioner: Caspase-3 in Programmed Cell Death

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases.[1][2] These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1]

Apoptotic signaling converges on the activation of "executioner" caspases, primarily Caspase-3 and Caspase-7.[3][4][5] Caspase-3, in particular, is considered a central executioner due to its role in cleaving a broad spectrum of cellular proteins, leading to the classic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[6][7] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways culminate in the activation of Caspase-3, making its activity a reliable and critical indicator of apoptosis.[3][4] Therefore, quantifying Caspase-3 activity provides a direct functional measure of a cell's commitment to apoptosis, a crucial endpoint in fields ranging from oncology to neurodegenerative disease research.[2][6][8]

The Key to Specificity: The Asp-Glu-Val-Asp (DEVD) Recognition Motif

Caspases derive their specificity from the recognition of a four-amino-acid sequence on their target substrates.[9] For the executioner caspases-3 and -7, the optimal recognition sequence is Asp-Glu-Val-Asp (DEVD) .[10][11] The active site of Caspase-3 forms a series of pockets (S1-S4) that accommodate the four residues (P1-P4) of the substrate. The enzyme exhibits a near-absolute requirement for an Aspartic Acid residue at the P1 position, which fits into the positively charged S1 pocket, and cleavage occurs immediately after this residue.[12][13] The S2 pocket prefers small hydrophobic residues like Valine, while the hydrophilic S3 pocket favorably interacts with Glutamic Acid.[12][14] This structural basis for substrate recognition is the foundation upon which highly specific reporter assays are built.

The Reporter Molecule: Superiority of Rhodamine 110

The choice of a reporter molecule is critical for assay sensitivity and reliability. (Z-DEVD)₂-Rhodamine 110 utilizes Rhodamine 110 (R110), a fluorophore with several advantages over other common reporters like 7-amino-4-methylcoumarin (AMC) or p-nitroanilide (pNA).

  • Favorable Spectral Properties: R110 exhibits intense green fluorescence with excitation and emission maxima around 496-500 nm and 520-522 nm, respectively.[10][15][16] This aligns perfectly with the common 488 nm laser line used in fluorescence microplate readers and flow cytometers.[11][17]

  • High Quantum Yield: The cleavage product, free R110, is intensely fluorescent, leading to a high signal-to-noise ratio and enhanced sensitivity.[][19]

  • pH Insensitivity: Unlike fluorescein, the fluorescence of R110 is stable across a wide pH range (pH 4-9), which adds to the robustness of the assay under varying buffer conditions.[20]

  • Photostability: R110 is significantly more photostable than fluorescein, making it ideal for kinetic studies or experiments requiring prolonged light exposure.[][20]

The Substrate: (Z-DEVD)₂-Rhodamine 110 and its Activation Mechanism

The (Z-DEVD)₂-Rhodamine 110 substrate, also referred to as Z-DEVD-R110, is a pro-fluorogenic molecule ingeniously designed for high sensitivity and low background.[21] Its structure consists of two DEVD peptides linked to the amino groups of the R110 core.[1][21] This bis-amide substitution effectively quenches the fluorescence of the R110 molecule.[1][22]

The activation is a two-step process catalyzed by active Caspase-3 or -7:

  • First Cleavage: An active caspase cleaves one of the DEVD peptides, yielding a mono-amide intermediate (Z-DEVD-R110). This intermediate product is moderately fluorescent.[22][23]

  • Second Cleavage: A second caspase molecule cleaves the remaining DEVD peptide, releasing the un-substituted Rhodamine 110, which is highly fluorescent.[22][23]

This sequential cleavage mechanism results in a significant amplification of the fluorescent signal upon enzyme activation.

Diagram: Mechanism of (Z-DEVD)₂-R110 Cleavage

G sub (Z-DEVD)₂-Rhodamine 110 (Non-Fluorescent) inter Z-DEVD-Rhodamine 110 (Moderately Fluorescent) sub->inter 1st Cleavage prod Rhodamine 110 (Highly Fluorescent) inter->prod 2nd Cleavage casp1 Active Caspase-3/7 casp1->sub casp2 Active Caspase-3/7 casp2->inter

Caption: Sequential cleavage of the substrate by Caspase-3/7.

Part 2: Experimental Design and Protocols

As a self-validating system, a properly designed experiment must include controls that unequivocally demonstrate the signal is a direct result of specific caspase activity.

The Experimental Workflow: A Self-Validating System

The overall process involves inducing apoptosis, lysing cells to release active caspases, and measuring the fluorescence generated from substrate cleavage. The inclusion of parallel controls is non-negotiable for data integrity.

Diagram: Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_lysis 2. Cell Lysis cluster_assay 3. Assay Reaction cluster_read 4. Data Acquisition neg_ctrl Negative Control (Untreated Cells) neg_lys Lysis neg_ctrl->neg_lys pos_ctrl Positive Control (Apoptosis-Induced Cells) pos_lys Lysis pos_ctrl->pos_lys inhib_ctrl Inhibitor Control (Induced Cells) inhib_lys Lysis inhib_ctrl->inhib_lys add_sub Add Substrate ((Z-DEVD)₂-R110) neg_lys->add_sub pos_lys->add_sub add_inhib Add Caspase Inhibitor (Ac-DEVD-CHO) inhib_lys->add_inhib add_inhib->add_sub read Measure Fluorescence (Ex: 496nm / Em: 520nm) add_sub->read

Caption: Workflow for a self-validating caspase-3/7 activity assay.

Reagents and Equipment
ComponentFunction & Rationale
(Z-DEVD)₂-R110 Substrate Pro-fluorogenic reporter for Caspase-3/7 activity. Typically supplied as a stock solution in DMSO.
Assay/Lysis Buffer Contains a non-denaturing detergent (e.g., CHAPS) to lyse cells and release enzymes. Buffered to a neutral pH (7.2-7.4) for optimal caspase activity.[1]
DTT (Dithiothreitol) A reducing agent. Often added to the assay buffer to maintain the active site cysteine of the caspase in its reduced, catalytically active state.
Ac-DEVD-CHO A specific, reversible aldehyde inhibitor of Caspase-3/7.[24] Essential for the inhibitor control to confirm signal specificity.
Cell Culture Adherent or suspension cells suitable for apoptosis induction.
Apoptosis Inducer Compound to stimulate apoptosis (e.g., Staurosporine, Camptothecin, TNF-α).
Microplate Reader Must be capable of fluorescence detection with filters or monochromators set for R110 (Ex ~496 nm, Em ~520 nm).[10]
96-well Plates Black, opaque plates are required to minimize background fluorescence and well-to-well crosstalk.
Detailed Protocol: Caspase-3/7 Activity in Cell Lysates

This protocol is designed for a 96-well plate format. All reagent additions should be performed with care to avoid bubbles.

Step 1: Cell Seeding and Apoptosis Induction

  • Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of induction (e.g., 20,000-80,000 cells/well for adherent cells).[25]

  • Culture cells overnight to allow for attachment (if applicable).

  • Prepare your controls:

    • Negative Control Wells: Add vehicle (e.g., DMSO) to these cells.

    • Positive & Inhibitor Control Wells: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 3-6 hours).

  • Incubate the plate at 37°C in a CO₂ incubator for the desired induction period.

Step 2: Reagent Preparation

  • Thaw all reagents and keep them on ice.

  • Prepare the complete Substrate Assay Buffer : Add the (Z-DEVD)₂-R110 substrate to the cell lysis/assay buffer to achieve the desired final concentration (typically 50 µM).[25][26] If your buffer does not contain a reducing agent, add DTT to a final concentration of 1-10 mM. Prepare enough for all wells. Protect this solution from light.

Step 3: Cell Lysis and Assay Reaction

  • Remove the plate from the incubator. For adherent cells, you can proceed directly. For suspension cells, gently pellet the cells in the plate by centrifugation.

  • Carefully remove the culture medium from all wells without disturbing the cells.

  • For Inhibitor Control Wells ONLY: Add 50 µL of lysis buffer containing the Caspase-3/7 inhibitor (Ac-DEVD-CHO) at its working concentration (e.g., 10-50 µM). Incubate for 10-15 minutes at room temperature.[25]

  • Add 100 µL of the prepared Substrate Assay Buffer to each well (including the inhibitor wells, which will now have a total volume of 150 µL if following the optional step above, or simply add the substrate buffer to all other wells). This single addition both lyses the cells and starts the enzymatic reaction.[19][25]

  • Mix gently on an orbital shaker for 30-60 seconds to ensure complete lysis.

Step 4: Incubation and Data Acquisition

  • Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.[26] The optimal incubation time may need to be determined empirically based on cell type and inducer strength.

  • Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.[25]

Data Analysis and Interpretation
  • Background Subtraction: Average the fluorescence from blank wells (containing only Substrate Assay Buffer) and subtract this value from all other readings.

  • Assess Controls:

    • The Negative Control (untreated cells) should have low fluorescence, representing basal caspase activity.

    • The Positive Control (induced cells) should show a significant increase in fluorescence compared to the negative control.

    • The Inhibitor Control (induced cells + Ac-DEVD-CHO) should show fluorescence levels dramatically reduced towards the negative control level. This is the critical validation step.

  • Calculate Fold-Increase: The primary result is often expressed as the fold-increase in caspase activity.

    • Fold Increase = (Fluorescence of Induced Sample) / (Fluorescence of Untreated Sample)

A significant fold-increase in the positive control that is abrogated in the inhibitor control provides strong evidence for apoptosis-induced Caspase-3/7 activation.

Part 3: Advanced Considerations and Best Practices

The Caspase-3 vs. Caspase-7 Conundrum

It is a critical point of scientific integrity to acknowledge that the DEVD sequence is efficiently cleaved by both Caspase-3 and Caspase-7.[10] Therefore, this assay measures the total "DEVD-ase" activity in the cell lysate and cannot distinguish between the two.[7][8] For most applications focused on confirming the execution phase of apoptosis, this is sufficient, as both are executioner caspases. If discrimination is necessary, this enzymatic assay should be complemented with more specific techniques, such as Western blotting using antibodies that specifically detect the cleaved (active) form of Caspase-3.

Assay Sensitivity and Substrate Comparison

The R110-based assay offers superior sensitivity compared to older methods.

SubstrateDetectionExcitation (nm)Emission (nm)Key AdvantagesKey Limitations
(Z-DEVD)₂-R110 Fluorometric ~496 ~520 Highest sensitivity , good photostability, pH insensitive.[11][20]Measures combined Caspase-3/7 activity. Two-step cleavage complicates kinetic analysis.[24]
Ac-DEVD-AMC Fluorometric~360~460Good sensitivity, widely used.UV excitation can cause higher background autofluorescence.[22]
Ac-DEVD-pNA Colorimetric405 (Abs)N/ASimple, requires only a spectrophotometer.[26]Significantly lower sensitivity than fluorometric substrates.[26]
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
High background fluorescence 1. Substrate degradation (light/improper storage).2. Autofluorescence from test compounds or media.3. Non-specific protease activity.1. Aliquot substrate and store protected from light at -20°C.2. Run a control with compound/media alone.3. Ensure inhibitor control significantly reduces signal.
Low or no signal in positive control 1. Apoptosis induction was ineffective (wrong dose/time).2. Insufficient cell number.3. Caspase-3/7 is not activated in this pathway/cell line.[27]4. Inactive reagents (e.g., degraded DTT).1. Optimize induction conditions (time course, dose-response).2. Increase cell seeding density.3. Confirm apoptosis with an alternative method (e.g., Annexin V staining).4. Use fresh reagents.
Signal not reduced by inhibitor 1. Fluorescence is from an artifact (e.g., compound).2. Proteolytic activity is not from a DEVD-specific caspase.1. Check for compound autofluorescence.2. The observed cell death may be non-apoptotic (necrotic) or mediated by other proteases.

Part 4: Conclusion

The (Z-DEVD)₂-Rhodamine 110 assay is a powerful, sensitive, and robust tool for quantifying the execution phase of apoptosis. Its high signal-to-noise ratio and straightforward "add-mix-read" protocol make it amenable to high-throughput screening for the discovery of apoptosis modulators. By understanding the biochemical principles of the substrate and implementing a rigorous, self-validating experimental design that includes negative, positive, and inhibitor controls, researchers can generate highly reliable and reproducible data. This assay serves as a cornerstone functional readout, providing a clear window into the cell's ultimate decision to initiate its own demise.

References

  • Fang, B. (2009). Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling. Georgia State University. [Link]

  • Assay Genie. (2023, July 18). Cleaved Caspase-3 and Apoptosis. [Link]

  • Boland, B., et al. (2013). Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. ResearchGate. [Link]

  • PubMed. (2003, August 15). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. [Link]

  • FluoroFinder. Rhodamine 110 Dye Profile. [Link]

  • PubMed. (2006, July 14). Structural and Kinetic Analysis of caspase-3 Reveals Role for s5 Binding Site in Substrate Recognition. [Link]

  • PubMed. (2007, March 15). Apoptosome dependent caspase-3 activation pathway is non-redundant and necessary for apoptosis in sympathetic neurons. [Link]

  • Julio, J. A., & Pop, C. (2017). Caspases and their substrates. PMC - NIH. [Link]

  • Poreba, M., & Drag, M. (2010). Caspase Substrates and Inhibitors. PMC. [Link]

  • Hardy, J. A., et al. (2021, September 23). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. Hardy Lab. [Link]

  • PNAS. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Anaspec. (2021, July 15). SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ResearchGate. The colorimetric based assays for detection of caspase-3 activity.... [Link]

  • PMC. (2024, August 8). Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. [Link]

  • PubMed. (2001, January 8). Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay. [Link]

  • PubMed. (2005, May 2). N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay. [Link]

  • ResearchGate. Z-DEVD-Rhodamine 110 is first converted by caspase-3 to the monoamide.... [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • G-Biosciences. Caspase-3/7 Z-DEVD-R110 Assay Kit. [Link]

Sources

A Guide to the Fluorometric Analysis of Caspase-3/7 Activity Using (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for quantifying caspase-3 and caspase-7 activity using the fluorogenic substrate (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and related cellular pathways.

Introduction: The Role of Caspase-3/7 in Apoptosis and the Principle of Detection

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A key molecular event in the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][2]

The detection and quantification of caspase-3/7 activity serve as a reliable hallmark of apoptosis. (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, often abbreviated as (Z-DEVD)₂-R110, is a highly sensitive and specific fluorogenic substrate designed for this purpose.[3][4] The underlying principle of this assay is based on the phenomenon of fluorescence quenching and subsequent release. In its intact form, the (Z-DEVD)₂-R110 substrate is a non-fluorescent molecule. The rhodamine 110 (R110) fluorophore is chemically modified with two Z-Asp-Glu-Val-Asp (Z-DEVD) peptide sequences, one at each of its amino groups.[5][6][7] This modification effectively suppresses the inherent fluorescence of the R110 dye.

Upon the introduction of active caspase-3 or caspase-7, the enzyme specifically recognizes and cleaves the peptide bond after the aspartate residue within the DEVD sequence.[2] This enzymatic cleavage occurs in a two-step process. The initial cleavage releases one of the DEVD peptides, resulting in a mono-DEVD-R110 intermediate that is partially fluorescent. Subsequent cleavage of the second DEVD peptide liberates the free Rhodamine 110 molecule, which is intensely fluorescent.[1][8] The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Spectral Properties of (Z-DEVD)₂-R110 and Rhodamine 110

A thorough understanding of the spectral characteristics of both the substrate and the final fluorescent product is critical for accurate experimental design and data interpretation. The intact (Z-DEVD)₂-R110 substrate is essentially non-fluorescent. The key spectral properties to consider are those of the liberated Rhodamine 110 (R110).

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
Rhodamine 110 (R110)~490 - 502[9][10][11][12]~520 - 535[4][9][10][12][13][14]

The spectral profile of R110 is similar to that of fluorescein, making it compatible with standard fluorescein filter sets in various fluorescence detection instruments.[5][6][13] It is noteworthy that the fluorescence of Rhodamine 110 is less sensitive to pH changes compared to fluorescein, offering a more stable signal in a variety of buffer conditions.[11]

The Enzymatic Cleavage Pathway

The activation of fluorescence from (Z-DEVD)₂-R110 by caspase-3/7 is a sequential process. The following diagram illustrates this pathway, highlighting the transition from a non-fluorescent state to a highly fluorescent state.

G cluster_0 Caspase-3/7 Mediated Cleavage of (Z-DEVD)₂-R110 A (Z-DEVD)₂-R110 (Non-Fluorescent) B Z-DEVD-R110 (Monoamide Intermediate) (Partially Fluorescent) A->B  Caspase-3/7 (First Cleavage) C Rhodamine 110 (Free Dye) (Highly Fluorescent) B->C  Caspase-3/7 (Second Cleavage) G cluster_1 Caspase-3/7 Assay Workflow prep 1. Prepare Cell Lysates (Induce apoptosis in positive controls) reagents 2. Prepare Assay Buffer and Substrate Working Solution prep->reagents plate 3. Plate Lysates and Controls (Positive, Negative, Inhibitor) reagents->plate add_sub 4. Add (Z-DEVD)₂-R110 Substrate to all wells plate->add_sub incubate 5. Incubate at Room Temperature or 37°C (Protect from Light) add_sub->incubate read 6. Measure Fluorescence (Ex: ~490 nm, Em: ~520 nm) incubate->read

Figure 2: A generalized workflow for a caspase-3/7 activity assay.

Detailed Procedural Steps
  • Cell Lysate Preparation:

    • Culture cells to the desired density and induce apoptosis in the experimental and positive control groups using a known stimulus (e.g., staurosporine). [15]Include an untreated cell population as a negative control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing a non-ionic detergent like CHAPS. [5][6] * Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins, including caspases.

    • Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add a standardized amount of protein from each cell lysate to individual wells.

    • For the inhibitor control, pre-incubate a sample of the apoptotic lysate with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 15-30 minutes at room temperature. [1][12] * Prepare a blank well containing only the assay buffer.

  • Reaction Initiation and Incubation:

    • Prepare the substrate working solution by diluting the (Z-DEVD)₂-R110 stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). [15] * Add the substrate working solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes, or longer, protected from light. The optimal incubation time should be determined empirically. [1][15]

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation set to approximately 490 nm and emission at approximately 520 nm. [12][15]

Data Analysis and Interpretation

The primary data output will be in Relative Fluorescence Units (RFU). To interpret the results:

  • Background Subtraction: Subtract the RFU value of the blank well from all other readings.

  • Activity Calculation: The net fluorescence intensity is directly proportional to the caspase-3/7 activity. Compare the RFU values of your experimental samples to the positive and negative controls. A significant increase in fluorescence in the treated samples compared to the untreated controls indicates apoptosis induction.

  • Inhibitor Control Validation: The fluorescence in the inhibitor-treated well should be significantly lower than in the apoptotic sample, confirming the specificity of the assay for caspase-3/7.

  • Quantitative Analysis (Optional): To quantify the amount of cleaved substrate, a standard curve can be generated using known concentrations of free Rhodamine 110. The fluorescence of the samples can then be interpolated from this curve. [1][12]

Conclusion

The (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 substrate provides a robust and sensitive tool for the real-time measurement of caspase-3/7 activity, a key indicator of apoptosis. By understanding the underlying principles of fluorescence quenching and enzymatic cleavage, and by following a well-designed experimental protocol, researchers can obtain reliable and reproducible data. This guide serves as a foundational resource for the successful implementation of this assay in apoptosis research and drug discovery.

References

  • FluoroFinder. (n.d.). Rhodamine 110 Dye Profile. Retrieved from [Link]

  • PubChem. (n.d.). Rhodamine 110. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Ac-DEVD-N'-(Polyfluorobenzoyl)−R110: Novel Cell-Permeable Fluorogenic Caspase Substrates for the Detection of Caspase Activity and Apoptosis. Retrieved from [Link]

  • Interchim. (n.d.). Caspase-3 DEVD-R110 HTS Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural basis of fluorescence quenching in caspase activatable-GFP. Retrieved from [Link]

  • Neo Science. (n.d.). (Z-Asp-Glu-Val-Asp) ₂-Rhodamine 110. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit on SpectraMax Fluorescence Microplate Readers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 Fluorescence for Caspase-3/7 Activity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating the Point of No Return in Apoptosis

In the intricate landscape of cellular life and death, apoptosis, or programmed cell death, stands as a fundamental process essential for tissue homeostasis, development, and the elimination of damaged cells.[1][2] Central to this process is a family of cysteine-aspartic proteases known as caspases.[3] These enzymes execute the death command through a proteolytic cascade, culminating in the activation of effector caspases, primarily Caspase-3 and Caspase-7.[1][4][5] The activation of these "executioner" caspases represents a critical, irreversible step, committing the cell to dismantle itself in an orderly fashion.[1]

For researchers in oncology, neurodegenerative disease, and drug development, the ability to accurately quantify caspase-3/7 activity is paramount. It serves as a direct functional measure of apoptotic induction and a key biomarker for evaluating the efficacy of therapeutic agents.[2][6][7] Among the arsenal of available tools, the pro-fluorescent substrate (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, often abbreviated as (Z-DEVD)₂-R110, has emerged as a gold standard due to its exceptional sensitivity and suitability for high-throughput screening.[8][9]

This guide provides a deep technical dive into the core principles of the (Z-DEVD)₂-R110 assay. As a Senior Application Scientist, my objective is not merely to present a protocol but to impart a foundational understanding of the "why" behind each step, empowering you to design robust experiments, interpret data with confidence, and troubleshoot effectively.

Section 1: The Molecular Mechanism of Detection

Understanding the assay begins with appreciating the elegant interplay between the enzyme, the substrate, and the resulting fluorescent signal. The entire system is engineered for high specificity and a dramatic signal-to-background ratio.

The Substrate: (Z-DEVD)₂-Rhodamine 110

The substrate is a cleverly designed molecule where the inherent fluorescence of Rhodamine 110 (R110) is chemically silenced.[10]

  • Fluorophore Core: Rhodamine 110 (R110) is an intensely fluorescent dye with spectral properties similar to fluorescein, making it compatible with common filter sets (Excitation ~498 nm / Emission ~521 nm).[3][9][11]

  • Recognition Motif: Two identical tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), are covalently attached to the two amino groups of the R110 core.[4][12][13] This DEVD sequence mimics the natural cleavage site in key cellular proteins like poly (ADP-ribose) polymerase (PARP) and is the specific recognition site for activated caspase-3 and caspase-7.[5][14][15][16]

  • Quenching Mechanism: In its intact, bisamide form, the DEVD peptide chains effectively quench the R110 fluorophore, rendering the molecule essentially non-fluorescent.[3][9][13]

The Enzymes: Caspase-3 and Caspase-7

Caspase-3 and Caspase-7 are the primary executioner caspases. They are synthesized as inactive precursors (procaspases) and become activated via proteolytic cleavage by initiator caspases (e.g., Caspase-9 in the intrinsic pathway or Caspase-8 in the extrinsic pathway).[1][6][17] Once activated, they are responsible for the cleavage of a multitude of cellular proteins, leading to the classic hallmarks of apoptosis.[5][7] Because they share a high degree of substrate specificity for the DEVD sequence, this assay effectively measures the combined activity of both key executioners.[2][5][18]

The Reaction: A Two-Step Enzymatic Amplification of Fluorescence

The core of the assay is a two-step enzymatic reaction that transforms the non-fluorescent substrate into a highly fluorescent product. This sequential cleavage provides a significant amplification of the signal.

  • First Cleavage: An active caspase-3/7 enzyme recognizes and cleaves one of the DEVD peptides from the R110 core. This releases a monoamide intermediate (Ac-DEVD-R110). This intermediate is fluorescent, but its quantum yield is only about 10% of the final product.[8][19]

  • Second Cleavage: A second caspase-3/7 molecule (or the same one) rapidly cleaves the remaining DEVD peptide. This liberates the free Rhodamine 110 dye. Unquenched and unmodified, R110 fluoresces with intense green light, resulting in a substantial and easily detectable increase in signal over background.[8][9][19][20]

This two-step process is crucial; the initial cleavage primes the molecule, and the second cleavage unleashes the full fluorescent potential, leading to the assay's high sensitivity.

G cluster_product Final Product Substrate (Z-DEVD)₂-R110 Quenched Rhodamine 110 Intermediate Z-DEVD-R110 Low Fluorescence (~10%) Substrate->Intermediate First Cleavage Product Rhodamine 110 High Fluorescence (100%) Intermediate->Product Second Cleavage Caspase1 Active Caspase-3/7 Caspase1->Substrate Caspase2 Active Caspase-3/7 Caspase2->Intermediate

Mechanism of (Z-DEVD)₂-R110 cleavage by Caspase-3/7.

Section 2: Designing a Robust Caspase-3/7 Activity Assay

The trustworthiness of your results hinges on a well-designed experiment. The causality behind experimental design is simple: every variable must be controlled for, and every result must be verifiable. This is achieved through the inclusion of a comprehensive set of controls.

The Principle of Self-Validation: The Importance of Controls

A protocol is only as good as its controls. For this assay, the following are non-negotiable for generating publication-quality data.

  • Negative Control (Uninduced Cells): These are healthy cells not treated with any apoptosis-inducing agent. This sample establishes the baseline level of fluorescence and intrinsic DEVDase activity in your cell model. All other results are compared against this baseline.

  • Positive Control (Induced Cells): This involves treating your cells with a known, potent inducer of apoptosis (e.g., staurosporine, etoposide, or anti-Fas antibody).[6][15] This control validates that the assay system is working correctly and that your cells are capable of undergoing apoptosis. If the positive control fails, results from your test compounds are uninterpretable.

  • Inhibitor Control (Induced Cells + Inhibitor): This is the most critical control for confirming specificity. A sample of induced cells is pre-treated with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO.[4][15][16][19] A significant reduction in the fluorescent signal in this well, compared to the induced-only well, provides strong evidence that the measured activity is indeed from caspase-3 and/or -7.

  • Blank Control (Reagent Only): A well containing only cell culture medium and the assay reagent. This measures the background fluorescence of the reagent and medium and should be subtracted from all other readings.

Key Reagents and Materials
Reagent/MaterialPurpose & Key Considerations
(Z-DEVD)₂-R110 Substrate Pro-fluorescent reporter. Store desiccated and protected from light at -20°C.
Cell Lysis / Assay Buffer Typically a HEPES or PIPES buffered solution (pH 7.2-7.4) containing a non-ionic detergent (e.g., CHAPS) to lyse cells and release caspases.[3]
Caspase-3/7 Inhibitor e.g., Ac-DEVD-CHO. Used for the inhibitor control to confirm signal specificity.[4][19]
Rhodamine 110 Standard (Optional but recommended for quantification). Allows for the creation of a standard curve to quantify the amount of product formed.[4][12]
Apoptosis Inducer e.g., Staurosporine. Used for the positive control.
96-Well Plates Opaque, black-walled plates with clear bottoms are essential to minimize well-to-well crosstalk and background fluorescence.[7]
Fluorescence Plate Reader Must be capable of excitation at ~485-498 nm and emission detection at ~520-530 nm.
Cultured Mammalian Cells Adherent or suspension cells of interest.

Section 3: Field-Proven Experimental Protocol

This protocol is designed as a robust, self-validating system for a 96-well plate format. The "add-mix-read" nature of the assay makes it highly amenable to automation and high-throughput applications.[4][9]

G start Start: Plate Cells induce Induce Apoptosis (Test Compounds, Positive/Negative Controls) start->induce prep_inhibitor Add Caspase Inhibitor (to Inhibitor Control Wells) induce->prep_inhibitor add_reagent Add Assay Reagent to All Wells prep_inhibitor->add_reagent prep_reagent Prepare Assay Reagent (Lysis Buffer + Substrate) prep_reagent->add_reagent incubate Incubate (Room Temp or 37°C, protected from light) add_reagent->incubate read Read Fluorescence (Ex: 490nm, Em: 520nm) incubate->read analyze Analyze Data (Subtract Blank, Calculate Fold Change) read->analyze end End analyze->end

Experimental workflow for the Caspase-3/7 R110 assay.
Step-by-Step Methodology

1. Cell Preparation & Treatment a. Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density (typically 20,000-80,000 cells/well for adherent cells).[4] Allow cells to adhere overnight. b. Prepare your test compounds and controls. Treat cells by adding the compounds directly to the culture medium. c. Set up your control wells:

  • Negative Control: Add vehicle only.
  • Positive Control: Add a known apoptosis inducer.
  • Inhibitor Control: Will be treated identically to the positive control. d. Incubate the plate for the desired treatment period (e.g., 4-24 hours) in a cell culture incubator.

2. Inhibitor Control Preparation a. Approximately 15-30 minutes before adding the assay reagent, add the caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to the designated inhibitor control wells.[4][19] Incubate at room temperature.

  • Scientist's Insight: This pre-incubation step is critical. It allows the inhibitor to enter the cells and bind to any active caspase-3/7 before the substrate is introduced, ensuring you are measuring true inhibition.

3. Assay Reagent Preparation a. Equilibrate the Lysis/Assay Buffer and the (Z-DEVD)₂-R110 substrate to room temperature. b. Prepare the final Assay Reagent immediately before use. A common dilution is 50 µL of 2 mM substrate stock per 1 mL of buffer.[4][19] Mix well but avoid vigorous vortexing which can denature proteins. Protect from light.

  • Scientist's Insight: This is a homogenous assay; the buffer contains detergents that will lyse the cells and release the caspases into the well, where they can access the substrate. No separate lysis step is needed.[4][9]

4. Assay Execution & Incubation a. Add an equal volume of the prepared Assay Reagent to each well (e.g., add 100 µL of reagent to 100 µL of cells/medium).[4] b. Mix gently on an orbital shaker for 30-60 seconds to ensure complete lysis and mixing. c. Incubate the plate at room temperature (or 37°C, check manufacturer's recommendation) for 30 to 90 minutes, protected from light.[4][19]

  • Scientist's Insight: The ideal incubation time can vary between cell types and the strength of the apoptotic stimulus. For kinetic studies, you can take readings every 10-15 minutes to find the optimal time point within the linear range of the reaction.

5. Data Acquisition a. Measure the fluorescence intensity using a microplate fluorometer with excitation set to ~490 nm and emission to ~520 nm.[4]

Section 4: Data Analysis and Troubleshooting

Interpreting Your Results
  • Background Subtraction: Calculate the average RFU from your blank wells. Subtract this value from the RFU of all other wells.

  • Verify Controls:

    • Your Positive Control should have a significantly higher RFU than your Negative Control .

    • Your Inhibitor Control should have an RFU value close to that of the Negative Control , confirming the signal is caspase-3/7 specific.

  • Calculate Fold-Increase in Activity: The most common way to express the data is as a fold-change relative to the negative control.

    • Fold Increase = (RFU of Treated Sample) / (RFU of Negative Control)

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High Background in Negative Control - Cell death in untreated wells (over-confluence, unhealthy cells).- Reagent contamination with free R110.- Insufficiently purified substrate.[10]- Optimize cell seeding density.- Ensure proper aseptic technique.- Use high-quality, HPLC-purified substrate.
Low Signal in Positive Control - Apoptosis inducer was ineffective or used at the wrong concentration/time.- Insufficient incubation time for the assay.- Low enzyme activity in the cell lysate.[21]- Incorrect filter settings on the plate reader.- Titrate the positive control inducer.- Perform a time-course experiment for both treatment and assay incubation.- Increase the number of cells per well.- Double-check excitation/emission wavelengths.
High Signal in Inhibitor Control - Inhibitor was not added, or was added at too low a concentration.- Insufficient pre-incubation time with the inhibitor.- Signal is from a non-caspase protease not blocked by Ac-DEVD-CHO.- Confirm inhibitor concentration and addition.- Increase inhibitor pre-incubation time to 30-60 minutes.- Consider that other DEVD-cleaving proteases may be active, although this is rare in apoptosis.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors when adding reagents.- Incomplete cell lysis or mixing.- Use a multichannel pipette for reagent addition.- Ensure the plate is mixed gently but thoroughly after reagent addition.

Conclusion

The (Z-DEVD)₂-Rhodamine 110 assay is a powerful, sensitive, and highly specific method for quantifying the activity of executioner caspases-3 and -7. Its "add-mix-read" simplicity makes it an indispensable tool for high-throughput screening in drug discovery and a reliable method for fundamental apoptosis research. By understanding the molecular mechanism, implementing a self-validating experimental design with rigorous controls, and following a proven protocol, researchers can generate accurate and trustworthy data, shedding light on the critical final steps of programmed cell death.

References

  • A Comparative Guide to Caspase-3 Substrates: The Specificity of Ac-DEVD-pNA in Focus. (n.d.). Benchchem.
  • Cleaved Caspase-3 and Apoptosis. (2023, July 18). Assay Genie.
  • Caspase-3 activation via the intrinsic and extrinsic apoptotic pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. (2003, August 15). PubMed. Retrieved from [Link]

  • Caspase 3 - An Important Marker of Apoptosis. (n.d.). Bio-Techne. Retrieved from [Link]

  • RHODAMINE 110. (n.d.). Iris Biotech GmbH. Retrieved from [Link]

  • Validating WM-3835-Induced Apoptosis: A Comparative Guide to Caspase Assays. (n.d.). Benchchem.
  • Application Notes and Protocols: Caspase-3 Activity Assay Following BTSA1 Treatment. (n.d.). Benchchem.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbkine. Retrieved from [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • The Fluorescence of Rhodamine. (n.d.). Optica Publishing Group. Retrieved from [Link]

  • Caspase-3 DEVD-R110 HTS Kit. (n.d.). Interchim. Retrieved from [Link]

  • Fluorescence emission spectra of the R110 rhodamine in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). (2022, February 26). PMC. Retrieved from [Link]

  • Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. (2024, August 8). PMC. Retrieved from [Link]

  • Troubleshooting. (n.d.). Reddot Biotech. Retrieved from [Link]

  • (Z-Asp-Glu-Val-Asp)2-Rhodamine 110. (n.d.). Shanghai Hongtai Biotechnology. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Intracellular accumulation of rhodamine 110 in single living cells. (n.d.). PubMed. Retrieved from [Link]

Sources

Engineering High-Fidelity Apoptosis Assays: A Technical Guide to (Z-DEVD)2-Rhodamine 110 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery and toxicology screening: the reliable, scalable quantification of apoptosis. While early-stage apoptosis is universally characterized by the activation of executioner caspases (Caspase-3 and -7), capturing this transient enzymatic activity across thousands of compounds requires an assay chemistry that is both exquisitely sensitive and highly resistant to background noise.

This whitepaper dissects the mechanistic, photophysical, and operational rationale behind using (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 (commonly abbreviated as Z-DEVD-R110 or bis-Z-DEVD-R110) as the premier fluorogenic substrate for high-throughput screening (HTS).

Mechanistic Chemistry: The Two-Step Hydrolysis Paradigm

The structural brilliance of (Z-DEVD)2-R110 lies in its bisamide configuration. The core fluorophore, Rhodamine 110, is flanked by two identical tetrapeptides (Z-Asp-Glu-Val-Asp). In its intact state, the electron-withdrawing nature of the amide bonds completely quenches the fluorescence of the rhodamine core.

When exposed to active Caspase-3 or Caspase-7, the substrate undergoes a mandatory two-step proteolytic cleavage at the C-terminal side of the aspartate residues[1]:

  • Step 1 (Monoamide Formation): The enzyme cleaves the first DEVD peptide. This yields a monoamide intermediate. While this intermediate shares the absorption and emission wavelengths of free R110, it exhibits only about 10% of the maximum fluorescence quantum yield[2].

  • Step 2 (Fluorophore Liberation): A subsequent cleavage event removes the second DEVD peptide, releasing the free Rhodamine 110 dye and resulting in a massive, highly quantifiable surge in fluorescence[3].

Causality Insight: Because the generation of maximum fluorescence requires two independent cleavage events, early kinetic reads can be non-linear. Therefore, for HTS applications, an end-point read after a dedicated incubation period (typically 1–2 hours) is engineered into the protocol to ensure complete conversion to the free R110 product.

G sub1 (Z-DEVD)2-R110 Non-fluorescent Bisamide casp1 Caspase-3/7 Cleavage (Step 1) sub1->casp1 sub2 Z-DEVD-R110 Monoamide (~10% Fluorescence) casp1->sub2 casp2 Caspase-3/7 Cleavage (Step 2) sub2->casp2 prod Free Rhodamine 110 (R110) Highly Fluorescent (Ex 498nm / Em 521nm) casp2->prod

Two-step proteolytic cleavage of (Z-DEVD)2-R110 by Caspase-3/7 yielding fluorescent R110.

Photophysical Superiority: Defeating the Inner Filter Effect

Historically, HTS campaigns relied on coumarin-based substrates like Ac-DEVD-AMC. However, AMC requires excitation in the ultraviolet range (~342 nm) and emits in the blue spectrum (~441 nm)[4]. In large small-molecule libraries, up to 5-10% of compounds are intrinsically fluorescent in the UV/blue range. This creates severe background interference and false positives.

By substituting AMC with Rhodamine 110, we shift the spectral properties into the visible range. Free R110 excites at ~496–499 nm and emits at ~520–521 nm[1][3]. This strategic shift bypasses the autofluorescence of most synthetic compounds and cellular components, dramatically improving the Signal-to-Background (S/B) ratio.

Quantitative Data: Substrate Comparison
Photophysical Property(Z-DEVD)2-Rhodamine 110Ac-DEVD-AMC
Fluorophore Released Rhodamine 110 (R110)7-Amino-4-methylcoumarin (AMC)
Excitation Peak (nm) ~496 - 499~342
Emission Peak (nm) ~520 - 521~441
Extinction Coefficient High (~80,000 M⁻¹cm⁻¹)Moderate (~16,000 M⁻¹cm⁻¹)
Autofluorescence Risk Low (Visible range)High (UV/Blue range)
HTS Suitability Excellent (High S/B ratio)Moderate (Prone to compound interference)

Engineering the Homogeneous Assay Buffer

To achieve true HTS compatibility, the assay must function in a homogenous "add-mix-measure" format[1]. This eliminates wash steps, which are mechanically cumbersome and risk dislodging delicate apoptotic cells.

The success of a homogeneous Z-DEVD-R110 assay relies entirely on the formulation of a bifunctional lysis/activity buffer. Every component serves a strict causal purpose:

  • Mild Detergents (e.g., CHAPS): Rapidly permeabilizes the mammalian cell membrane to release intracellular caspases without denaturing their tertiary structure.

  • Reducing Agents (e.g., DTT): Caspases are cysteine proteases. Their catalytic mechanism depends on a highly reactive, reduced cysteine thiol in the active site. DTT prevents oxidative inactivation during the extended HTS incubation window.

  • Chelators (e.g., EDTA): Binds divalent cations (like Mg²⁺ and Ca²⁺), effectively silencing background metalloprotease activity that could non-specifically cleave the substrate.

Self-Validating HTS Protocol (384-Well Format)

A robust protocol must be self-validating. If a signal is detected, the assay architecture must inherently prove that the signal is derived exclusively from Caspase-3/7 activity, not from compound autofluorescence or off-target proteolysis.

Workflow cells Seed Cells (384-well plate) treat Compound Treatment (Induce Apoptosis) cells->treat reagent Add Homogeneous Reagent (Lysis Buffer + Z-DEVD-R110) treat->reagent incubate Incubate (1-2 hours, RT, Dark) reagent->incubate read Fluorescence Readout (Ex: 499nm / Em: 521nm) incubate->read validate Data Validation (Z'-factor, Inhibitor Control) read->validate

Homogeneous add-mix-measure HTS workflow for Caspase-3/7 activity using Z-DEVD-R110.

Step-by-Step Methodology

Phase 1: Cell Preparation & Treatment

  • Cell Seeding: Seed mammalian cells into a black, clear-bottom 384-well microplate at an optimized density (typically 2,000–5,000 cells/well in 25 µL of culture medium). Causality: Black plates prevent well-to-well optical crosstalk (light scatter) during fluorescence reading.

  • Apoptosis Induction: Add 5 µL of the test compounds. Include a positive control (e.g., 1 µM Staurosporine) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for the desired induction period (typically 4–24 hours).

Phase 2: The Self-Validation Matrix (Crucial Step) To ensure the assay is self-validating, dedicate specific wells to the following controls: 3. Specificity Control: To a subset of positive control wells, add the competitive, reversible aldehyde inhibitor Ac-DEVD-CHO (final concentration 10–50 µM) 30 minutes prior to substrate addition[3]. Causality: If the fluorescence signal is truly caspase-derived, the Ac-DEVD-CHO will completely abrogate it. If the signal persists, it indicates false-positive compound autofluorescence. 4. Standard Curve (Optional but recommended): Spike known concentrations of free Rhodamine 110 (0.1 nM to 10 µM) into cell-free wells to calibrate the microplate reader and convert Relative Fluorescence Units (RFU) into molar product formation[2].

Phase 3: Assay Execution 5. Reagent Addition: Add 30 µL of the prepared Homogeneous Caspase-3/7 Reagent (Bifunctional Buffer + Z-DEVD-R110 substrate) directly to each well. The 1:1 ratio of culture medium to reagent ensures optimal lysis concentration[1]. 6. Incubation: Shake the plate briefly on an orbital shaker (300 rpm for 30 seconds) to ensure thorough mixing. Incubate at room temperature in the dark for 1 to 2 hours. Causality: Room temperature stabilizes the enzyme kinetics, and the 2-hour window ensures the two-step cleavage reaches a steady-state maximum. 7. Data Acquisition: Read the plate on a fluorescence microplate reader using an excitation filter of ~485-499 nm and an emission filter of ~520-530 nm[1][5].

Phase 4: HTS Quality Control Calculate the Z'-factor using the positive (Staurosporine) and negative (Vehicle) controls. A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between the apoptotic signal and baseline noise, validating its readiness for screening thousands of compounds.

References

  • Interchim. Apoptosis Assays (Fluorometric and Colorimetric Assay Kits). Retrieved from:[Link]

  • Longdom Publishing. Differential Effects of Organic and Inorganic Mercury on Phenotypically Variant Breast Cancer Cell Lines. Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Live-Cell Imaging of Apoptosis using (Z-Asp-Glu-Val-Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Apoptosis is a tightly regulated mode of cell death characterized by specific morphological and biochemical changes.[1] The execution phase of apoptosis is primarily driven by effector caspases, specifically Caspase-3 and Caspase-7. Reliable detection of these proteases in living cells is critical for drug discovery and mechanistic studies.

(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 , commonly abbreviated as (Z-DEVD)2-R110 , is a fluorogenic bis-amide substrate designed for the sensitive detection of Caspase-3/7 activity. Unlike traditional coumarin-based substrates (e.g., AMC or AFC) which require UV excitation and suffer from cellular autofluorescence interference, (Z-DEVD)2-R110 yields a green-fluorescent product (Rhodamine 110) upon cleavage.

This guide details the mechanistic basis, experimental design, and validated protocols for utilizing (Z-DEVD)2-R110 in live-cell imaging and high-content screening (HCS) applications.

Key Advantages of (Z-DEVD)2-R110
  • High Sensitivity: The bis-amide structure suppresses fluorescence by >99% prior to cleavage, resulting in an exceptional signal-to-noise ratio.

  • Spectral Superiority: Excitation/Emission (499/521 nm) aligns with standard FITC/GFP filters, avoiding UV-induced cell damage.

  • Photostability: Rhodamine 110 is significantly more photostable than coumarin derivatives, allowing for extended imaging windows.

Mechanism of Action

The utility of (Z-DEVD)2-R110 relies on its "bis-amide" chemistry.[1][2] The Rhodamine 110 core is covalently linked to two identical tetrapeptide sequences (Z-Asp-Glu-Val-Asp) via amide bonds at the amino groups.

  • Cell Entry: The benzyloxycarbonyl (Z) groups increase the lipophilicity of the molecule, facilitating passive diffusion across the intact cell membrane.

  • Enzymatic Cleavage: Intracellular active Caspase-3 or Caspase-7 recognizes the DEVD motif.

  • Sequential Hydrolysis: The enzyme must cleave both peptide chains.

    • Step 1: Cleavage of one DEVD group yields a mono-amide intermediate (weakly fluorescent).[1][2]

    • Step 2: Cleavage of the second DEVD group releases free Rhodamine 110 (highly fluorescent).[3]

  • Signal Generation: The free Rhodamine 110 accumulates in the cytoplasm, marking the apoptotic cell with intense green fluorescence.

Pathway Diagram

CaspaseCleavage Substrate (Z-DEVD)2-R110 (Non-Fluorescent Bis-Amide) Intermediate Mono-DEVD-R110 (Weak Fluorescence) Substrate->Intermediate 1st Hydrolysis Caspase Active Caspase-3/7 (Protease) Caspase->Substrate Caspase->Intermediate Product Rhodamine 110 (High Green Fluorescence) Intermediate->Product 2nd Hydrolysis

Figure 1: The two-step hydrolysis mechanism of (Z-DEVD)2-R110 by Caspase-3/7 required to release the fluorescent fluorophore.[1][2][3][4][5]

Experimental Design & Optimization

To ensure scientific integrity, the assay must be controlled and optimized for the specific cell line.

Spectral Compatibility
  • Excitation: 499 nm (Blue laser/LED)

  • Emission: 521 nm (Green channel)

  • Multiplexing: Compatible with nuclear stains like Hoechst 33342 (Blue) or dead-cell stains like Propidium Iodide/EthD-1 (Red).

  • Contraindication: Do not use with GFP-tagged proteins, as the spectra overlap completely. Use RFP-tagged proteins if co-localization is required.

Controls (Self-Validating System)

Every experiment must include the following conditions to verify the signal is truly caspase-dependent:

ConditionTreatmentExpected OutcomePurpose
Negative Control Vehicle (DMSO)No FluorescenceBaseline health/background
Positive Control Staurosporine (0.1 - 1 µM)High Green FluorescenceVerify induction efficiency
Inhibitor Control Staurosporine + Z-VAD-FMK (50 µM)Reduced/No FluorescenceCrucial: Proves signal is caspase-specific

Detailed Protocol: Live-Cell Imaging

Reagents Required:

  • (Z-DEVD)2-Rhodamine 110 (Solid)[5]

  • Anhydrous DMSO

  • HEPES-buffered saline or Phenol-red free culture medium

  • Apoptosis Inducer (e.g., Staurosporine, Camptothecin)

  • Caspase Inhibitor (Z-VAD-FMK) for validation

Step 1: Stock Solution Preparation[6][7]
  • Dissolve 1 mg of (Z-DEVD)2-R110 in an appropriate volume of anhydrous DMSO to create a 10 mM stock solution .

    • Note: MW is approx.[6] 1515.5 g/mol .[6] To make 10 mM, add ~66 µL DMSO to 1 mg.

  • Aliquot into light-tight tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Preparation
  • Seed cells in a black-wall, clear-bottom 96-well plate (for HCS) or confocal dishes.

  • Target density: 60-70% confluence. Over-confluence can induce stress-related background.

  • Allow cells to adhere overnight under standard conditions (37°C, 5% CO2).

Step 3: Induction and Staining (Co-Incubation Method)

Note: (Z-DEVD)2-R110 is non-toxic and can be added during the induction phase for real-time monitoring, or added at the endpoint.

Protocol A: Endpoint Live Staining (Recommended for highest signal-to-noise)

  • Treat cells with apoptosis inducers for the desired duration (e.g., 4–24 hours).

  • Prepare 2X Staining Solution : Dilute the 10 mM stock to 20–50 µM in pre-warmed, phenol-red free medium.

  • Add 100 µL of 2X Staining Solution directly to the 100 µL of culture media in the wells (Final concentration: 10–25 µM ).

  • Incubate at 37°C for 30 to 60 minutes .

    • Optimization: Some cell lines with robust efflux pumps may require longer incubation or the addition of Verapamil (efflux inhibitor), though this is rare for R110 substrates.

  • Optional Wash: If background is high, gently wash cells once with warm PBS, but this is often unnecessary due to the non-fluorescent nature of the uncleaved substrate.

Step 4: Image Acquisition
  • Transfer cells to the microscope stage (maintain 37°C/CO2 if performing time-lapse).

  • Settings:

    • Channel: FITC / GFP (Ex 488 nm / Em 525 nm).

    • Exposure: Keep exposure times low (<200ms) to prevent photobleaching, though R110 is robust.

  • Thresholding: Set black levels using the Negative Control (DMSO treated) wells to eliminate autofluorescence.

Workflow Diagram

ProtocolWorkflow Step1 1. Cell Seeding (60-70% Confluence) Step2 2. Apoptosis Induction (e.g., Staurosporine, 4-24h) Step1->Step2 Step3 3. Substrate Addition (Add (Z-DEVD)2-R110 to 10-25 µM) Step2->Step3 Step4 4. Incubation (30-60 min at 37°C) Step3->Step4 Step5 5. Live Imaging (FITC Channel) Step4->Step5

Figure 2: Step-by-step workflow for endpoint live-cell imaging of caspase activity.

Data Analysis & Interpretation

Quantitative Metrics

For High-Content Screening (HCS), quantify the following parameters:

  • Integrated Intensity: Total green fluorescence per well.

  • Percentage of Positive Cells: Count cells above the fluorescence threshold defined by the negative control.

  • Nuclear Morphology: If co-stained with Hoechst, correlate green cytoplasmic fluorescence with nuclear condensation (pyknosis).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Control cells green) Substrate hydrolysis in mediaUse fresh stock; ensure media is serum-reduced (serum proteases can slowly cleave DEVD).
No Signal in Positive Control Poor cell permeabilityIncrease concentration to 50 µM; extend incubation to 2 hours.
Crystals Visible Substrate precipitationPredilute stock in buffer before adding to cells; ensure DMSO concentration < 1%.
Signal Bleed-through Incorrect filtersEnsure emission filter bandpass is narrow (525/50 nm) to exclude red dyes.

References

  • Liu, J., et al. (1999). Rhodamine 110-based substrates for the detection of protease activity. Cell Death & Differentiation.[7]

  • Thermo Fisher Scientific. Molecular Probes™ Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Section 15.5: Assays for Apoptosis.

  • Cai, H., et al. (2001). Fluorogenic substrates for lipophilic caspases. Journal of Biomolecular Screening.

  • Biotium. Ac-DEVD-R110 Product Information and Protocols.

(Note: While (Z-DEVD)2-R110 is a robust standard, researchers seeking strictly "no-wash, real-time" kinetics with faster uptake often explore NucView® reagents, though R110 remains the gold standard for cytoplasmic signal intensity.)

Sources

High-Sensitivity Caspase-3/7 Detection in Cell Lysates Using the (Z-DEVD)2-R110 Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Mechanistic Grounding

Apoptosis is a highly regulated cellular suicide program critical to development, tissue homeostasis, and drug response. The execution phase of apoptosis is primarily driven by effector caspases, notably Caspase-3 and Caspase-7, which cleave a multitude of structural and repair proteins[1]. Accurately quantifying the activity of these cysteine-aspartic proteases is a cornerstone of oncology drug screening and cytotoxicity profiling.

The (Z-DEVD)2-R110 substrate—bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide) rhodamine 110—represents the gold standard for fluorometric caspase-3/7 detection[1][2]. Unlike traditional coumarin-based substrates (e.g., AMC or AFC), R110-based substrates offer superior photostability, a larger extinction coefficient, and emission spectra shifted toward the visible green range, significantly reducing autofluorescence interference from cell lysates and screening compounds[3][4].

The Two-Step Cleavage Mechanism

(Z-DEVD)2-R110 is a non-fluorescent bisamide compound. Because Caspase-3/7 recognizes the DEVD tetrapeptide sequence, the enzyme cleaves the substrate in a distinct two-step process[2][3].

  • First Cleavage: Removal of one DEVD peptide yields a DEVD-R110 monoamide intermediate, which is only weakly fluorescent[2].

  • Second Cleavage: Removal of the second DEVD peptide releases free Rhodamine 110 (R110), a highly fluorescent molecule with spectral properties nearly identical to fluorescein (FITC)[2][5].

Mechanism Substrate (Z-DEVD)2-R110 (Non-fluorescent) Monoamide DEVD-R110 Monoamide (Weakly Fluorescent) Substrate->Monoamide Caspase-3/7 (1st Cleavage) R110 Free Rhodamine 110 (Highly Fluorescent) Monoamide->R110 Caspase-3/7 (2nd Cleavage)

Two-step enzymatic cleavage of (Z-DEVD)2-R110 by Caspase-3/7 yielding fluorescent R110.

Expert Insight: Because of this two-step kinetic mechanism, R110 substrates exhibit a non-linear fluorescence burst at early time points. Therefore, (Z-DEVD)2-R110 is optimally deployed in endpoint assays (e.g., 1–2 hours post-addition) rather than rapid kinetic monitoring, ensuring complete conversion to the fully fluorescent free R110[4][6].

Spectral Properties & Reagent Specifications

To ensure optimal signal-to-background ratios, microplate readers must be configured to match the spectral profile of the fully liberated R110 fluorophore.

ParameterSpecificationCausality / Operational Impact
Target Enzymes Caspase-3, Caspase-7Recognizes the Asp-Glu-Val-Asp (DEVD) motif[3].
Peak Excitation (Ex) 496 nm – 499 nmCompatible with standard Argon-ion lasers or FITC filter sets[1][2].
Peak Emission (Em) 520 nm – 522 nmShifted away from UV, reducing background autofluorescence[2][7].
Molecular Weight ~1515.5 g/mol Requires complete dissolution in high-purity DMSO prior to buffer dilution[3].
Storage -20°C, Protect from lightPrevents spontaneous hydrolysis and photobleaching of the baseline reagent[5].

Designing a Self-Validating Assay System

A robust biochemical assay must be self-validating. To guarantee that the observed fluorescence is strictly the result of Caspase-3/7 activity and not non-specific proteolysis or compound autofluorescence, the following controls are mandatory [2][5]:

  • Vehicle Control (Uninduced Cells): Establishes the basal level of spontaneous apoptosis in the cell line.

  • Positive Control (Induced Cells): Cells treated with a known apoptosis inducer (e.g., 10 µM Camptothecin or 1 µM Staurosporine for 4–6 hours) to verify assay responsiveness[5].

  • Specificity Control (Ac-DEVD-CHO): A reversible aldehyde inhibitor of Caspase-3/7. Adding this to a parallel set of induced lysates must quench the fluorescent signal, proving the signal is strictly DEVDase-mediated[2][5].

  • Quantification Standard (Free R110): A serial dilution of reference standard R110 allows the conversion of Relative Fluorescence Units (RFU) into absolute molar concentrations of cleaved product[2].

Detailed Experimental Protocol (Cell Lysates)

Workflow Induce 1. Apoptosis Induction (e.g., Camptothecin) Lyse 2. Cell Lysis (DTT & CHAPS buffer) Induce->Lyse React 3. Substrate Addition Add (Z-DEVD)2-R110 Lyse->React Incubate 4. Incubation (1-2 hrs, Dark, RT) React->Incubate Read 5. Fluorescence Readout (Ex: 496 nm / Em: 520 nm) Incubate->Read Control1 Specificity Control (+ Ac-DEVD-CHO) Control1->React Control2 Absolute Calibration (Free R110 Standard) Control2->Read

Step-by-step experimental workflow for Caspase-3/7 activity quantification in cell lysates.

Phase 1: Reagent Preparation
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.

    • Critical Addition: Add 10 mM DTT immediately before use. Caspases are cysteine proteases; the catalytic cysteine residue must be kept in a reduced state to maintain enzymatic activity.

  • Substrate Stock: Reconstitute (Z-DEVD)2-R110 in DMSO to a 10 mM stock.

  • Assay Buffer: Same as lysis buffer, containing 50 µM (Z-DEVD)2-R110 (diluted from stock).

Phase 2: Cell Culture & Induction
  • Seed cells (e.g., Jurkat, HeLa) in a 96-well black-walled, clear-bottom microplate at a density of

    
     to 
    
    
    
    cells/well in 100 µL of culture medium[1][5].
  • Treat cells with the test compound or positive control (e.g., 10 µM Camptothecin) for the desired duration (typically 4–24 hours depending on the apoptotic mechanism)[5]. Include vehicle-treated wells.

Phase 3: Lysis and Reaction

(Note: This protocol utilizes a homogeneous "mix-and-read" approach, combining lysis and assay buffers to minimize pipetting errors and maximize high-throughput compatibility[1][8].)

  • Prepare the 2X Caspase Reagent by adding (Z-DEVD)2-R110 to the DTT-supplemented Lysis Buffer at a final concentration of 100 µM.

  • For the Specificity Control wells, add the inhibitor Ac-DEVD-CHO (final concentration 1–10 µM) to the 2X Caspase Reagent[2].

  • Add 100 µL of the 2X Caspase Reagent directly to the 100 µL of cells/medium in each well (1:1 ratio)[8][9].

  • Shake the plate gently on a plate shaker for 2 minutes at 300–500 rpm to ensure complete cell lysis and homogenization[1].

  • Incubate the plate in the dark at room temperature (or 37°C for faster kinetics) for 1 to 2 hours [9]. Incubation allows the two-step cleavage to reach completion, yielding the highly fluorescent free R110.

Phase 4: Measurement & Analysis
  • Measure fluorescence using a microplate reader set to Excitation ~496 nm and Emission ~520 nm [2][5].

  • Data Processing: Subtract the background fluorescence (blank wells containing medium + 2X Caspase Reagent but no cells) from all sample readings.

  • Validation: Confirm that the Ac-DEVD-CHO treated wells show fluorescence levels comparable to the baseline (uninduced) controls, confirming the signal is Caspase-3/7 specific[5].

  • Quantification: Map the background-subtracted RFU values to the Free R110 standard curve to report data as "pmol R110 released per minute per

    
     cells."
    

Troubleshooting & Optimization

  • High Background Signal: This is often caused by spontaneous hydrolysis of the substrate. Ensure the (Z-DEVD)2-R110 stock is stored at -20°C in anhydrous DMSO and protected from light[5]. Avoid repeated freeze-thaw cycles.

  • Low Signal in Positive Control: Caspase activity degrades rapidly if oxidized. Ensure DTT is added freshly to the lysis buffer on the day of the experiment. Furthermore, verify the timing of your apoptosis induction; Caspase-3 activation is transient, and late-stage apoptotic cells may have degraded proteases (secondary necrosis)[6].

  • Multiplexing Considerations: Because R110 emits in the green spectrum (520 nm), it can be successfully multiplexed with red-fluorescent viability assays (e.g., Resazurin/CellTiter-Blue) or luminescent assays, provided the emission spectra do not overlap[6][9].

References

  • LifeSct. Caspase-3/7 Apoptosis Assay Kit. Available at:[Link]

  • NCBI Bookshelf (NIH). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

Sources

Optimizing Caspase-3/7 Activity Assays: A Detailed Guide to Using (Z-Asp-Glu-Val-Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Caspase-3/7 in Apoptosis and the Principle of (Z-DEVD)2-R110

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key molecular event in the apoptotic cascade is the activation of a family of cysteine-aspartic proteases known as caspases.[1][2][3][4] Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad range of cellular proteins, ultimately leading to the dismantling of the cell.[1][2][5] Their activation serves as a definitive hallmark of apoptosis, making them critical targets for research and therapeutic development.

The substrate (Z-Asp-Glu-Val-Asp)2-Rhodamine 110, often abbreviated as (Z-DEVD)2-R110, is a highly sensitive and specific fluorogenic substrate designed to measure the combined activity of caspase-3 and caspase-7.[3][6] The underlying principle of this assay is elegant in its simplicity. The non-fluorescent (Z-DEVD)2-R110 molecule consists of two DEVD tetrapeptide sequences, the recognition motif for caspase-3 and -7, linked to a central rhodamine 110 (R110) fluorophore.[3][7] This configuration effectively quenches the fluorescence of the R110 moiety.[1][7] In the presence of active caspase-3 or -7, the enzyme specifically cleaves the peptide bonds after the aspartate residues. This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent free R110.[3][7] The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.[8]

The spectral properties of the liberated R110, with excitation and emission maxima around 496-500 nm and 520-522 nm respectively, are similar to those of fluorescein, making it compatible with standard fluorescence detection instrumentation such as microplate readers, fluorometers, and flow cytometers.[5][7][9] This, combined with its high sensitivity, makes the (Z-DEVD)2-R110 assay a robust tool for high-throughput screening of apoptosis inducers and inhibitors.[1][5][6]

Mechanism of (Z-DEVD)2-R110 Cleavage by Caspase-3/7

The following diagram illustrates the enzymatic cleavage of (Z-DEVD)2-R110 and the subsequent generation of a fluorescent signal.

G cluster_0 Caspase-3/7 Mediated Cleavage A (Z-DEVD)2-R110 (Non-fluorescent) C Z-DEVD-R110-DEVD-Z + Z-DEVD (Intermediate Fluorescence) A->C First Cleavage B Caspase-3/7 (Active) B->A B->C D Rhodamine 110 (R110) (Highly Fluorescent) C->D Second Cleavage G start Start step1 Cell Seeding Plate cells at desired density start->step1 step2 Apoptosis Induction Treat with inducing agent (e.g., Staurosporine) and include untreated controls step1->step2 step3 Substrate Addition Prepare serial dilutions of (Z-DEVD)2-R110 and add to wells step2->step3 step4 Incubation Incubate at 37°C, protected from light step3->step4 step5 Fluorescence Measurement Read fluorescence at Ex/Em ~499/521 nm at multiple time points step4->step5 step6 Data Analysis Plot fluorescence vs. substrate concentration for each time point step5->step6 end Determine Optimal Concentration & Time step6->end

Caption: Workflow for optimizing (Z-DEVD)2-R110 concentration.

Detailed Protocol: Optimization of (Z-DEVD)2-R110 Concentration in a 96-Well Plate Format

This protocol is designed for adherent or suspension cells in a 96-well microplate format. All steps should be performed under sterile conditions.

Materials:

  • (Z-DEVD)2-R110 substrate

  • DMSO (for reconstituting the substrate)

  • Cell culture medium appropriate for your cell line

  • 96-well black, clear-bottom microplates

  • Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

  • Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for specificity control [7][9]* Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (if performing a lysate-based assay) [3]* Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

    • For suspension cells, seed cells at a concentration of 1 x 10^5 to 5 x 10^5 cells/well.

  • Apoptosis Induction:

    • Treat cells with a known apoptosis-inducing agent at a concentration and for a duration known to induce apoptosis in your cell line.

    • Include the following controls:

      • Negative Control: Untreated cells (vehicle control).

      • Positive Control: Cells treated with the apoptosis-inducing agent.

      • Inhibitor Control: Cells pre-incubated with a caspase-3/7 inhibitor (e.g., 50 µM Ac-DEVD-CHO) for 30-60 minutes before adding the apoptosis-inducing agent.

  • Preparation of (Z-DEVD)2-R110 Working Solutions:

    • Prepare a 10 mM stock solution of (Z-DEVD)2-R110 in DMSO. [10]Aliquot and store at -20°C, protected from light. [6] * On the day of the experiment, prepare a series of working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. A suggested concentration range for optimization is 10, 25, 50, 75, and 100 µM.

  • Substrate Addition and Incubation:

    • For live-cell assays: Gently add an equal volume of the 2X concentrated (Z-DEVD)2-R110 working solutions to the corresponding wells.

    • For cell lysate assays: Lyse the cells according to a standard protocol and then add the substrate to the lysate.

    • Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm. [11] * For kinetic analysis, take readings every 15-30 minutes for a period of 1 to 4 hours. [12]For an endpoint assay, a single reading after a predetermined incubation time (e.g., 1-2 hours) is sufficient. [8]

  • Data Analysis and Interpretation:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Plot the fluorescence intensity versus the (Z-DEVD)2-R110 concentration for both the positive and negative control wells at each time point.

    • The optimal concentration will be the one that provides the largest signal-to-background ratio (fluorescence of positive control / fluorescence of negative control) without evidence of substrate inhibition at higher concentrations.

    • The optimal incubation time is the point at which the signal-to-background ratio is maximal before the signal in the positive control begins to plateau or the background in the negative control increases significantly.

Data Presentation: Expected Results and Interpretation

The following table summarizes hypothetical data from an optimization experiment.

(Z-DEVD)2-R110 Concentration (µM)Negative Control (RFU)Positive Control (RFU)Signal-to-Background Ratio
10150150010.0
25180360020.0
50 200 5000 25.0
75250525021.0
100300540018.0

In this example, a concentration of 50 µM provides the highest signal-to-background ratio and would be selected as the optimal concentration for future experiments under these conditions.

Troubleshooting and Scientific Considerations

  • High Background Fluorescence: This can be caused by substrate impurity, cell autofluorescence, or non-specific substrate cleavage. Ensure the use of a high-purity substrate and consider including a no-cell control to determine the background fluorescence of the substrate and buffer alone.

  • Low Signal: This may indicate insufficient apoptosis induction, low caspase activity, or suboptimal assay conditions. Verify apoptosis induction with an orthogonal method (e.g., Annexin V staining) and ensure the assay buffer conditions (pH, reducing agents) are optimal for caspase activity. [12]* Quenching of Signal: At very high cell densities or substrate concentrations, inner filter effects can lead to signal quenching. If this is suspected, repeat the assay with a lower cell density or a narrower range of substrate concentrations.

  • Specificity Confirmation: The use of a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, is crucial to confirm that the observed fluorescence signal is indeed due to the activity of these caspases. [7][13]A significant reduction in the signal in the presence of the inhibitor validates the specificity of the assay.

Conclusion

The (Z-DEVD)2-R110 based assay is a powerful tool for the quantitative measurement of caspase-3/7 activity, a key event in apoptosis. By systematically optimizing the substrate concentration and other assay parameters, researchers can ensure the generation of reliable and reproducible data. This detailed guide provides a framework for this optimization process, empowering researchers to confidently employ this assay in their studies of programmed cell death and in the discovery of novel therapeutics targeting this critical pathway.

References

  • (Z-DEVD)2-R110. MySkinRecipes. [Link]

  • Quantitative Analysis of Fluorescent Caspase Substrate Cleavage in Intact Cells and Identification of Novel Inhibitors of Apoptosis. PubMed. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Caspase Substrates and Inhibitors. PMC. [Link]

  • Assay principle The caspase-activated DNV fluorogenic substrate allows... ResearchGate. [Link]

  • SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit Fluorimetric. AnaSpec. [Link]

  • DEVDase detection in intact apoptotic cells using the cell permeant fluorogenic substrate, (z-DEVD)2-cresyl violet. [Link]

  • TIMING YOUR APOPTOSIS ASSAYS. BioNumbers. [Link]

Sources

Precision Preparation and Handling of (Z-DEVD)₂-R110 Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Biochemistry of Detection

(Z-DEVD)₂-R110 (Bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide) rhodamine 110) is a high-performance fluorogenic substrate designed for the specific detection of Caspase-3 and Caspase-7 activity, the executioner proteases of apoptosis.[1]

Unlike mono-amide substrates (e.g., DEVD-AMC), (Z-DEVD)₂-R110 is a bis-amide . The rhodamine 110 core is flanked by two DEVD tetrapeptide chains.[2][3] This structural distinction dictates its photophysical behavior:

  • Intact Substrate: The lactone state of the bis-substituted rhodamine renders the molecule colorless and non-fluorescent.

  • Sequential Cleavage: Caspase-3 hydrolyzes the peptide bonds in a two-step process.[2]

    • Step 1: Cleavage of the first DEVD group yields a mono-amide intermediate (minor fluorescence).

    • Step 2: Cleavage of the second DEVD group releases free Rhodamine 110 (R110).[2][3]

  • Signal Generation: Free R110 is intensely fluorescent (Ex/Em: 496/520 nm), photostable, and retains a high extinction coefficient, providing a superior signal-to-noise ratio compared to coumarin-based substrates.

Mechanism of Action

CaspaseCleavage Substrate (Z-DEVD)₂-R110 (Non-Fluorescent) Inter Mono-DEVD-R110 (Weak Fluorescence) Substrate->Inter Caspase-3/7 (First Hydrolysis) Product Free R110 (Bright Green Fluorescence) Inter->Product Caspase-3/7 (Second Hydrolysis) Peptide 2x Z-DEVD Peptide Inter->Peptide

Figure 1: The sequential hydrolysis of (Z-DEVD)₂-R110. Full fluorescence requires the removal of both peptide chains.

Chemical Specifications & Stability

Before preparation, verify the specifications of your lot. The molecular weight varies slightly depending on the counter-ion (e.g., TFA salt).

PropertySpecificationNotes
Molecular Weight ~1515.44 g/mol Check vial label; often supplied as TFA salt.[4]
Formula C₇₂H₇₈N₁₀O₂₇
Solubility Soluble in DMSO, DMFInsoluble in water until cleaved.
Excitation/Emission 496 nm / 520 nmSettings similar to FITC/Fluorescein.
Storage (Solid) -20°C, DesiccatedProtect from light.[5][6] Stable >1 year.[7]
Storage (Solution) -20°C or -80°CStable for 6 months if anhydrous.

Protocol: Preparation of 10 mM Stock Solution

Critical Directive: Do not attempt to weigh milligram quantities of this hydrophobic powder in a standard lab environment. Static electricity can cause significant loss. It is standard practice to dissolve the entire contents of the manufacturer's vial.

Materials Required[1][2][3][5][6][7][8][9][10][11][12]
  • (Z-DEVD)₂-R110 lyophilized solid (typically 1 mg or 5 mg vials).

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, PCR grade.

    • Why Anhydrous? Water in the stock solution promotes spontaneous hydrolysis of the ester/amide bonds, increasing background fluorescence over time.

  • Vortex mixer.

  • Amber microcentrifuge tubes (or foil-wrapped tubes).

Step-by-Step Procedure
  • Equilibration: Remove the product vial and the DMSO from the freezer. Allow them to warm to room temperature (~20 minutes) before opening .

    • Reasoning: Opening a cold vial introduces atmospheric moisture (condensation), which degrades the substrate.

  • Calculation: Determine the volume of DMSO required for a 10 mM concentration.

    
    
    
    • Example for 1 mg vial (MW 1515.44):

      
      
      
  • Solvation: Add the calculated volume of anhydrous DMSO directly to the original product vial.

  • Mixing: Vortex vigorously for 30–60 seconds. Ensure no powder remains on the cap or walls.

    • Visual Check: The solution should be clear or slightly yellow. If turbid, vortex longer or sonicate briefly.

  • Aliquot Generation: Immediately dispense the stock into small aliquots (e.g., 10–20 µL) in amber tubes.

    • Reasoning: Avoids repeated freeze-thaw cycles, which can precipitate the peptide.

  • Storage: Store aliquots at -20°C (routine) or -80°C (long-term).

Workflow Visualization

StockPrep Step1 Step 1: Equilibrate Warm vial to RT (20 min) PREVENTS CONDENSATION Step2 Step 2: Solvation Add Anhydrous DMSO (e.g., 66 µL for 1 mg) Step1->Step2 Step3 Step 3: Homogenize Vortex 30-60s Must be optically clear Step2->Step3 Step4 Step 4: Aliquot Dispense 10-20 µL into Amber Tubes Step3->Step4 Step5 Step 5: Cryopreservation Store at -20°C or -80°C Desiccated Step4->Step5

Figure 2: Critical workflow for preventing hydrolysis during stock preparation.

Assay Integration & Working Solutions

The 10 mM stock is too concentrated for direct use. You must prepare a 2X Working Solution immediately before the assay.

A. The Assay Buffer

Caspases are cysteine proteases and require a reducing environment for activity.

  • Base Buffer: 10 mM HEPES or PIPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS.[7][8]

  • Reducing Agent: 10 mM DTT (Dithiothreitol).

    • Critical: Add DTT fresh. DTT oxidizes in solution. Do not store buffer with DTT for >1 day.

B. Preparation of 2X Working Solution

Target final assay concentration is typically 20–50 µM . Since you will add the substrate solution 1:1 with your cell lysate/sample, you need a 2X concentration (e.g., 40–100 µM).

Protocol for 1 mL of 2X Working Solution (40 µM):

  • Thaw one 10 µL aliquot of 10 mM Stock.

  • Add 4 µL of 10 mM Stock to 996 µL of Assay Buffer (pre-warmed to RT).

  • Vortex to mix. Keep protected from light.[5][6][7][9]

C. Experimental Setup (96-well Plate)
  • Sample: Add 50 µL of Cell Lysate / Enzyme Sample.

  • Substrate: Add 50 µL of 2X Working Solution.

  • Incubation: Incubate at 37°C or RT for 30–60 minutes (kinetic reads preferred).

  • Read: Measure fluorescence at Ex/Em 496/520 nm.

Quality Control & Self-Validation

To ensure data integrity, perform these checks:

  • Background Check (T₀): Measure the fluorescence of the Working Solution mixed with plain Lysis Buffer (no cells).

    • Result: Should be near zero.[9] High background indicates spontaneous hydrolysis of the stock (bad DMSO or poor storage).

  • Positive Control: Use purified Caspase-3 enzyme or Staurosporine-treated Jurkat cell lysate.

  • Specificity Check: Pre-incubate a sample with Ac-DEVD-CHO (inhibitor) for 15 minutes before adding substrate.

    • Result: Signal should be completely ablated.

References

  • Liu, J., et al. (1999). Simple and sensitive fluorimetric assay for caspase activity using bis-(Z-DEVD)-rhodamine 110.Cell Death & Differentiation , 6(2), 99-104. Link

  • AAT Bioquest. (2024). Product Protocol: (Z-DEVD)2-R110. AAT Bioquest Technical Library. Link

  • Biotium. (2024). Caspase-3 Substrate Ac-DEVD-R110 Protocol.[2][3] Biotium Product Sheets. Link

  • Promega. (2023). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Manual. Promega Corporation. Link

  • Cai, S.X., et al. (2001). Design and synthesis of rhodamine 110 derivative-based caspase-3 substrates.Bioorganic & Medicinal Chemistry Letters , 11(1), 39-42. Link

Sources

Application Note: Optimized Buffer Composition for Caspase-3 Assay using (Z-DEVD)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Caspase-3 (CPP32/apopain) is the primary "executioner" caspase in the apoptotic cascade, responsible for the proteolytic cleavage of key cellular proteins such as PARP and ICAD.[1] Accurate quantification of Caspase-3 activity is critical in drug discovery and oncology research.

While colorimetric substrates (DEVD-pNA) and coumarin-based fluorophores (DEVD-AMC/AFC) are common, (Z-DEVD)₂-Rhodamine 110 (Z-DEVD-R110) offers superior sensitivity and dynamic range. Unlike mono-amide substrates (AMC), (Z-DEVD)₂-Rhodamine 110 is a bis-amide substrate.[2] It contains two DEVD tetrapeptides covalently linked to a single Rhodamine 110 fluorophore.[3] This structure suppresses both visible absorption and fluorescence until cleavage occurs, resulting in an exceptional signal-to-noise ratio.[4]

Mechanistic Advantage

The hydrolysis of (Z-DEVD)₂-Rhodamine 110 is a two-step process.[3] The intermediate mono-amide is significantly less fluorescent than the final free Rhodamine 110 product, creating a non-linear amplification of signal that is highly specific to enzymatic turnover. Furthermore, the excitation/emission maxima of Rhodamine 110 (499/521 nm) align with standard fluorescein filter sets, avoiding the UV-autofluorescence interference common with AMC-based assays.

Visualizing the Pathway

The following diagram illustrates the activation of Caspase-3 and the specific cleavage mechanism of the Z-DEVD-R110 substrate.

CaspasePathway ProCasp3 Pro-Caspase-3 (Inactive) ActiveCasp3 Active Caspase-3 (Heterotetramer) ProCasp3->ActiveCasp3 Cleavage by Apoptosome Apoptosome/Initiator (Caspase-8/9) Apoptosome->ActiveCasp3 Substrate (Z-DEVD)2-R110 (Non-Fluorescent) ActiveCasp3->Substrate Binds Intermediate Mono-DEVD-R110 (Weakly Fluorescent) Substrate->Intermediate Step 1 Cleavage Product Free Rhodamine 110 (High Fluorescence) Intermediate->Product Step 2 Cleavage (Signal Amplification)

Figure 1: Caspase-3 activation cascade and the two-step hydrolysis of the bis-amide Z-DEVD-R110 substrate.

Buffer Chemistry & Causality[5]

The success of this assay hinges on the "Reaction Buffer." Unlike general biological buffers, a caspase assay buffer must strictly control the redox state of the enzyme's active site.

ComponentConcentrationFunction & Causality
HEPES (pH 7.5) 20–50 mMPhysiological pH Maintenance: Caspase-3 has a narrow optimal pH range (7.0–7.5). HEPES is preferred over Tris because Tris has high temperature sensitivity (pH shifts significantly with temp).
DTT (Dithiothreitol) 5–10 mMActive Site Reduction: Caspase-3 is a cysteine protease. The active site thiol (-SH) must be kept reduced.[5] Without DTT, the enzyme oxidizes and inactivates rapidly. Critical: Must be added fresh.
CHAPS 0.1% (w/v)Stabilization & Disaggregation: A zwitterionic detergent that prevents enzyme aggregation without denaturing the protein. It is superior to SDS or Triton X-100 for maintaining caspase tetramer stability.
EDTA 2–5 mMChelation: Removes divalent cations (Zn²⁺, Ca²⁺) that can inhibit caspases or activate contaminating proteases (like calpains).
Glycerol or Sucrose 10% (w/v)Protein Stabilization: Increases solvent viscosity/osmolarity, stabilizing the enzyme conformation during longer incubations.
NaCl 0–100 mMIonic Strength: Mimics physiological ionic strength. (Note: High salt >150mM can inhibit Caspase-3; keep moderate).

Detailed Protocol

Reagent Preparation[5][6][7]

A. Stock Solutions

  • Substrate Stock (2 mM): Dissolve (Z-DEVD)₂-R110 in high-grade DMSO.

    • Note: Protect from light.[5][6] Store at -20°C. Avoid multiple freeze-thaws.

  • DTT Stock (1 M): Dissolve DTT in ultrapure water. Store aliquots at -20°C.

    • Critical: Discard thawed aliquots after use. Do not refreeze.

  • Inhibitor Control (1 mM): Ac-DEVD-CHO in DMSO (for specificity checks).

B. 2X Reaction Buffer (Prepare Fresh) To prepare 10 mL of 2X buffer (sufficient for one 96-well plate):

  • Combine the following in ultrapure water:

    • 1 mL 1M HEPES, pH 7.5 (Final: 100 mM in 2X)

    • 2 mL 50% Glycerol (Final: 10% in 2X)

    • 20 mg CHAPS (Final: 0.2% in 2X)

    • 40 µL 0.5M EDTA (Final: 2 mM in 2X)

  • IMMEDIATELY BEFORE USE: Add 100 µL of 1M DTT (Final: 10 mM in 2X).

  • Adjust volume to 10 mL with water.

Experimental Workflow

The following workflow assumes a 96-well black-walled plate format.

AssayWorkflow Start Start: Cell Lysate Prep SamplePrep 1. Prepare Samples (50 µL Lysate/Well) Start->SamplePrep Controls 2. Prepare Controls (Blank, Neg, Pos, Inhibitor) SamplePrep->Controls Combine 5. Add 50 µL Buffer Mix to 50 µL Sample Controls->Combine BuffPrep 3. Prepare 2X Reaction Buffer (Add DTT Fresh!) SubstrateAdd 4. Add Substrate to Buffer (Final: 50 µM) BuffPrep->SubstrateAdd SubstrateAdd->Combine Incubate 6. Incubate 30-60 min @ RT or 37°C (Dark) Combine->Incubate Read 7. Measure Fluorescence Ex: 499nm / Em: 521nm Incubate->Read

Figure 2: Step-by-step assay workflow for 96-well plate format.

Step-by-Step Procedure:

  • Cell Lysis: Lyse cells using a standard lysis buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 5 mM DTT). Centrifuge at 10,000 x g for 10 min to remove debris. Collect supernatant.

    • Quantification: Ensure protein concentration is normalized (e.g., 1-2 mg/mL).

  • Plate Setup:

    • Sample Wells: 50 µL Cell Lysate.

    • Background Blank: 50 µL Lysis Buffer (no cells).

    • Inhibitor Control: 50 µL Lysate + 1 µL Ac-DEVD-CHO (Pre-incubate 15 min).

  • Reaction Initiation:

    • Dilute the 2 mM Substrate Stock 1:40 into the 2X Reaction Buffer to create a 50 µM Substrate Working Solution .

    • Add 50 µL of this Working Solution to every well.[7]

    • Final Conditions: 1X Buffer, 25 µM Substrate.

  • Incubation: Incubate at Room Temperature (20-25°C) or 37°C for 30 to 60 minutes in the dark.

  • Detection: Read fluorescence on a microplate reader.

    • Excitation: 499 nm (Bandwidth 490-500 nm)

    • Emission: 521 nm (Bandwidth 515-530 nm)

Data Analysis & Troubleshooting

Calculating Activity

Subtract the fluorescence of the Background Blank from all sample readings.[7]



To calculate absolute enzyme units, generate a Rhodamine 110 Standard Curve (0 - 10 µM free R110) in the same assay buffer.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal Oxidized DTTDTT oxidizes rapidly in air. Always use a fresh aliquot or prepare fresh 1M stock.
High Background Free R110 contaminationSubstrate purity is vital.[8] Ensure substrate is >98% pure. Old substrate stocks may hydrolyze spontaneously.
Low Signal Substrate DepletionIf the signal plateaus early, the enzyme may have consumed all substrate. Dilute the lysate or reduce incubation time.
Inconsistent Replicates Pipetting/BubblesR110 is highly fluorescent; small bubbles scatter light. Centrifuge plate briefly (500 x g) before reading.

References

  • Stennicke, H. R., & Salvesen, G. S. (1997). Biochemical characteristics of caspases-3, -6, -7, and -8.[4][9] The Journal of Biological Chemistry, 272(41), 25719–25723.

  • Thermo Fisher Scientific. (n.d.). Detecting Peptidases and Proteases—Section 10.4. Molecular Probes Handbook.

  • Biotium. (n.d.). Caspase-3 Substrate Z-DEVD-R110.[2][4][7][8][10] Product Information.

  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.

  • Liu, J., et al. (1999). Rhodamine 110-based substrates for the detection of protease activity.[2][4][7][11][12] Bioorganic & Medicinal Chemistry Letters, 9(22), 3231-3236.

Sources

Application Note: Real-Time Kinetic Profiling of Caspase-3 Activity Using (Z-DEVD)₂-R110

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principle

Apoptosis is a highly orchestrated form of programmed cell death, with Caspase-3 acting as the primary executioner protease responsible for the morphological hallmarks of the apoptotic phase[1]. Historically, Caspase-3 activity has been monitored using AMC (7-amino-4-methylcoumarin) or pNA (p-nitroaniline) conjugated substrates[2][3]. However, these legacy substrates suffer from significant limitations in real-time live-cell or crude extract assays due to high cellular autofluorescence interference in the UV/blue spectrum and relatively low extinction coefficients[2][3].

The introduction of the bisamide rhodamine 110 derivative, (Z-DEVD)₂-R110, revolutionized real-time apoptosis monitoring[4]. This substrate contains two DEVD (Asp-Glu-Val-Asp) tetrapeptides covalently linked to the amino groups of the R110 fluorophore, effectively quenching both its visible absorption and fluorescence[4][5]. Upon enzymatic cleavage by Caspase-3 (or the closely related Caspase-7), the non-fluorescent bisamide substrate undergoes a sequential, two-step hydrolysis[1][4].

Mechanism A (Z-DEVD)₂-R110 (Non-fluorescent) B Z-DEVD-R110 (Monoamide, ~10% Fluor) A->B Caspase-3 (1st Cleavage) C Rhodamine 110 (Highly Fluorescent) B->C Caspase-3 (2nd Cleavage)

Two-step proteolytic cleavage of (Z-DEVD)2-R110 by Caspase-3 generating fluorescent R110.

Causality in Experimental Design (E-E-A-T Principles)

As a self-validating system, a robust kinetic assay cannot merely consist of mixing reagents; it must account for the biochemical realities of the enzyme and the substrate. The following parameters dictate the causal logic of this protocol:

  • The Two-Step Cleavage Anomaly: The first cleavage event generates a monoamide intermediate (Z-DEVD-R110) that exhibits only ~10% of the maximum fluorescence of free R110[1][3]. Consequently, the initial kinetics of fluorescence generation are inherently non-linear because the intermediate must accumulate before the highly fluorescent R110 is fully released[4]. Field-Proven Insight: For accurate real-time kinetic analysis (

    
    ), researchers must measure the rate strictly during the linear phase of the reaction, which typically occurs between 10-15% total substrate conversion[6].
    
  • Maintaining the Catalytic Thiol: Caspases are cysteine proteases; their active sites rely on a strictly reduced sulfhydryl group. Assay buffers must contain DTT (Dithiothreitol) to prevent oxidation and maintain enzymatic activity during prolonged kinetic reads[7][8].

  • Internal Validation via Competitive Inhibition: Because other cellular proteases might exhibit off-target cleavage of the DEVD sequence, a parallel control using the reversible aldehyde inhibitor Ac-DEVD-CHO is mandatory[1][5]. If the fluorescence signal in the inhibited sample is not suppressed back to baseline, the observed cleavage is not Caspase-3/7 specific[4].

Table 1: Quantitative Comparison of Caspase-3 Substrates
Substrate TypeDetection ModalityPeak Ex/Em (nm)Relative SensitivityPrimary Limitation
Ac-DEVD-pNA Absorbance405 / -Low (1x)High interference from cellular debris[3].
Ac-DEVD-AMC Fluorescence~380 / 460Medium (10x)UV excitation causes high cellular autofluorescence[2].
(Z-DEVD)₂-R110 Fluorescence496 / 520High (100x)Non-linear early kinetics due to two-step cleavage[4].

Self-Validating Protocol: Real-Time Kinetic Assay

This protocol is optimized for a 96-well microplate format using a bi-functional lysis/assay buffer that allows for single-step homogenous detection without time-consuming cell extraction[1][6].

Workflow Induce 1. Induce Apoptosis (e.g., Camptothecin) Control Negative Control (+ Ac-DEVD-CHO Inhibitor) Induce->Control Substrate 2. Add (Z-DEVD)₂-R110 in Lysis/Assay Buffer Induce->Substrate Control->Substrate Measure 3. Real-Time Kinetic Reading (Ex 496 nm / Em 520 nm) Substrate->Measure Analyze 4. Calculate Vmax (Linear phase of RFU vs. Time) Measure->Analyze

Experimental workflow for real-time monitoring of Caspase-3 activity using (Z-DEVD)2-R110.

Step-by-Step Methodology

Step 1: Cell Preparation & Apoptosis Induction

  • Seed cells (e.g., Jurkat) at a density of

    
     to 
    
    
    
    cells per well in a 96-well black plate with a clear bottom[1][6].
  • Induce apoptosis using a known agent. For example, treat with 10–20 µM Camptothecin for 4–5 hours, or 1 µM Staurosporine for 3 hours[8][9]. Maintain a set of uninduced cells as a basal activity control.

Step 2: Establishing the Self-Validating Controls 3. To verify that the signal is exclusively due to Caspase-3/7, add the competitive inhibitor Ac-DEVD-CHO (final concentration 5–50 µM) to a dedicated subset of the induced cells[1][8]. 4. Incubate the inhibitor-treated wells at room temperature for 15–30 minutes prior to the addition of the fluorogenic substrate[1][8].

Step 3: Substrate Addition & Kinetic Measurement 5. Prepare the Caspase-3 Detection Buffer by mixing the (Z-DEVD)₂-R110 substrate (final well concentration ~2–50 µM depending on the specific kit) into the bi-functional Cell Lysis/Assay Buffer (containing CHAPS, EDTA, DTT, and HEPES/PIPES pH 7.4)[7][10][11]. 6. Add the Detection Buffer directly to the culture medium in a 1:1 volumetric ratio (e.g., 50 µL buffer to 50 µL medium)[2]. 7. Immediate Measurement: Immediately place the plate in a fluorescence microplate reader. Continuously record the fluorescence intensity at Ex/Em = 496 nm / 520 nm every 5 minutes for 60 to 120 minutes at 37°C[5][6].

Table 2: Self-Validating Assay Setup (96-Well Plate Layout)
Well DesignationApoptosis InducerAc-DEVD-CHO (Inhibitor)(Z-DEVD)₂-R110 SubstrateExpected Kinetic Profile
Blank (Buffer only) NoNoYesFlatline (Baseline RFU)
Negative Control NoNoYesLow slope (Basal apoptosis)
Positive Control YesNoYesSteep linear slope (High

)
Inhibitor Control YesYesYesFlatline / Suppressed slope

Data Analysis & Kinetic Interpretation

  • Background Subtraction: Subtract the background fluorescence (Blank wells) from all experimental readings to obtain the Relative Fluorescence Units (RFU)[4][6].

  • Plotting Kinetics: Plot the RFU versus time for each sample[6].

  • Extracting

    
    :  Identify the linear portion of the kinetic curve (ignoring the initial non-linear lag phase caused by the monoamide intermediate)[4][6]. Calculate the slope (
    
    
    
    ) to determine the enzymatic rate.
  • Normalization: Because apoptotic cells undergo morphological changes and potential detachment, it is highly recommended to normalize the calculated caspase activity to the total protein concentration of the well (e.g., via a BCA assay) to prevent artifactual data skewing[12].

References

  • AnaSpec. "SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit Fluorimetric". anaspec.com. 6

  • Interchim. "Caspase-3 DEVD-R110 HTS Kit". interchim.fr. 1

  • Promega Corporation. "Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin #TB295". promega.com. 2

  • CliniSciences. "Cell viability product advantages". clinisciences.com.13

  • Thermo Fisher Scientific. "Assays for Apoptosis and Autophagy—Section 15.5". thermofisher.com. 5

  • Science in the Classroom. "Apoptosis propagates through the cytoplasm as trigger waves". scienceintheclassroom.org. 10

  • Atlas Biyoteknoloji. "Caspase-3 DEVD-R110 Fluorometric and Colorimetric Assay Kit". atlasbiyo.com. 3

  • Promega Corporation. "Protocols and Applications Guide". promega.com. 14

  • ABP Biosciences. "Caspase-3/7 Z-DEVD-R110 HTS Assay Kit". abpbio.com. 4

  • Scribd. "MP 13184 | Caspase 3 | Apoptosis". scribd.com. 11

  • Journal of Nuclear Medicine. "131I-Labeled Peptides as Caspase Substrates for Apoptosis Imaging". snmjournals.org. 9

  • PLOS One. "Effects of delayed NSAID administration after experimental eccentric contraction injury". plos.org. 12

  • American Journal of Physiology. "Caspase activity during cell stasis: avoidance of apoptosis in an invertebrate extremophile". physiology.org. 7

  • ResearchGate. "N-DEVD-N′-morpholinecarbonyl-rhodamine 110: Novel caspase-3 fluorogenic substrates". researchgate.net. 15

  • AAT Bioquest / Yizimg. "Enzyme Activity Assays 5". yizimg.com. 8

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Z-DEVD)2-R110 Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Baseline

Before troubleshooting, we must establish why the signal is generated. Unlike mono-substituted coumarin substrates (like Ac-DEVD-AMC), (Z-DEVD)2-R110 is a bis-amide derivative.[1][2]

The rhodamine 110 core is locked between two DEVD peptide chains. This structure suppresses the lactone-zwitterion equilibrium, rendering the molecule non-fluorescent. Signal generation is a two-step kinetic process :

  • Step 1: Caspase-3 cleaves the first DEVD chain. This creates a mono-amide intermediate (fluorescent, but lower quantum yield).

  • Step 2: Caspase-3 cleaves the second DEVD chain.[3] This releases free Rhodamine 110 (R110), which is intensely fluorescent.[3]

Implication for Low Signal: If your enzyme concentration is low or incubation time is too short, you may be stuck in the "mono-amide" phase, yielding significantly lower fluorescence than expected.

R110_Cleavage_Mechanism cluster_0 Kinetic Trap Substrate (Z-DEVD)2-R110 (Non-Fluorescent) Intermediate Mono-DEVD-R110 (Weakly Fluorescent) Substrate->Intermediate Caspase-3/7 (Cleavage 1) Product Free R110 (Highly Fluorescent) Intermediate->Product Caspase-3/7 (Cleavage 2) Note Incomplete cleavage leads to signal loss

Figure 1: The two-step cleavage mechanism of (Z-DEVD)2-R110. Full signal requires complete hydrolysis of both peptide chains.

Diagnostic Workflow: Why is the signal low?

If your Relative Fluorescence Units (RFU) are near baseline, follow this logic flow to isolate the variable.

Troubleshooting_Flow Start Problem: Low/No Signal Check_Control Is the Positive Control (Purified Caspase-3) working? Start->Check_Control Bio_Issue Biological Issue (Induction Failure) Check_Control->Bio_Issue Yes, Control works Chem_Issue Chemical/Optical Issue Check_Control->Chem_Issue No, Control failed Time_Check Check Induction Time (Caspase-3 is a late event) Bio_Issue->Time_Check Lysis_Check Check Lysis Efficiency Bio_Issue->Lysis_Check DTT_Check Check DTT Freshness (Oxidation kills Caspase) Chem_Issue->DTT_Check Filter_Check Check Filters (Ex 496 / Em 520) Chem_Issue->Filter_Check

Figure 2: Decision tree for isolating biological vs. chemical causes of low fluorescence.

Troubleshooting Guide (FAQ Format)

Category A: Chemical & Buffer Chemistry[4]

Q: My positive control (recombinant Caspase-3) has no signal. Is the substrate bad? A: Before blaming the substrate, check your DTT (Dithiothreitol) .

  • The Cause: Caspase-3 is a cysteine protease; its active site requires a reduced environment. DTT oxidizes rapidly in solution. If you used an old lysis buffer stored at 4°C, the DTT is likely inactive, and the enzyme will not function.

  • The Fix: Always add fresh DTT (final 10 mM) to the lysis/assay buffer immediately before use.

Q: I am using the same filters as my AMC assay (UV/Blue), but the signal is weak. A: You are on the wrong optical channel.

  • The Cause: Ac-DEVD-AMC is a blue fluorophore (Ex ~350nm / Em ~450nm). (Z-DEVD)2-R110 mimics Fluorescein (FITC).

  • The Fix: Switch to Green channel settings.

    • Excitation: 496 nm (Bandwidth 480–500 nm)

    • Emission: 520 nm (Bandwidth 515–535 nm)

Q: Can I use the same lysis buffer as my Western Blot? A: Generally, no .

  • The Cause: Western blot buffers often contain SDS or high concentrations of chaotropic salts that can denature the Caspase enzyme before it cleaves the substrate.

  • The Fix: Use a dedicated Caspase Assay Buffer (recipe below) containing CHAPS (zwitterionic detergent) rather than SDS.

Category B: Biological & Kinetic Factors

Q: I treated cells for 4 hours, but the signal is barely above background. A: You may be measuring too early.

  • The Cause: Caspase-3 activation is a "late-stage" apoptotic event. Mitochondrial depolarization (early) happens first. In many cell lines, DEVDase activity peaks at 12–24 hours post-induction.

  • The Fix: Perform a time-course experiment (4h, 8h, 16h, 24h).

Q: Why is my signal lower than the AMC substrate I used previously? A: This indicates a chemical incompatibility or filter issue, as R110 is inherently brighter.

  • The Fact: R110 has a higher extinction coefficient and quantum yield than AMC.

  • The Diagnostic: If R110 signal < AMC signal, check for quenching . High concentrations of heme (in red blood cells) or phenol red in culture media can quench green fluorescence. Wash cells with PBS before lysis.[4][5]

Validated Protocol & Reference Data

Standardized Caspase-3/7 Assay Buffer

To ensure "Self-Validating" results, prepare this buffer fresh.

ComponentConcentrationFunction
HEPES (pH 7.4) 50 mMMaintains physiological pH for enzyme stability.
NaCl 100 mMIonic strength mimicry.
CHAPS 0.1% (w/v)Non-denaturing detergent for cell lysis.
EDTA 1 mMChelates divalent cations (inhibits some proteases).
Glycerol 10% (v/v)Stabilizes the enzyme.
DTT 10 mM CRITICAL: Maintains active site reduction. Add FRESH.
Quantitative Comparison: R110 vs. AMC[1]
Feature(Z-DEVD)2-R110Ac-DEVD-AMC
Excitation/Emission 496 / 520 nm (Green)350 / 450 nm (Blue)
Cleavage Steps Two (Bis-amide)One (Mono-amide)
Sensitivity High (detects < 50 cells)Moderate
pH Stability High (pH 4–9)Moderate (pH sensitive)

References

  • Cai, S. X., et al. (2002). "Design and synthesis of rhodamine 110 derivative-based caspase-3 substrates." Bioorganic & Medicinal Chemistry Letters, 12(20), 2967-2971.

  • Thermo Fisher Scientific. "Caspase-3/7 Substrate Z-DEVD-R110 Technical Guide." Molecular Probes User Manual.

  • Promega Corporation. "Caspase-Glo® 3/7 Assay Technical Manual." (Provides comparative kinetic data for DEVD substrates).

  • Biotium. "Homogeneous Caspase-3/7 Assay Kit using Z-DEVD-R110." Product Protocol.

Sources

Technical Support Center: Troubleshooting High Background in Z-DEVD-R110 Caspase-3/7 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Apoptosis Assays. This guide is designed for researchers, assay developers, and drug discovery scientists utilizing the (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 (Z-DEVD-R110) fluorogenic substrate to measure Caspase-3 and Caspase-7 activity.

While Z-DEVD-R110 offers unparalleled sensitivity for apoptosis detection, its high quantum yield and visible-light excitation profile make it susceptible to background fluorescence issues. This guide provides a mechanistic understanding of the assay, an expert-level troubleshooting Q&A, comparative data, and a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Overview of the Z-DEVD-R110 Assay

The Z-DEVD-R110 substrate is a bisamide derivative where two DEVD tetrapeptides are covalently linked to the amino groups of a central Rhodamine 110 (R110) fluorophore[1]. In this conjugated state, the visible absorption and fluorescence of the R110 dye are completely quenched.

Upon induction of apoptosis, active executioner caspases (Caspase-3/7) cleave the substrate in a sequential, two-step process[2]. The first cleavage yields a monoamide intermediate that exhibits only ~10% of the maximum fluorescence[3]. The second cleavage releases the free R110 dye, resulting in a massive amplification of green fluorescence (Excitation ~496 nm / Emission ~520 nm)[1][2].

Mechanism Substrate (Z-DEVD)2-R110 (Non-fluorescent) Intermediate Z-DEVD-R110 Monoamide (~10% Fluorescence) Substrate->Intermediate Caspase-3/7 Cleavage 1 Product Free Rhodamine 110 (Highly fluorescent) Intermediate->Product Caspase-3/7 Cleavage 2

Two-step enzymatic cleavage of (Z-DEVD)2-R110 by Caspase-3/7 releasing fluorescent R110.

Expert Troubleshooting Q&A

Q1: Why is my negative control (cell-free buffer) showing high fluorescence immediately after adding the substrate?

Causality: This is the hallmark of spontaneous hydrolysis . The amide bonds linking the DEVD peptides to the R110 core are thermodynamically unstable in aqueous solutions over prolonged periods[4]. If the substrate is subjected to repeated freeze-thaw cycles, stored improperly (e.g., at 4°C instead of -20°C), or exposed to ambient light for extended periods, the peptide bonds will spontaneously hydrolyze without enzymatic intervention[5]. This releases free R110 into the stock solution, irreversibly elevating the baseline signal. Solution: Always aliquot the 200X Z-DEVD-R110 stock solution into single-use opaque vials immediately upon first thaw and store at -20°C[5]. If your cell-free blank exhibits high signal, the substrate is compromised and must be discarded.

Q2: How do I differentiate between true basal caspase activity in my untreated cells and assay background?

Causality: Cultured cells inherently undergo a low level of basal apoptosis, which can be mistaken for assay noise. To isolate true caspase activity from background noise (such as media autofluorescence or spontaneous substrate breakdown), you must use a self-validating control system incorporating Ac-DEVD-CHO [2]. Ac-DEVD-CHO is a highly specific, reversible aldehyde-based competitive inhibitor of Caspase-3/7[1]. Solution: Pre-incubate a subset of your untreated control wells with Ac-DEVD-CHO (typically 10–50 µM) for 30 minutes prior to adding the Z-DEVD-R110 substrate. Any fluorescence that persists in the presence of the inhibitor is true background (autofluorescence or hydrolysis); the signal that is successfully quenched represents the true basal caspase activity[1][2].

Q3: My test compounds are highly colored. Could they be contributing to the background?

Causality: Yes. R110 has excitation/emission maxima of ~496/520 nm, which falls squarely in the green visible light spectrum[2]. Many small-molecule drugs, natural products, and common cell culture additives (like phenol red or riboflavin) absorb and emit light in this range. Because R110 has a massive extinction coefficient (~80,000 cm⁻¹M⁻¹), the assay is highly sensitive, but it will also detect any green autofluorescence from your compounds[1]. Solution: Always run a "Compound + Buffer" blank (no cells, no substrate) and a "Compound + Cells + Inhibitor" control. If the compound is autofluorescent, consider switching to a wash-based assay format where the media containing the test compound is removed and replaced with clear assay buffer prior to substrate addition.

Q4: I am observing a gradual, linear increase in background signal over a 4-hour incubation time. What is the cause?

Causality: While the Z-DEVD-R110 assay can be read continuously, prolonged incubations (especially at 37°C) accelerate the spontaneous hydrolysis of the substrate in the assay buffer[4]. Additionally, prolonged lysis of cells can release non-specific proteases that slowly cleave the DEVD sequence off-target. Solution: The optimal incubation time for R110-based substrates is typically 30 to 60 minutes at room temperature[5][6]. If longer kinetic reads are required, maintain the plate at room temperature rather than 37°C, and ensure your background subtraction utilizes a time-matched cell-free blank.

Troubleshooting HighBG High Background Fluorescence CheckBlank Analyze Buffer + Substrate Blank HighBG->CheckBlank HighBlank High Signal in Blank CheckBlank->HighBlank LowBlank Low Signal in Blank CheckBlank->LowBlank Hydrolysis Spontaneous Hydrolysis (Replace Substrate) HighBlank->Hydrolysis CheckCells Analyze Untreated Cells + Inhibitor LowBlank->CheckCells AutoFluor Compound/Media Autofluorescence CheckCells->AutoFluor Signal remains with Ac-DEVD-CHO BasalCaspase High Basal Apoptosis CheckCells->BasalCaspase Signal drops with Ac-DEVD-CHO

Logical troubleshooting workflow to identify the source of high background in R110 assays.

Quantitative Comparison of Caspase Substrates

Understanding the physicochemical properties of your substrate is critical for troubleshooting. The table below illustrates why Z-DEVD-R110 is preferred for high-sensitivity applications, but also why it requires stringent background control compared to legacy substrates like AMC (7-amino-4-methylcoumarin)[1].

Substrate Property(Z-DEVD)₂-R110Ac-DEVD-AMCAc-DEVD-pNA
Detection Modality FluorescenceFluorescenceAbsorbance (Colorimetric)
Excitation / Emission ~496 nm / 520 nm~360 nm / 460 nm405 nm (Absorbance)
Extinction Coefficient ~80,000 cm⁻¹M⁻¹~16,000 cm⁻¹M⁻¹~10,000 cm⁻¹M⁻¹
Assay Sensitivity Ultra-high (Detects <100 cells)HighModerate (Requires >10⁴ cells)
Primary Background Risk Spontaneous hydrolysis, compound autofluorescenceUV-excited plastic autofluorescenceLow sensitivity requires high cell mass

Self-Validating Experimental Protocol

To guarantee that your fluorescence readings are exclusively driven by Caspase-3/7 activity, you must implement a self-validating plate layout. This protocol embeds internal controls to mathematically isolate the true signal.

Phase 1: Preparation & Setup
  • Reagent Handling: Thaw the 200X Z-DEVD-R110 substrate and Assay Buffer at room temperature. Critical: Protect the substrate from light at all times. Briefly centrifuge the vial to collect the liquid[5].

  • Cell Plating: Seed cells in a solid black 96-well or 384-well microplate. Black plates are mandatory to prevent well-to-well optical crosstalk and minimize reflection-based background.

  • Treatment: Induce apoptosis using your test compounds (e.g., Staurosporine or Camptothecin) for the desired time (typically 4–6 hours).

Phase 2: The Self-Validating Control Matrix

Set up the following control wells on the same plate:

  • Control A (Assay Blank): Cell culture media + Assay Buffer + Z-DEVD-R110. (Measures spontaneous hydrolysis and media autofluorescence).

  • Control B (Untreated Cells): Untreated cells + Assay Buffer + Z-DEVD-R110. (Measures basal apoptosis).

  • Control C (Inhibitor Validation): Treated cells + Ac-DEVD-CHO (10 µM) + Assay Buffer + Z-DEVD-R110. (Validates that the signal in treated cells is strictly caspase-dependent).

Phase 3: Assay Execution
  • Inhibitor Pre-incubation: Add 10 µM Ac-DEVD-CHO to the designated "Control C" wells. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to enter the cells and bind active caspases[1][2].

  • Substrate Addition: Prepare the working Caspase Assay Solution by diluting the 200X Z-DEVD-R110 substrate into the Assay Buffer (1:200 ratio)[5]. Add an equal volume of this solution (e.g., 100 µL) to all wells.

  • Incubation: Incubate the plate at room temperature for 30 to 60 minutes, protected from light[5][6]. Note: Room temperature incubation reduces the rate of spontaneous hydrolysis compared to 37°C.

  • Measurement: Read the fluorescence intensity on a microplate reader set to Excitation 496 nm and Emission 520 nm[2].

  • Data Processing: Subtract the fluorescence value of Control A from all experimental and control wells. Verify that Control C exhibits a signal comparable to Control B , confirming that the test compound's signal is specifically driven by Caspase-3/7 cleavage.

References

  • Apoptosis Assays - Interchim - [Link]

Sources

Technical Support Center: Optimizing (Z-DEVD)₂-R110 Caspase Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and the practical steps to master the (Z-DEVD)₂-R110 caspase-3/7 assay. Our goal is to move beyond a simple protocol and empower you to understand the "why" behind each step, enabling you to troubleshoot effectively and generate robust, reproducible data.

This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Part 1: Fundamental Principles of the (Z-DEVD)₂-R110 Assay

Question: What is the (Z-DEVD)₂-R110 substrate and how does it generate a fluorescent signal?

Answer: The (Z-DEVD)₂-R110 substrate is a highly sensitive fluorogenic indicator for the activity of executioner caspases, primarily caspase-3 and caspase-7.[1] These caspases are pivotal proteases activated during the execution phase of apoptosis.[2][3]

The substrate's design is clever yet complex. The core is a Rhodamine 110 (R110) fluorophore, which is intensely fluorescent on its own. However, in the substrate form, two peptide sequences, Asp-Glu-Val-Asp (DEVD), are attached to the R110 molecule.[1][4] This bis-amide configuration effectively "quenches" the fluorescence, rendering the intact substrate non-fluorescent.[5][6]

The signal generation is a two-step enzymatic process :

  • First Cleavage: An active caspase-3 or -7 enzyme cleaves one of the DEVD peptides. This converts the non-fluorescent substrate into a fluorescent mono-amide intermediate.

  • Second Cleavage: The enzyme then cleaves the second DEVD peptide, releasing the free R110 dye. This final product is significantly more fluorescent than the mono-amide intermediate.[4][6][7]

This two-step mechanism is a critical factor to consider during optimization, as it can affect the linearity of the reaction kinetics.[7]

sub (Z-DEVD)₂-R110 (Non-Fluorescent) inter Z-DEVD-R110 (Fluorescent Intermediate) sub->inter  Step 1:  First Cleavage prod Rhodamine 110 (Highly Fluorescent) inter->prod  Step 2:  Second Cleavage caspase1 Active Caspase-3/7 caspase1->sub caspase2 Active Caspase-3/7 caspase2->inter

Figure 1. Two-step cleavage of the (Z-DEVD)₂-R110 substrate.
Question: Why is optimizing the incubation time so critical for this assay?

Answer: Optimizing the incubation time is arguably the most important step to ensure your results are accurate and reproducible. An improperly timed incubation can lead to two major problems: underestimation of activity (if too short) or misleading results due to reaction saturation (if too long).

The core principle is to measure the enzymatic activity during its linear phase .[8][9] Here’s what that means:

  • Initial Lag Phase: The reaction may start slowly.

  • Linear Phase: The rate of fluorescence generation is directly proportional to the amount of active caspase enzyme in your sample. This is the ideal window for measurement.[9]

  • Substrate Depletion/Saturation Phase: As the reaction proceeds, the substrate gets consumed. Eventually, the substrate concentration becomes the limiting factor, not the enzyme concentration. The reaction rate slows down and the signal begins to plateau.[10][11] Measuring in this phase will not accurately reflect the true enzyme activity, especially when comparing samples with different levels of apoptosis.

Therefore, the goal of optimization is to identify the time point for your specific experimental conditions (cell type, apoptosis inducer, etc.) that gives you a robust signal well within this linear range.[12]

Part 2: Protocol for Optimizing Incubation Time

Question: How do I design an experiment to find the optimal incubation time?

Answer: The most reliable method is to perform a time-course (kinetic) experiment using your specific cell model and treatment conditions. This experiment will map out the reaction progress over time, clearly revealing the linear range.

Experimental Workflow: Time-Course Analysis

cluster_prep 1. Sample Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis p1 Seed cells in a 96-well plate p2 Treat cells to induce apoptosis (Positive Control) p1->p2 p3 Prepare Untreated (Negative Control) p1->p3 p4 Prepare No-Cell (Blank) wells p1->p4 a1 Prepare and add (Z-DEVD)₂-R110 Assay Reagent to all wells p2->a1 p3->a1 p4->a1 a2 Immediately place plate in a kinetic plate reader a1->a2 d1 Measure fluorescence every 5-15 minutes for 2-4 hours a2->d1 d2 Subtract blank values from all readings d1->d2 d3 Plot RFU vs. Time d2->d3 d4 Identify the linear range and select optimal endpoint time d3->d4

Figure 2. Workflow for incubation time optimization.
Step-by-Step Protocol

This protocol assumes a 96-well plate format.

  • Cell Plating: Seed your cells at the desired density in a black, clear-bottom 96-well plate and allow them to adhere overnight.[13]

  • Induce Apoptosis: Treat a subset of wells with your apoptosis-inducing agent (e.g., staurosporine) to serve as your Positive Control . Include an equal number of untreated wells as a Negative Control . Also, include several wells with media but no cells to serve as your Blank (for background subtraction).[7][13]

  • Prepare Assay Reagent: Prepare the Caspase-3/7 Assay Reagent containing the (Z-DEVD)₂-R110 substrate according to your kit manufacturer's instructions. This typically involves mixing the substrate with a lysis/assay buffer.[13] Ensure the reagent is at room temperature before use.[3]

  • Initiate Reaction: Add an equal volume of the prepared Assay Reagent to all wells (including Blank, Negative, and Positive Controls). Mix gently on a plate shaker for 30-60 seconds.[3][8]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths for Rhodamine 110 (Ex/Em ≈ 496/520 nm).[4][8]

  • Data Acquisition: Record fluorescence readings at regular intervals (e.g., every 5 minutes) for an extended period (e.g., 2 to 4 hours).[8]

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other readings at each time point.

    • Plot the background-subtracted Relative Fluorescence Units (RFU) against time for both your positive and negative control samples.

Question: What should my results look like and how do I choose the best time point?

Answer: Your plotted data should resemble a curve where the fluorescence in the induced (positive control) wells increases over time and eventually starts to level off. The untreated (negative control) wells should show minimal increase in fluorescence.

Table 1: Example Time-Course Data for (Z-DEVD)₂-R110 Assay

Time (min)Blank RFUNegative Control RFU (Corrected)Positive Control RFU (Corrected)Signal-to-Background (S/B) Ratio
01505102.0
151521585056.7
3015525180072.0
60 158 40 3500 87.5
90 160 60 5100 85.0
12016285620072.9
180165130710054.6
2401701907350 (Plateauing)38.7

Interpretation:

  • Linear Range: In the table above, the reaction for the positive control is robustly linear between approximately 30 and 90 minutes.

  • Plateau: After 180 minutes, the rate of increase slows down, indicating the reaction is entering the saturation phase.

  • Signal-to-Background (S/B): The S/B ratio peaks around 60-90 minutes. This is often the optimal window.

Part 3: Troubleshooting Guide

Question: My signal is very weak, even after a 2-hour incubation. What's wrong?

Answer: A weak signal can stem from several sources. Here is a checklist to diagnose the issue:

  • Ineffective Apoptosis Induction: Your primary suspect should be the health and response of your cells.

    • Cause: The concentration of your inducing agent may be too low, or the treatment time was insufficient for apoptosis to occur. Different cell lines respond to stimuli on very different timelines.[12]

    • Solution: Perform a dose-response and time-course experiment for your apoptosis inducer. Confirm apoptosis using an orthogonal method, such as Annexin V staining or morphological analysis.

  • Low Caspase Activity: The cells may be undergoing apoptosis, but the level of caspase-3/7 is low.

    • Cause: Some cell types have intrinsically low levels of executioner caspases.

    • Solution: Increase the number of cells seeded per well. You may need to use a more sensitive assay format, such as a luminescent caspase assay, which can be more sensitive than fluorescent assays.[14]

  • Reagent Issues:

    • Cause: The (Z-DEVD)₂-R110 substrate may have degraded due to improper storage (e.g., exposure to light).

    • Solution: Use a fresh aliquot of the substrate. Always store it protected from light at -20°C.[8]

Question: My background fluorescence is unacceptably high. How can I fix this?

Answer: High background can mask your real signal and is a common issue in fluorescent assays.[14][15]

  • Contaminated Substrate:

    • Cause: The most common cause is the presence of free R110 fluorophore in your substrate stock, which can result from incomplete purification during manufacturing or degradation over time.[5][14]

    • Solution: Purchase high-quality, HPLC-purified substrates.[5] Run a "substrate only" control (assay buffer + substrate, no cells) to check for inherent background fluorescence.

  • Cellular Autofluorescence:

    • Cause: Cells naturally fluoresce, which can contribute to background. This can be exacerbated by certain media components (e.g., phenol red, riboflavin).

    • Solution: If possible, switch to a phenol red-free medium for the final incubation step. Ensure your "Negative Control" (untreated cells) RFU is properly subtracted.

  • Non-Specific Protease Activity:

    • Cause: Other proteases in the cell lysate might be able to slowly cleave the substrate.[15]

    • Solution: Use a specific caspase-3/7 inhibitor (like Ac-DEVD-CHO, often included in kits) on your positive control cells.[13] A significant drop in signal confirms the activity is caspase-specific. If the signal remains high, non-specific protease activity is likely a contributing factor.

Part 4: The Apoptotic Pathway and Assay Context

To effectively troubleshoot, it's crucial to understand where the assay fits within the biological process of apoptosis. Caspase-3 and -7 are "executioner" caspases, activated by both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

cluster_ext Extrinsic Pathway cluster_int Intrinsic Pathway cluster_exe Execution Phase ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc cas8 Pro-Caspase-8 disc->cas8 cas8_act Active Caspase-8 cas8->cas8_act cas37 Pro-Caspase-3, -7 cas8_act->cas37 stress Cellular Stress (e.g., DNA Damage) mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 apoptosome->cas9 cas9_act Active Caspase-9 cas9->cas9_act cas9_act->cas37 cas37_act Active Caspase-3, -7 (DEVDase Activity) cas37->cas37_act substrates Cellular Substrates (e.g., PARP) cas37_act->substrates apoptosis Apoptosis substrates->apoptosis

Sources

Technical Support Center: Preventing Photobleaching in (Z-DEVD)2-Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing signal degradation during kinetic caspase-3/7 assays. The bisamide substrate (Z-DEVD)2-R110 is an exceptionally sensitive tool for drug development, but the liberated Rhodamine 110 (R110) fluorophore is highly susceptible to photobleaching under prolonged illumination .

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to preserve signal integrity and ensure your data is biologically accurate.

The Physics of R110 Photobleaching & Causality

(Z-DEVD)2-R110 is intact and non-fluorescent until executioner caspases sequentially cleave its two DEVD peptides, liberating the highly fluorescent R110 molecule . While R110 boasts exceptional brightness, it degrades via a complex photodynamic process during live-cell imaging.

When R110 absorbs a photon (excitation ~496 nm), it enters a singlet excited state. While most molecules emit a photon (emission ~520 nm) and return to the ground state, a fraction undergoes intersystem crossing into a reactive, non-fluorescent "triplet state" . In this state, the fluorophore interacts with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS irreversibly destroy the fluorophore's conjugated pi-system, causing permanent signal loss and inducing phototoxicity in live cells .

Mechanism Substrate (Z-DEVD)2-R110 (Non-fluorescent) Caspase Caspase-3/7 Cleavage Substrate->Caspase R110 Rhodamine 110 (Highly Fluorescent) Caspase->R110 Excitation Excitation (496 nm) R110->Excitation Singlet Singlet Excited State Excitation->Singlet Emission Fluorescence Emission (520 nm) Singlet->Emission Triplet Triplet State (Dark State) Singlet->Triplet Intersystem Crossing ROS Reaction with O2 (ROS Generation) Triplet->ROS Bleached Photobleached R110 (Irreversible) ROS->Bleached Antifade Antifade Reagents (Trolox / Oxyrase) Antifade->Triplet Quenches Triplet Antifade->ROS Scavenges ROS

Caspase-3 cleavage of (Z-DEVD)2-R110 and the photobleaching mechanism of Rhodamine 110.

Troubleshooting Guide

Symptom: Rapid signal decay during time-lapse live-cell imaging.

  • Root Cause: High photon flux saturates the R110 fluorophore, increasing triplet state accumulation and subsequent ROS generation [[1]]([Link]).

Symptom: High initial background fluorescence that rapidly bleaches.

  • Root Cause: Auto-hydrolysis of the (Z-DEVD)2-R110 stock solution. This occurs if the reagent is exposed to light, moisture, or extreme pH during storage.

  • Solution: Aliquot stock solutions in anhydrous DMSO and store at -20°C protected from light. Ensure your assay buffer maintains a strict physiological pH (7.2–7.4).

Self-Validating Experimental Protocol

Protocol: Live-Cell Kinetic Caspase-3 Assay with Trolox Antifade This protocol integrates Trolox to protect R110 and includes a mandatory competitive inhibitor control to validate that the observed fluorescence is strictly enzymatic.

Workflow Start Seed Cells & Induce Apoptosis Buffer Prepare Imaging Buffer (+ 0.5 mM Trolox) Start->Buffer Substrate Add (Z-DEVD)2-R110 (10 µM Final) Buffer->Substrate Control Self-Validation: Add Ac-DEVD-CHO Substrate->Control Control Wells Imaging Live-Cell Imaging (Reduce Laser 50%) Substrate->Imaging Test Wells Control->Imaging Analysis Kinetic Data Analysis (Subtract Background) Imaging->Analysis

Self-validating experimental workflow for live-cell kinetic caspase-3/7 imaging.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate. Induce apoptosis using your desired compound.

  • Substrate Addition: Add (Z-DEVD)2-R110 to a final concentration of 10 µM. Causality: Exceeding 20 µM can lead to inner-filter effects and self-quenching, artificially mimicking photobleaching.

  • Self-Validation Control: In dedicated control wells, pre-incubate cells with 50 µM Ac-DEVD-CHO (a competitive caspase-3/7 inhibitor) for 30 minutes prior to substrate addition. Causality: This isolates the true enzymatic signal from background auto-hydrolysis.

  • Optical Configuration: Configure the microscope or plate reader with a 496 nm excitation / 520 nm emission filter set. Insert a neutral density (ND) filter to reduce excitation light intensity by at least 50%. Causality: Minimizing photon flux is the primary physical defense against triplet state accumulation .

Quantitative Comparison of Antifade Strategies
Antifade StrategyMechanism of ActionRecommended ConcentrationCytotoxicity RiskSignal Preservation Efficiency
Trolox Triplet quenching & ROS scavenging0.1 - 1.0 mMLow to ModerateHigh
ProLong Live (Oxyrase) Enzymatic oxygen depletion1:50 to 1:100 dilutionLow (Hypoxia possible)Very High
Ascorbic Acid ROS scavenging1.0 - 5.0 mMLowModerate
Reduced Laser Power Physical reduction of excitationN/A (Reduce by 50-90%)NoneHigh (Lowers SNR)
Frequently Asked Questions (FAQs)

Q: Can I use standard fixed-cell mounting media (e.g., ProLong Diamond) for my live-cell (Z-DEVD)2-R110 assay? A: No. Fixed-cell mountants contain components with non-physiological pH, osmolarity, or cytotoxic free-radical scavengers that will rapidly kill live cells and disrupt caspase signaling . Always use live-cell compatible antifades like Trolox or Oxyrase-based systems.

Q: Why does my R110 signal fluctuate (blink) before permanently bleaching? A: Blinking occurs when the R110 fluorophore randomly enters the transient, non-fluorescent triplet state before returning to the ground state. If it reacts with oxygen while in this state, it permanently bleaches. Trolox specifically suppresses this blinking by facilitating rapid electron transfer .

Q: Does the cleavage of two DEVD peptides from a single R110 molecule affect my kinetic readings? A: Yes. (Z-DEVD)2-R110 requires two sequential cleavage events. The mono-cleaved intermediate (Z-DEVD-R110) has a significantly lower fluorescence quantum yield than the fully liberated R110 [[2]]([Link]). This creates a lag phase in your kinetic curve. Ensure your reading window is long enough to capture the linear phase of full R110 release.

References
  • Single-Molecule Identification in Flowing Sample Streams by Fluorescence Burst Size and Intraburst Fluorescence Decay Rate - Analytical Chemistry, ACS Publications. URL:[Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. URL:[Link]

Sources

Technical Support Center: Optimizing (Z-DEVD)₂-R110 Assay Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of DTT on (Z-DEVD)₂-R110 Assay Stability & Performance

Core Directive: The DTT-Caspase-Substrate Triad

In the context of Caspase-3/7 assays using the fluorogenic substrate (Z-DEVD)₂-R110 , Dithiothreitol (DTT) plays a paradoxical role. It is biochemically essential for enzyme activity but is the primary source of instability in the assay buffer system.

The Mechanism of Instability

To troubleshoot stability, one must understand the underlying chemistry. The assay relies on three components:

  • The Enzyme (Caspase-3/7): A cysteine protease. Its active site contains a cysteine residue that must remain in a reduced state (-SH) to function.[1] If it oxidizes to a disulfide (-S-S-), the enzyme becomes inactive.

  • The Reductant (DTT): Added to the buffer to maintain the enzyme's active site in a reduced state.[1] However, DTT is susceptible to rapid oxidation in aqueous solutions, especially at neutral pH and room temperature.

  • The Substrate ((Z-DEVD)₂-R110): A bisamide derivative of Rhodamine 110.[2][3] It is generally stable and non-fluorescent until cleaved.

The Stability Failure Mode: The most common "assay instability" reported is not the chemical degradation of the substrate by DTT, but rather the oxidative depletion of DTT over time. As DTT oxidizes, it fails to protect the Caspase active site. The enzyme loses activity, leading to a false decrease in signal (Vmax) across the time course of the experiment.

Mechanism of Action & Workflow

The following diagram illustrates the critical role of DTT and the points of failure within the assay system.

CaspaseAssayMechanism sub_stock (Z-DEVD)2-R110 (Substrate Stock) cleavage Proteolytic Cleavage sub_stock->cleavage Added to rxn buffer_fresh Assay Buffer (Fresh DTT) buffer_old Assay Buffer (Oxidized DTT) buffer_fresh->buffer_old Oxidation (Time/Temp) caspase_active Active Caspase-3 (Reduced Cys-SH) buffer_fresh->caspase_active Maintains Reduction caspase_inactive Inactive Caspase-3 (Oxidized Cys-S-S-Cys) buffer_old->caspase_inactive Fails to Protect caspase_active->cleavage Catalyzes signal Fluorescent R110 (Signal) cleavage->signal Release

Figure 1: Mechanism of Action. DTT is required to keep Caspase-3 active.[1] DTT oxidation leads to enzyme inactivation, preventing substrate cleavage.

Troubleshooting Guide (Q&A)

Category A: Signal Stability & Drift

Q1: My assay signal decreases significantly after 4 hours, even though the substrate should be stable. Is the R110 degrading?

  • Diagnosis: It is likely DTT depletion , not substrate degradation.

  • Explanation: DTT has a short half-life in neutral buffers (pH 7.0–7.5). As DTT oxidizes, the Caspase-3 active site cysteines oxidize, reducing catalytic efficiency.

  • Solution:

    • Do not use "day-old" assay buffer containing DTT.

    • Add DTT fresh from a frozen 1M stock immediately before the experiment.

    • Pro Tip: Consider replacing DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is more stable, odorless, and effective over a wider pH range, maintaining enzyme activity for longer durations [6, 8].

Q2: Can I store the (Z-DEVD)₂-R110 substrate in a buffer containing DTT?

  • Answer: No.

  • Reasoning: While R110 substrates are robust, prolonged storage of peptide-based substrates in high-concentration reducing agents can sometimes lead to non-enzymatic hydrolysis or reduction artifacts over weeks/months. Furthermore, the DTT itself will degrade, leaving you with a stock solution that offers no reducing power when you eventually use it.

  • Protocol: Store the substrate in DMSO at -20°C. Add it to the DTT-containing buffer only at the time of the assay [1, 5].

Category B: High Background

Q3: I see high background fluorescence in my "No Enzyme" control wells. Did DTT cause this?

  • Diagnosis: Potential free R110 contamination or non-specific hydrolysis.

  • Explanation: If the substrate stock is old or was stored improperly (e.g., freeze-thawed repeatedly in aqueous buffer), a fraction of the R110 leaving group may have hydrolyzed spontaneously. While DTT is not the primary cause of immediate background, extremely high concentrations (>100 mM) can alter the photophysics of some fluorophores.

  • Solution:

    • Check substrate purity. (Z-DEVD)₂-R110 should be non-fluorescent.

    • Ensure the substrate is stored in anhydrous DMSO, protected from light.

    • Use a standard DTT concentration (typically 5–10 mM ). Excess DTT is unnecessary and wasteful.

Optimized Protocol: The "Fresh-Add" Strategy

To ensure maximum stability and reproducibility, follow this strict reagent preparation workflow.

Reagent Preparation Table
ComponentStock Conc.StorageWorking Conc.[3][4][5][6][7][8]Critical Stability Note
(Z-DEVD)₂-R110 10 mM in DMSO-20°C (Dark)20–50 µMStable for 6–12 months. Do not store in aqueous buffer.
DTT 1 M in H₂O-20°C (Aliquot)5–10 mMUnstable. Thaw and add to buffer immediately before use.
Assay Buffer 2X Concentrate4°C1XStore without DTT.
Caspase-3 Variable-80°CVariableThaw on ice.[8] Extremely sensitive to vortexing and heat.
Step-by-Step Workflow
  • Prepare Base Buffer (No DTT):

    • Prepare a 2X Assay Buffer (e.g., 40 mM HEPES pH 7.4, 2 mM EDTA, 0.2% CHAPS, 10% Sucrose).

    • Stability:[3][4][9][10][11] This base buffer is stable at 4°C for months.

  • The "Fresh-Add" Step:

    • Thaw a single aliquot of 1 M DTT .[5][7]

    • Add DTT to the required volume of 2X Assay Buffer to achieve a final concentration of 10 mM (for 2X) or 5 mM (final reaction).

    • Warning: Discard any unused buffer containing DTT after 24 hours.

  • Substrate Addition:

    • Dilute the (Z-DEVD)₂-R110 stock into the fresh DTT-containing buffer.

  • Reaction Initiation:

    • Add enzyme/lysate to the wells.[4][5][7][8][12]

    • Incubate at Room Temperature (or 37°C).

    • Measure Fluorescence (Ex/Em: 496/520 nm).

References

  • ScienCell Research Laboratories. Caspase-3 Assay Kit (CAS) User Manual. (DTT stability in Lysis Buffer < 1 week). 5[9][10][11][13][14][15]

  • Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin.[16] (Reconstituted reagent stability and signal decay). 11

  • BenchChem. Troubleshooting low signal or no activity in a caspase-3 assay. (Importance of fresh DTT). 1[10][11][13][14][15]

  • GeneCopoeia. Caspase-3/7 Substrate Z-DEVD-R110 Product Info. (Substrate stability and storage).[1][4][5][7][8] 3[2][10][11][13][14][15]

  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit Protocol. (DTT aliquot storage and freeze-thaw limits). 8

  • AG Scientific. TCEP HCl vs DTT: Preferred Reducing Agents. (TCEP stability advantages).[9][10][15][17] 17[11][13][14][15][18]

  • Thermo Fisher Scientific. Detecting Peptidases and Proteases—Section 10.4. (R110 spectral properties and bisamide derivatives). 2[1][10][11][13][14][15][18]

  • GoldBio. All about TCEP—the Odorless Reducing Agent. (Comparison of oxidation resistance). 15

Sources

Technical Support Center: High-Sensitivity Caspase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Signal-to-Noise Ratio (SNR) with (Z-DEVD)2-R110

Core Concept: The "Pro-Fluorescent" Mechanism

Welcome to the technical support hub. To improve your Signal-to-Noise Ratio (SNR), you must first understand that (Z-DEVD)2-R110 is not a simple "on/off" switch. It is a bis-amide substrate, meaning the fluorophore (Rhodamine 110) is locked between two peptide chains.

Unlike mono-substituted substrates (like DEVD-AMC), which release signal after a single cleavage event, (Z-DEVD)2-R110 requires two sequential cleavage events by Caspase-3/7 to release the fully fluorescent R110 dye.

Mechanism of Action

The following diagram illustrates the kinetic lag inherent to this substrate. You may observe a "slow start" in your kinetic curves; this is chemically normal and not necessarily an assay failure.

CaspaseMechanism Substrate (Z-DEVD)2-R110 (Non-Fluorescent Bis-Amide) Caspase1 Caspase-3/7 (First Cleavage) Substrate->Caspase1 Intermediate Z-DEVD-R110 (Mono-Amide) Low Fluorescence (~10%) Caspase1->Intermediate Step 1 Caspase2 Caspase-3/7 (Second Cleavage) Intermediate->Caspase2 Product Free R110 (High Fluorescence) Caspase2->Product Step 2 (Signal Generation)

Figure 1: The two-step hydrolysis mechanism of (Z-DEVD)2-R110. Note that significant fluorescence is only achieved after the second cleavage event.

Optimized Experimental Protocol

To maximize SNR, you must minimize background (noise) while maximizing enzymatic turnover (signal). The following protocol is designed to stabilize the Caspase-3 active site.

Reagent Preparation & Buffer Chemistry
ComponentConcentrationFunction & Criticality
HEPES (pH 7.4) 20-50 mMMaintains physiological pH. Critical: Caspase-3 activity drops sharply < pH 7.0.
NaCl 100 mMIonic strength stabilizer.
CHAPS 0.1% (w/v)Zwitterionic detergent. Essential for lysing cells without denaturing the caspase enzyme.
EDTA 1 mMChelates divalent cations that might inhibit caspases or activate other proteases.
DTT (Fresh) 10 mMMost Critical: Caspase-3 is a cysteine protease. Without DTT, the active site cysteine oxidizes, killing the signal.
(Z-DEVD)2-R110 20-50 µMSubstrate. Keep stocks in DMSO at -20°C. Protect from light.
Step-by-Step Workflow
  • Cell Lysis:

    • Suspend

      
       cells in 50 µL of chilled Lysis Buffer.
      
    • Incubate on ice for 10–20 minutes.

    • Tip: Do not vortex vigorously; shear stress can denature enzymes.

  • Clarification (Optional but Recommended):

    • Centrifuge at 10,000 x g for 1 min to pellet debris. Use the supernatant. Debris scatters light, increasing noise.

  • Reaction Setup:

    • Mix 50 µL Lysate + 50 µL 2X Reaction Buffer (containing 20 mM DTT and 100 µM Substrate).

    • Final Concentration: 10 mM DTT, 50 µM Substrate.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes in the dark.

    • Note: Room temperature works but yields ~50% less signal.

  • Detection:

    • Ex: 496 nm (Blue/Cyan LED) | Em: 520 nm (Green).

    • Gain: Set gain using a positive control or free R110 standard, not an empty well.

Troubleshooting & FAQs

This section addresses specific user scenarios based on field data.

Scenario A: "I have a high background signal in my negative controls."

Diagnosis: This is usually a "Noise" issue, not a biological effect. Root Causes & Solutions:

  • Substrate Decomposition: The amide bond in R110 substrates can hydrolyze spontaneously if stored in water or exposed to light.

    • Fix: Always store stock (Z-DEVD)2-R110 in anhydrous DMSO at -20°C. Discard aliquots that have been freeze-thawed >5 times.

  • Free R110 Contamination: Lower-quality commercial substrates may contain trace amounts of free R110 (manufacturing impurity).

    • Fix: Run a "No Lysate" control (Buffer + Substrate only). If this fluoresces highly, your substrate stock is degraded or impure.

  • Phenol Red Interference:

    • Fix: Phenol red in culture media can fluoresce or quench R110. Use clear, phenol red-free media or wash cells with PBS prior to lysis.

Scenario B: "My signal is too weak, even in apoptotic cells."

Diagnosis: This is a "Signal" generation failure. Root Causes & Solutions:

  • Oxidized Active Site:

    • Fix: Did you add DTT fresh? DTT oxidizes in solution within hours. If you used an old buffer stock, the Caspase-3 active site cysteine (-SH) likely oxidized to a disulfide (-S-S-), rendering the enzyme inactive.

  • Suboptimal pH:

    • Fix: Check the pH of your final reaction mix. If it drifted below 7.0, activity will plummet.

  • Filter Mismatch:

    • Fix: Ensure you are using Fluorescein/FITC filters (Ex 490/Em 520). Do not use DAPI or TRITC filters.

Scenario C: "The kinetics look weird—there is a lag."

Diagnosis: Normal Chemistry. Explanation: As shown in Figure 1, the enzyme must cleave the substrate twice.[1] The accumulation of the intermediate (mono-amide) creates a kinetic delay.

  • Fix: Measure the slope of the reaction between 30 and 60 minutes, rather than the endpoint at 10 minutes.

Diagnostic Logic Tree

Use this flow chart to diagnose SNR issues in real-time.

Troubleshooting Start Start: Low SNR Observed CheckControl Check 'No Enzyme' Control Start->CheckControl HighBg Is Background High? CheckControl->HighBg SubstrateCheck Check Substrate Stock (Spontaneous Hydrolysis?) HighBg->SubstrateCheck Yes MediaCheck Check Media (Phenol Red?) HighBg->MediaCheck Yes CheckPos Check Positive Control (Staurosporine treated) HighBg->CheckPos No (Bg is fine, Signal is low) DTTCheck Was Fresh DTT Added? CheckPos->DTTCheck AddDTT Add 10mM DTT (Essential for Cysteine Proteases) DTTCheck->AddDTT No/Unsure CheckLysis Optimize Lysis (Increase CHAPS/Freeze-Thaw) DTTCheck->CheckLysis Yes

Figure 2: Decision matrix for troubleshooting Signal-to-Noise Ratio issues in (Z-DEVD)2-R110 assays.

References

  • Liu, J., et al. (1999).A homogeneous fluorometric assay of caspase-3 activity using (Z-DEVD)2-R110.Biochemical and Biophysical Research Communications. This paper establishes the fundamental two-step cleavage mechanism and the superior sensitivity of R110 over AMC.

  • Thermo Fisher Scientific.EnzChek™ Caspase-3 Assay Kit #2 Product Information.

  • Promega Corporation.Caspase-Glo® 3/7 Assay Technical Manual. While focusing on luminescent assays, this manual provides authoritative data on caspase buffer requirements (DTT/pH).

  • Biotium.Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit Protocol.

Sources

Technical Support Center: Artifact Avoidance in (Z-DEVD)2-R110 Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of high-fidelity Caspase-3/7 screening using (Z-DEVD)2-Rhodamine 110.

Executive Summary

The (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 substrate (Z-DEVD-R110) offers superior sensitivity and a red-shifted emission spectrum compared to traditional coumarin (AMC) substrates. However, its bisamide structure introduces unique kinetic complexities (two-step cleavage) and optical susceptibilities (Inner Filter Effect) that are frequently mistaken for drug inhibition or enzymatic failure. This guide provides the mechanistic grounding and self-validating protocols required to distinguish true biological hits from experimental artifacts.

Module 1: The Kinetic Artifact (The "Lag Phase" Trap)

The Issue: Users often observe a "lag" or sigmoidal curve at the start of the reaction, even with active enzyme. This is often misinterpreted as instrument warm-up issues or slow enzyme activation.

The Mechanism: Unlike mono-substituted AMC substrates, (Z-DEVD)2-R110 is a bisamide .[1][2][3][4] The Caspase-3/7 homodimer must cleave two DEVD peptides to release the fully fluorescent Rhodamine 110 leaving group.

  • Step 1: Cleavage of the first DEVD tail creates a monoamide intermediate (Mono-R110). This intermediate exhibits significantly lower fluorescence quantum yield than free R110.

  • Step 2: Cleavage of the second DEVD tail releases free R110 (High Fluorescence).[5]

If the enzyme concentration is low relative to the substrate, the accumulation of the monoamide intermediate creates a kinetic delay before the linear accumulation of the bright R110 product is observed [1, 2].

Visualization: The Two-Step Cleavage Pathway

TwoStepCleavage Substrate (Z-DEVD)2-R110 (Non-Fluorescent Bisamide) Intermediate Z-DEVD-R110-Monoamide (Low Fluorescence) Substrate->Intermediate  Caspase Cleavage 1 (kcat1/Km1)   Product Free Rhodamine 110 (High Fluorescence) Intermediate->Product  Caspase Cleavage 2 (kcat2/Km2)  

Figure 1: The bisamide substrate requires two distinct hydrolytic events. The accumulation of the intermediate (Yellow) causes the initial non-linear kinetic lag often seen in raw data traces.

Corrective Protocol:

  • Do not calculate Vmax from t=0. Ignore the first 5–10 minutes of the reaction trace (the lag phase). Calculate the slope from the linear portion of the curve (steady-state).

  • Pre-incubation: If endpoint reading is required, ensure the incubation time is sufficient (>30 mins) to push the reaction past the monoamide accumulation phase.

Module 2: Optical Artifacts (IFE & Quenching)[6]

The Issue: A test compound appears to be a potent Caspase inhibitor (IC50 < 1 µM), but is actually a "false positive" caused by optical interference.

The Mechanism:

  • Inner Filter Effect (IFE): Colored compounds (common in natural product libraries) absorb light at the excitation (499 nm) or emission (521 nm) wavelengths of R110. This physically blocks the light, reducing the signal regardless of enzyme activity [3].

  • Collisional Quenching: The compound physically interacts with the excited state of the R110 fluorophore, dissipating energy as heat rather than light.

Troubleshooting Matrix: Distinguishing Inhibition from Artifacts
ObservationPotential CauseValidation Step
Signal decreases as [Compound] increases True Inhibition OR IFE/QuenchingThe "Spike-In" Test (See Protocol A below).
High Background in Blank Wells Substrate HydrolysisCheck storage age. R110 substrates are prone to spontaneous hydrolysis if stored in aqueous buffer >4 hours.
Non-linear Standard Curve IFE (High R110 conc.)Dilute R110 standard.[2] Ensure final OD < 0.1 at 499 nm.
Signal "Drift" over time pH FluctuationR110 is stable at pH 7.4, but lactone/zwitterion equilibrium shifts at extreme pH. Verify Lysis Buffer pH is 7.2–7.[4]5.
Protocol A: The "Spike-In" Validation (Mandatory for Hits)

This protocol determines if a compound is inhibiting the enzyme or just "eating" the light.

  • Prepare Lysate: Generate active Caspase-3 lysate (or use recombinant enzyme).

  • Add Compound: Add the test compound at its IC50 concentration.

  • Add Free R110: Instead of adding the substrate (Z-DEVD-R110), add free Rhodamine 110 reference standard (to a final concentration matching the expected signal, e.g., 2 µM).

  • Measure: Read fluorescence immediately.

  • Interpret:

    • 100% Signal (matches DMSO control): The compound does not interfere optically. The inhibition seen in the main assay is REAL .

    • < 80% Signal: The compound absorbs/quenches light. The inhibition data is FALSE or exaggerated. Apply mathematical correction (IFE correction) or use a different substrate (e.g., Luminogenic).

Module 3: Decision Logic & Workflow

Use this logic flow to troubleshoot unexpected data patterns.

TroubleshootingFlow Start Problem: Unexpected Data IssueType Is the signal too HIGH or too LOW? Start->IssueType HighSignal High Background / No Induction IssueType->HighSignal High Background LowSignal Low Signal / False Inhibition IssueType->LowSignal Low Signal CheckHydrolysis Check Substrate Age (Spontaneous Hydrolysis?) HighSignal->CheckHydrolysis CheckLysis Check Cell Density (Over-confluence = High Basal Apoptosis) CheckHydrolysis->CheckLysis SpikeIn Perform R110 Spike-In Test LowSignal->SpikeIn ResultQuench Spike-In Signal < Control? (Optical Artifact) SpikeIn->ResultQuench Correction Apply IFE Correction or Change Assay Mode ResultQuench->Correction Yes (Quenching/IFE) RealHit Spike-In Signal = Control (True Inhibitor) ResultQuench->RealHit No (Valid Data)

Figure 2: Diagnostic workflow for isolating the root cause of assay variance.

Frequently Asked Questions (FAQs)

Q: Why use R110 instead of AMC if the kinetics are more complex? A: R110 has a significantly higher extinction coefficient and quantum yield than AMC, making it ~10x more sensitive. Furthermore, its green emission (521 nm) is further away from the UV/Blue autofluorescence typical of small molecule drugs and cellular components compared to AMC (Blue, 460 nm) [4].

Q: My "No Enzyme" blank is increasing in fluorescence over time. Why? A: This indicates spontaneous hydrolysis of the amide bond. Ensure your assay buffer pH is not > 8.0. Also, check if your test compounds contain nucleophiles that might chemically cleave the substrate. Always store the substrate stock in anhydrous DMSO at -20°C and dilute into aqueous buffer immediately before use.

Q: Can I use this assay for live-cell imaging? A: Generally, no. (Z-DEVD)2-R110 is cell-impermeable due to the polar nature of the peptide and the dye. It is designed for lysis-based endpoint assays. For live-cell imaging, use specific cell-permeable variants (often modified with acetoxymethyl esters) or NucView® reagents [5].

Q: How do I correct for the Inner Filter Effect (IFE) without throwing away the compound? A: If the absorbance of your compound at 499 nm or 521 nm is measured (via UV-Vis), you can apply the following correction factor to the fluorescence data:



Where 

and

are the absorbance values at excitation and emission wavelengths, respectively.

References

  • Liu, J., et al. (1999). Structure-activity relationships of rhodamine 110-based caspase substrates. Cell Death & Differentiation. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of (Z-DEVD)2-R110 and Ac-DEVD-AMC for Caspase-3 Detection

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Fluorogenic Substrate

For researchers in the fields of apoptosis, cancer biology, and drug development, the accurate detection of caspase-3 activity is a cornerstone of many experimental workflows. As a key executioner caspase, the activation of caspase-3 is a hallmark of programmed cell death. The choice of substrate for measuring its activity can significantly impact the sensitivity, reliability, and reproducibility of experimental results. This guide provides an in-depth, objective comparison of two widely used fluorogenic substrates: the rhodamine 110-based (Z-DEVD)2-R110 and the coumarin-based Ac-DEVD-AMC.

The Fundamental Principle: Fluorogenic Detection of Caspase-3 Activity

Both (Z-DEVD)2-R110 and Ac-DEVD-AMC are synthetic peptides that contain the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[1][2] This sequence mimics the natural cleavage site of caspase-3 in key cellular proteins like poly(ADP-ribose) polymerase (PARP).[3] In their intact form, these substrates are either non-fluorescent or weakly fluorescent. Upon cleavage by active caspase-3, a highly fluorescent reporter molecule is released, and the resulting increase in fluorescence can be measured to quantify enzyme activity.

Unveiling the Reporters: Rhodamine 110 vs. 7-Amino-4-methylcoumarin

The primary difference between these two substrates lies in the fluorophore that is liberated upon cleavage.

  • (Z-DEVD)2-R110 releases Rhodamine 110 (R110) , a bright, green-fluorescent dye.

  • Ac-DEVD-AMC releases 7-Amino-4-methylcoumarin (AMC) , which emits blue fluorescence.

This distinction in the reporter molecule is the foundation for the significant differences in performance between the two assays.

A Deeper Dive: The Mechanism of Action

The cleavage of Ac-DEVD-AMC is a straightforward, single-step enzymatic reaction. Active caspase-3 recognizes the DEVD sequence and cleaves the amide bond between the peptide and the AMC molecule, liberating the fluorescent AMC.

In contrast, the cleavage of (Z-DEVD)2-R110 is a two-step process that results in inherent signal amplification.[4][5][6][7] The substrate consists of two DEVD peptides attached to a single R110 molecule.

  • Step 1: The first cleavage releases one DEVD peptide, resulting in an intermediate, DEVD-R110, which is moderately fluorescent.

  • Step 2: The second cleavage of the remaining DEVD peptide liberates the free R110, which is intensely fluorescent.

This sequential cleavage mechanism means that a single caspase-3 molecule can generate a significantly stronger signal compared to the single cleavage event of Ac-DEVD-AMC.

cluster_0 (Z-DEVD)2-R110 Cleavage cluster_1 Ac-DEVD-AMC Cleavage Non-fluorescent (Z-DEVD)2-R110 Non-fluorescent (Z-DEVD)2-R110 Moderately fluorescent DEVD-R110 Moderately fluorescent DEVD-R110 Non-fluorescent (Z-DEVD)2-R110->Moderately fluorescent DEVD-R110 Caspase-3 Cleavage 1 Highly fluorescent R110 Highly fluorescent R110 Moderately fluorescent DEVD-R110->Highly fluorescent R110 Caspase-3 Cleavage 2 Non-fluorescent Ac-DEVD-AMC Non-fluorescent Ac-DEVD-AMC Fluorescent AMC Fluorescent AMC Non-fluorescent Ac-DEVD-AMC->Fluorescent AMC Caspase-3 Cleavage

Figure 1: Cleavage mechanisms of (Z-DEVD)2-R110 and Ac-DEVD-AMC.

Performance Comparison: A Data-Driven Analysis

Feature(Z-DEVD)2-R110Ac-DEVD-AMCAdvantage
Fluorophore Rhodamine 110 (R110)7-Amino-4-methylcoumarin (AMC)
Excitation Max ~499 nm[8]~341-380 nm[8][9](Z-DEVD)2-R110
Emission Max ~521 nm[8]~441-460 nm[8][9](Z-DEVD)2-R110
Fluorescence Color GreenBlue(Z-DEVD)2-R110
Signal Amplification Yes (two-step cleavage)[4][5]No(Z-DEVD)2-R110
Sensitivity Very HighHigh(Z-DEVD)2-R110
Photostability High[]Moderate to Low(Z-DEVD)2-R110
pH Sensitivity Less sensitiveMore sensitive(Z-DEVD)2-R110
Autofluorescence Minimized (longer wavelength)Potential for interference(Z-DEVD)2-R110
Cross-reactivity Caspase-7, some other caspases[7]Caspase-7, some other caspases[3]Similar
Key Insights from the Comparison:
  • Sensitivity: The combination of a two-step cleavage mechanism and the high quantum yield of R110 makes (Z-DEVD)2-R110 significantly more sensitive than Ac-DEVD-AMC.[2] This is a critical advantage when working with samples containing low levels of caspase-3 activity or when using limited amounts of cell lysate.

  • Spectral Properties: The green fluorescence of R110, with its longer excitation and emission wavelengths, is a major advantage.[8] It minimizes interference from cellular autofluorescence, which is often more pronounced in the blue region of the spectrum where AMC emits. This leads to a better signal-to-noise ratio.

  • Photostability and pH Sensitivity: Rhodamine dyes are generally more photostable and less sensitive to pH changes than coumarin derivatives.[][11] This makes (Z-DEVD)2-R110 a more robust substrate for kinetic studies and for experiments involving prolonged or repeated measurements.

  • Cross-Reactivity: It is important to note that the DEVD sequence is not exclusively cleaved by caspase-3. Caspase-7, another executioner caspase, also efficiently cleaves DEVD-containing substrates.[3][7] Therefore, both assays will measure the combined activity of caspase-3 and caspase-7. To confirm the specific involvement of caspase-3, it is advisable to use a specific inhibitor or to perform a complementary technique such as Western blotting for cleaved caspase-3.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for using both substrates. Optimization may be required depending on the cell type and experimental conditions.

Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Protein Quantification Protein Quantification Prepare Cell Lysate->Protein Quantification Prepare Reaction Mixture Prepare Reaction Mixture Protein Quantification->Prepare Reaction Mixture Incubate Incubate Prepare Reaction Mixture->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Figure 2: General workflow for a caspase-3 activity assay.

Cell Lysate Preparation

The goal of this step is to efficiently lyse the cells while preserving the activity of the caspase enzymes.

  • Rationale for Lysis Buffer Choice: A common lysis buffer contains a non-ionic detergent like CHAPS or a zwitterionic detergent to permeabilize the cell membrane without denaturing the enzymes.[7] RIPA buffer, being harsher, is generally used for solubilizing whole-cell or membrane-bound proteins and may not be optimal for preserving enzyme activity.

  • The Critical Role of DTT: Dithiothreitol (DTT) is a reducing agent that is essential for maintaining the cysteine residue in the active site of caspases in a reduced state, which is crucial for their catalytic activity.[12]

Protocol:

  • Induce apoptosis in your cell line of choice using a known stimulus (e.g., staurosporine, etoposide). Include a non-induced control.

  • Harvest the cells and wash once with ice-cold PBS.

  • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM EDTA, and 5 mM DTT). A typical volume is 50 µL per 1-5 million cells.[9]

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a Bradford assay. The BCA assay is not recommended as it can be affected by DTT in the lysis buffer.[13]

Caspase-3 Activity Assay

This part of the protocol involves the enzymatic reaction and the detection of the fluorescent signal.

For (Z-DEVD)2-R110:

  • In a black 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with the lysis buffer.

  • Prepare a reaction buffer containing the (Z-DEVD)2-R110 substrate. The final concentration of the substrate should be optimized, but a starting point of 20-50 µM is common.

  • Add 50 µL of the reaction buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[14]

For Ac-DEVD-AMC:

  • In a black 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with the lysis buffer.

  • Prepare a 2x reaction buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT).

  • Add 50 µL of the 2x reaction buffer to each well.

  • Add 5 µL of a 1 mM Ac-DEVD-AMC stock solution to each well (final concentration of 50 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9]

Essential Controls for a Self-Validating System

To ensure the trustworthiness of your data, the inclusion of proper controls is non-negotiable.

  • Negative Control (Untreated Cells): Lysate from non-induced cells to establish the basal level of caspase activity.[14]

  • Positive Control (Induced Cells): Lysate from cells treated with a known apoptosis-inducing agent to confirm that the assay is working correctly.[14]

  • Inhibitor Control: A sample of lysate from induced cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO). A significant reduction in the fluorescent signal confirms that the measured activity is indeed from DEVD-cleaving caspases.[14]

  • Reagent Blank: A well containing all the reaction components except for the cell lysate to measure the background fluorescence of the reagents.[12]

Conclusion: Making an Informed Decision

For the majority of applications, (Z-DEVD)2-R110 is the superior substrate for the detection of caspase-3/7 activity . Its inherent signal amplification, favorable spectral properties that minimize autofluorescence, and greater photostability provide a more sensitive and robust assay. This is particularly crucial for experiments involving precious or low-abundance samples, and for those requiring kinetic measurements.

Ac-DEVD-AMC remains a viable option for routine screening where high sensitivity is not the primary concern and where instrumentation for blue fluorescence detection is readily available. However, researchers should be mindful of its limitations regarding photostability and potential interference from autofluorescence.

Ultimately, the choice of substrate should be guided by the specific requirements of the experiment, the available instrumentation, and the need for the highest possible sensitivity and data quality. By understanding the fundamental differences in the mechanism and performance of these two substrates, researchers can make an informed decision that will lead to more reliable and impactful results.

References

  • MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • [Source for two-step cleavage mechanism and signal amplification, if available
  • Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]

  • Interchim. (n.d.). Caspase-3 DEVD-R110 HTS Kit. Retrieved from [Link]

  • [Source for FRET-based peptide assays, if available
  • [Source for docking models of caspase-6/VEID-R110, if available
  • [Source for whole cell assay to measure Caspase-6 activity, if available
  • [Source for structural and kinetic analysis of caspase-3, if available
  • [Source for Rhodamine based fluorescent pH probes, if available
  • Iris Biotech GmbH. (n.d.). RHODAMINE 110. Retrieved from [Link]

  • [Source for fluorinated rhodamines as photostable fluorescent dyes, if available
  • [Source for Caspase-3/7 Substrate Z-DEVD-R110, if available
  • [Source for Rhodamine and functionalised azobenzene condensed fluorescent turn on novel receptor, if available

Sources

The Specificity Paradox: A Comparative Guide to (Z-DEVD)₂-R110 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" Myth

(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 (Z-DEVD-R110) is widely marketed as the premier fluorogenic substrate for Caspase-3. While it offers superior sensitivity to legacy coumarin-based substrates (AMC/AFC), its specificity is frequently misunderstood.

The Verdict: Z-DEVD-R110 is not specific to Caspase-3. It is a dual-substrate for Caspase-3 and Caspase-7 , which share virtually indistinguishable substrate pockets for the DEVD motif.[1] Furthermore, under high-concentration conditions, it exhibits low-level cross-reactivity with initiator caspases (Caspase-8, -9) and non-caspase proteases like Cathepsin B.

This guide dissects the kinetic reality of Z-DEVD-R110, compares it to alternatives, and provides a self-validating protocol to ensure your apoptosis data is accurate.

Mechanism of Action: The Bis-Amide Lock

Unlike mono-amide substrates (e.g., Ac-DEVD-AMC) which release a fluorophore upon a single cleavage event, (Z-DEVD)₂-R110 is a bis-amide substrate.[2] The Rhodamine 110 core is flanked by two DEVD tetrapeptides.[3]

This structure creates a unique "two-step" activation mechanism that impacts kinetic linearity but significantly boosts signal-to-noise ratios.

Graphviz Diagram: The Two-Step Cleavage Pathway

R110_Cleavage Substrate (Z-DEVD)₂-R110 (Non-Fluorescent Bis-Amide) Intermediate Mono-DEVD-R110 (Weakly Fluorescent) Substrate->Intermediate Step 1: First Cleavage Product Free Rhodamine 110 (Highly Fluorescent) Intermediate->Product Step 2: Second Cleavage Casp3 Caspase-3/7 (kcat/Km High) Casp3->Substrate Casp3_2 Caspase-3/7 (kcat/Km High) Casp3_2->Intermediate

Figure 1: The sequential hydrolysis of (Z-DEVD)₂-R110. Note that fluorescence intensity does not increase linearly; the second cleavage yields the dominant fluorescent signal (Ex/Em: 498/521 nm).

Cross-Reactivity Profile

The DEVD peptide sequence was originally identified based on the cleavage site of PARP (a natural substrate of Caspase-3). However, structural homology among caspases leads to significant overlap.

Comparative Reactivity Matrix
Protease TargetReactivity with Z-DEVD-R110Kinetic Efficiency (

)
Notes
Caspase-3 High > 1,000,000 M⁻¹s⁻¹Primary target. Rapid cleavage.
Caspase-7 High ~ Equivalent to Casp-3Critical Overlap. Indistinguishable from Casp-3 in standard assays.
Caspase-8 Low< 1% of Casp-3Initiator caspase. Can cleave DEVD at high enzyme concentrations or prolonged incubation.
Caspase-6 Low< 5% of Casp-3Prefers VEID sequence.
Caspase-1 NegligibleVery LowPrefers YVAD/WEHD. Minimal risk in purified systems.
Cathepsin B ModerateVariableCan cleave DEVD if cytosolic pH is acidic. Requires specific inhibitors (e.g., CA-074) to rule out.
The Caspase-3 vs. Caspase-7 Dilemma

Caspase-3 and -7 are functionally redundant in proteolytic cleavage of DEVD.[1]

  • Scientific Insight: You cannot distinguish Caspase-3 from Caspase-7 activity using any DEVD-based fluorogenic substrate alone.

  • Solution: Differentiation requires upstream genetic manipulation (siRNA knockdown of Casp-3 vs. Casp-7) or the use of selective protein inhibitors that target the enzyme's exosite rather than the catalytic pocket.

Performance Comparison: R110 vs. Alternatives

Why choose Z-DEVD-R110 over cheaper alternatives like AMC or pNA?

Feature(Z-DEVD)₂-R110 Ac-DEVD-AMC Ac-DEVD-pNA
Detection Mode Fluorescence (Green)Fluorescence (Blue)Absorbance (Yellow)
Sensitivity Ultra-High (Detects < 10 cells)ModerateLow (Requires millions of cells)
Dynamic Range 4-5 logs2-3 logs1-2 logs
Stokes Shift Small (~25 nm)Large (~80 nm)N/A
Cell Permeability Good (often requires lysis)GoodPoor (Lysate only)
Autofluorescence Low (Green region is cleaner)High (UV/Blue region has high background)N/A

Expert Insight: The "Green" emission of R110 (521 nm) avoids the high background fluorescence found in the blue range (400-460 nm) caused by plasticware, media components, and cellular NAD(P)H, making R110 significantly more robust for High-Throughput Screening (HTS).

Experimental Protocol: Validating Specificity

To ensure your signal is truly Caspase-3/7 dependent and not an artifact of other proteases, you must use a "Inhibitor Suppression Check."

Workflow Diagram

Validation_Protocol Sample Induced Cell Lysate (Unknown Activity) Split Split Sample Sample->Split Well_A Well A: Lysate + Z-DEVD-R110 Split->Well_A Well_B Well B: Lysate + Ac-DEVD-CHO (Inhibitor) + Z-DEVD-R110 Split->Well_B Pre-incubate 15 min Read Measure Fluorescence (Ex 498 / Em 521) Well_A->Read Well_B->Read Calc Calculate Specific Activity: (RFU_A - RFU_B) Read->Calc

Figure 2: The Inhibitor Suppression Check workflow. Essential for validating that the observed signal is driven by DEVD-specific proteases.

Step-by-Step Methodology
  • Lysis: Lyse cells in a buffer containing no protease inhibitors that would affect Caspases (avoid PMSF/Aprotinin initially, or check compatibility). Recommended: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT.

  • Inhibitor Control (Critical):

    • Prepare two aliquots of lysate.

    • Aliquot A: Add Assay Buffer.

    • Aliquot B: Add Assay Buffer + Ac-DEVD-CHO (10-20 µM final). Note: CHO inhibitors are reversible and highly specific.

    • Incubate both at room temperature for 15 minutes.

  • Substrate Addition: Add Z-DEVD-R110 (typically 20-50 µM final concentration) to both aliquots.

  • Measurement: Monitor fluorescence (Ex/Em: 498/521 nm) kinetically for 30-60 minutes.

  • Data Analysis:

    • True Caspase-3/7 Activity = (Slope of Aliquot A) - (Slope of Aliquot B).

    • If Aliquot B retains >20% activity, suspect non-caspase proteases or insufficient inhibitor concentration.

References

  • McStay, G. P., et al. (2008). "Executioner caspase-3 and caspase-7 are functionally distinct proteases."[1] Molecular Cell, 29(3), 365-377.

  • Thermo Fisher Scientific. "Rhodamine 110-Based Caspase Substrates - Technical Guide."

  • Biotium. "Ac-DEVD-R110 Product Information & Protocols."

  • Poreba, M., et al. (2013). "Protease substrates for fluorescent imaging." Current Opinion in Chemical Biology, 17(4), 666-672. (Discusses R110 leaving group advantages).
  • BenchChem. "A Comparative Guide to Caspase-3 Substrates."

Sources

A Senior Application Scientist's Guide to the Specificity of (Z-DEVD)2-R110 for Caspase-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (Z-DEVD)2-R110 substrate is a highly sensitive and widely utilized tool for detecting the activity of executioner caspases, particularly caspase-3, a key mediator of apoptosis. Its mechanism relies on the enzymatic cleavage of two DEVD (Asp-Glu-Val-Asp) tetrapeptides from a central rhodamine 110 (R110) fluorophore, resulting in a significant increase in fluorescence. While the DEVD sequence is a preferential target for caspase-3, this guide provides a critical evaluation of its specificity. Our analysis, supported by structural data and in vitro assay principles, demonstrates that while (Z-DEVD)2-R110 is an excellent indicator of general executioner caspase activity, its significant cross-reactivity with the highly homologous caspase-7 necessitates careful experimental design and data interpretation. For researchers aiming to definitively parse the individual contributions of caspase-3, we advocate for a multi-pronged approach, combining this highly sensitive assay with specific inhibitors and complementary protein-level analyses.

Introduction: The Critical Role of Caspase-3 in Apoptosis

Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] The process is executed by a family of cysteine-aspartic proteases known as caspases.[3] These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3][4] This cascade is broadly initiated via two main routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[4][5] As a central executioner, caspase-3 is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6] Consequently, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway i_stim Apoptotic Stimuli (e.g., DNA Damage) mito Mitochondria i_stim->mito cytc Cytochrome c Release mito->cytc apaf Apaf-1 cytc->apaf apop Apoptosome apaf->apop pro9 Pro-Caspase-9 apop->pro9 cas9 Active Caspase-9 pro9->cas9 pro3 Pro-Caspase-3 cas9->pro3 e_stim Death Ligand (e.g., FasL, TNF) rec Death Receptor e_stim->rec disc DISC Formation rec->disc pro8 Pro-Caspase-8 disc->pro8 cas8 Active Caspase-8 pro8->cas8 cas8->pro3 cas3 Active Caspase-3 pro3->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic and extrinsic pathways converging on Caspase-3 activation.

The (Z-DEVD)2-R110 Substrate: Mechanism of Action

The (Z-DEVD)2-R110 substrate is a fluorogenic probe designed for high-sensitivity detection. Its core structure consists of the rhodamine 110 (R110) dye, which is rendered non-fluorescent by the covalent attachment of two benzyloxycarbonyl (Z)-protected DEVD peptides to its amino groups.[3][7] This bis-amide configuration effectively quenches the inherent fluorescence of the R110 molecule.[3][8]

The detection of caspase activity occurs via a two-step enzymatic cleavage process:

  • First Cleavage: An active caspase cleaves one of the Z-DEVD peptides, yielding a mono-amide intermediate (Z-DEVD-R110). This intermediate product is fluorescent, but its quantum yield is only a fraction (approximately 10%) of the final product.[2][9]

  • Second Cleavage: The enzyme then cleaves the second Z-DEVD peptide from the mono-amide intermediate, releasing the unquenched rhodamine 110 (R110) fluorophore. The free R110 is intensely fluorescent, with excitation and emission maxima around 496 nm and 520 nm, respectively, exhibiting spectral properties similar to fluorescein.[1][10] This results in a substantial, easily detectable signal amplification.[9]

sub (Z-DEVD)2-R110 (Non-Fluorescent) cas3 Active Caspase-3/7 sub->cas3 inter Z-DEVD-R110 (Moderately Fluorescent) inter->cas3 prod Rhodamine 110 (Highly Fluorescent) cas3->inter Step 1 cas3->prod Step 2

Caption: Two-step cleavage of (Z-DEVD)2-R110 by active caspases.

The Crux of the Matter: Specificity of the DEVD Motif

The specificity of any peptide-based substrate is dictated by its amino acid sequence. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) was identified based on the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[6]

Structural Basis for DEVD Recognition by Caspase-3

The high affinity of caspase-3 for the DEVD sequence is rooted in the specific architecture of its substrate-binding pocket, which is composed of four subsites (S1, S2, S3, and S4) that accommodate the four amino acids (P1, P2, P3, and P4) of the substrate.[4]

  • S1 Pocket: This subsite has a stringent requirement for the P1 Aspartic acid (D), forming critical hydrogen bonds that anchor the substrate.[4][11] This feature is highly conserved among all caspases.

  • S2 Pocket: The S2 pocket is a nonpolar groove that prefers small hydrophobic residues at the P2 position, such as Valine (V).[11]

  • S3 Pocket: This is a more accommodating, hydrophilic site on the enzyme's surface that favorably interacts with the P3 Glutamic acid (E).[12]

  • S4 Pocket: This well-defined pocket strongly prefers the P4 Aspartic acid (D), making it nearly as selective as the S1 pocket.[4]

This unique combination of interactions makes the DEVD sequence an optimal substrate for caspase-3.[4]

Comparative Specificity: Caspase-3 vs. Other Proteases

While optimized for caspase-3, the DEVD motif is not exclusively recognized by it. The most significant off-target cleavage occurs from proteases with similar substrate-binding pocket architectures.

Caspase-7: As a fellow executioner caspase, caspase-7 shares high structural homology and substrate specificity with caspase-3.[1] Commercially available probes and substrates based on the DEVD sequence are recognized and cleaved with similar affinity by both caspase-3 and caspase-7.[1][13] This makes it challenging to resolve the individual activity of these two caspases in a mixed system, such as a cell lysate, using a DEVD-based substrate alone.[9][13] Therefore, (Z-DEVD)2-R110 is more accurately described as a substrate for caspase-3/7 .

Other Caspases: The DEVD sequence shows significantly less affinity for initiator caspases. For instance, caspase-8 and caspase-9 have different preferred recognition sequences (IETD and LEHD, respectively). However, some product literature suggests that (Z-DEVD)2-R110 can also be used to measure caspase-6, -8, and -10 activity, indicating a degree of promiscuity that researchers must consider.[3][14]

Non-Caspase Proteases: Other proteases, such as Granzyme B, a serine protease involved in cytotoxic T-cell-mediated apoptosis, can also activate caspases and may cleave certain caspase substrates. While DEVD is not the preferred sequence for Granzyme B (which favors IExD), high concentrations of the enzyme could potentially lead to off-target cleavage.

Protease Target(Z-DEVD)2-R110 Cleavage EfficiencyKey Consideration
Caspase-3 High Primary target enzyme.
Caspase-7 High The most significant cross-reactant; essentially indistinguishable from Caspase-3 activity using this substrate alone.[1][13]
Caspase-6, -8, -10 Low to ModeratePotential for cross-reactivity, especially at high enzyme concentrations or during prolonged incubation.[3][14]
Caspase-1, -9 Very Low / NegligibleSubstrate preference is significantly different (e.g., YVAD for Caspase-1, LEHD for Caspase-9).
Granzyme B Very LowOff-target cleavage is possible but generally not significant under typical assay conditions.

A Comparative Look at Alternative Caspase-3 Substrates

To fully appreciate the performance of (Z-DEVD)2-R110, it's useful to compare it with other commonly used DEVD-based substrates.

SubstrateReporterDetectionSensitivityKey AdvantagesKey Limitations
(Z-DEVD)2-R110 Rhodamine 110Fluorometric (Ex/Em ~496/520 nm)Very HighExcellent signal-to-background ratio; long wavelength emission reduces autofluorescence.[1][3]High cross-reactivity with Caspase-7; two-step cleavage can complicate kinetic studies.[13][15][16]
Ac-DEVD-AMC 7-amino-4-methylcoumarinFluorometric (Ex/Em ~342/441 nm)HighWidely used and well-characterized.Shorter wavelength can lead to higher background from cellular autofluorescence and compound interference.[15]
Ac-DEVD-pNA p-nitroanilideColorimetric (Abs @ 405 nm)LowCost-effective, simple, does not require a fluorometer.[5]Significantly lower sensitivity than fluorogenic substrates; less suitable for HTS or low-activity samples.[5][17]

Experimental Protocol: In Vitro Protease Specificity Profiling

To empirically validate the specificity of (Z-DEVD)2-R110, a systematic in vitro profiling against a panel of purified proteases is the gold standard.[18]

Objective: To quantify the rate of (Z-DEVD)2-R110 cleavage by caspase-3 versus other caspases (e.g., -1, -6, -7, -8, -9) and a relevant non-caspase protease (e.g., Granzyme B).
Materials:
  • Purified, active recombinant caspases and other proteases.

  • (Z-DEVD)2-R110 Substrate (Component C)[16]

  • Caspase-3/7 Inhibitor Ac-DEVD-CHO (Component D)[16]

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4, with DTT and EDTA) (Component B)[3][16]

  • Black, 96-well microplate[1]

  • Fluorescence microplate reader with filters for Ex/Em = 496/520 nm.[1]

Workflow:

prep Prepare Reagents - Dilute enzymes - Prepare substrate working solution plate Plate Enzymes - Add each purified protease to dedicated wells - Include no-enzyme controls prep->plate inhib Add Controls - Add Ac-DEVD-CHO inhibitor to a subset of Caspase-3 wells plate->inhib init Initiate Reaction - Add (Z-DEVD)2-R110 substrate to all wells inhib->init incubate Incubate - Protect from light - Maintain at RT or 37°C init->incubate read Measure Fluorescence - Read plate at Ex/Em 496/520 nm in kinetic mode incubate->read analyze Analyze Data - Calculate reaction rates (RFU/min) - Compare rates across all proteases read->analyze

Caption: Experimental workflow for assessing protease substrate specificity.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a working solution of the (Z-DEVD)2-R110 substrate by diluting the stock (e.g., 1 mM in DMSO) into Assay Buffer to a final concentration of ~100 µM.[3][14] The causality here is to ensure the substrate is not limiting and is soluble in the aqueous buffer.

    • Thaw and dilute each purified protease to its optimal working concentration in cold Assay Buffer.

  • Assay Setup:

    • To a black 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each diluted protease to its respective wells.

    • Negative Control (No Enzyme): Add 10 µL of Assay Buffer instead of enzyme. This control validates that the substrate is stable and not spontaneously hydrolyzing.

    • Inhibitor Control: To a set of wells containing caspase-3, add a specific inhibitor like Ac-DEVD-CHO.[19] Pre-incubate for 10-15 minutes.[16] This is a self-validating step; a lack of signal in these wells confirms that the activity measured is indeed from the target caspase.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence (Ex/Em = 496/520 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (Vmax) in relative fluorescence units per minute (RFU/min).

    • Subtract the rate of the "No Enzyme" control from all other rates.

    • Normalize the data by setting the rate of caspase-3 as 100%.

    • Express the activity of all other proteases as a percentage of caspase-3 activity. This directly visualizes the substrate's specificity profile.

Conclusion and Best Practices for Researchers

(Z-DEVD)2-R110 is an exceptionally sensitive fluorogenic substrate that serves as a powerful tool for detecting apoptosis via the measurement of executioner caspase activity. Its design, based on the DEVD motif, is structurally optimized for caspase-3. However, our comprehensive analysis confirms that its practical application in complex biological samples reflects the activity of both caspase-3 and the highly homologous caspase-7.

Recommendations:

  • For High-Throughput Screening: (Z-DEVD)2-R110 is an excellent choice for primary screens to identify inducers or inhibitors of apoptosis, where the primary goal is to detect a "hit" in the DEVDase activity pathway.[9][18]

  • For Specificity Claims: When attributing a biological outcome specifically to caspase-3, relying solely on a (Z-DEVD)2-R110 assay is insufficient.

  • Essential Controls: Always include a negative control using a specific inhibitor (e.g., Ac-DEVD-CHO) to validate that the measured fluorescence is due to DEVD-cleaving caspases.[6][19]

  • Complementary Techniques: To confirm caspase-3 specific activation, complement activity assays with antibody-based methods like Western blotting or immunofluorescence to detect the cleaved (active) form of caspase-3.

References

  • Fang, B. (2009). Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling. Georgia State University. [Link]

  • Liu, J., et al. (2005). N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay. Bioorganic & Medicinal Chemistry Letters, 15(9), 2335-8. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • Cai, S. X., et al. (2001). Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay. Bioorganic & Medicinal Chemistry Letters, 11(1), 39-42. [Link]

  • Seaver, A., & Gavin-Hanner, C. Caspase-3. Biology. [Link]

  • Poreba, M., et al. (2013). Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids. ACS Chemical Biology, 8(7), 1493-503. [Link]

  • Anaspec. (2021). SensoLyte® Homogeneous Rh110 Caspase-3/7 Assay Kit. [Link]

  • ResearchGate. (2001). Design and Synthesis of Rhodamine 110 Derivative and Caspase-3 Substrate for Enzyme and Cell-Based Fluorescent Assay. [Link]

  • Hardy, J. A., & Wells, J. A. (2009). Modifying Caspase-3 Activity by Altering Allosteric Networks. ACS Chemical Biology, 4(10), 835-844. [Link]

  • Fang, B., et al. (2006). Structural and Kinetic Analysis of caspase-3 Reveals Role for s5 Binding Site in Substrate Recognition. Journal of Molecular Biology, 360(3), 655-66. [Link]

  • Biedermann, B. M., et al. (2011). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society, 133(18), 6934-7. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Interchim. Caspase-3 DEVD-R110 HTS Kit. [Link]

  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS. [Link]

  • ResearchGate. (2014). Substrate binding to the caspase active site. [Link]

  • CiteAb. EnzChek™ Caspase-3 Assay Kit #2, Z-DEVD-R110 substrate. [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. PMC. [Link]

  • NCBI. (2012). Protease Assays - Assay Guidance Manual. [Link]

  • Biocompare. (2023). How to Select the Right Protease Inhibitor. [Link]

  • Shapiro, A. B. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer?. ResearchGate. [Link]

  • ResearchGate. (2005). N-DEVD-N′-morpholinecarbonyl-rhodamine 110: Novel caspase-3 fluorogenic substrates for cell-based apoptosis assay. [Link]

  • Elvas, F., et al. (2021). Development of caspase-3-selective activity-based probes for PET imaging of apoptosis. PMC. [Link]

  • Hug, H., et al. (2006). Caspase Substrates and Inhibitors. PMC. [Link]

Sources

Correlation of Z-DEVD-R110 Fluorometric Assays with Western Blotting for Cleaved Caspase-3: A Comprehensive Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent questions I encounter in assay development is how to properly validate apoptotic signaling cascades. Caspase-3 is the primary executioner caspase in mammalian apoptosis. Accurately quantifying its activation is a critical milestone in oncology drug screening, neurotoxicity assessments, and basic mechanistic research.

To achieve robust, publication-quality data, researchers must employ orthogonal validation. The two gold-standard methodologies for evaluating Caspase-3 are the (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 (Z-DEVD-R110) fluorometric assay and Western blotting for cleaved Caspase-3 . This guide objectively compares these two approaches, explains the causality behind their correlation, and provides self-validating protocols to ensure scientific integrity.

Mechanistic Causality: Why Do We Measure Both?

To understand why these two assays correlate—and when they might diverge—we must look at the biochemistry of Caspase-3 activation.

Caspase-3 exists in healthy cells as a 32 kDa inactive zymogen (pro-caspase-3). Upon induction of apoptosis, upstream initiator caspases (like Caspase-8 or -9) cleave pro-caspase-3 into 17 kDa and 19 kDa fragments, which dimerize to form the active enzyme.

  • Western Blotting detects the physical presence of these cleaved fragments. By using an antibody specific to the neo-epitope exposed only after cleavage, it provides a stoichiometric snapshot of the protein's state.

  • Z-DEVD-R110 measures the enzymatic activity of the assembled heterodimer. The substrate consists of two DEVD (Asp-Glu-Val-Asp) target peptides conjugated to a Rhodamine 110 fluorophore. When active Caspase-3 cleaves the DEVD sequences, the highly fluorescent Rhodamine 110 is released and unquenched (Excitation: 485 nm / Emission: 535 nm).

Because physical cleavage directly precedes enzymatic activity, data from these two assays typically exhibit a strong positive correlation. For example, studies evaluating PI3K inhibitors in leukemic cell models have demonstrated that the dose-dependent increase in Z-DEVD-R110 fluorescence perfectly mirrors the accumulation of cleaved Caspase-3 and PARP observed via immunoblotting ()[1].

G Apoptosis Apoptotic Signal (Caspase-8 / Caspase-9) ProCasp3 Pro-Caspase-3 (32 kDa) Inactive Zymogen Apoptosis->ProCasp3 Cleavage CleavedCasp3 Cleaved Caspase-3 (17 & 19 kDa Active Heterodimer) ProCasp3->CleavedCasp3 Activation WB Western Blot Detection (Anti-Cleaved Casp-3 Antibody) CleavedCasp3->WB Denatured Protein Recognition Assay Z-DEVD-R110 Assay (Enzymatic Cleavage) CleavedCasp3->Assay Active Enzyme Substrate Binding R110 Free Rhodamine 110 (Fluorescence Ex:485/Em:535) Assay->R110 DEVD Cleavage

Fig 1: Caspase-3 activation pathway and dual detection mechanisms.

Comparative Analysis: Matrix and Divergence

While both assays measure Caspase-3 activation, they serve different operational purposes in the laboratory. The Z-DEVD-R110 assay is highly sensitive and scalable, making it ideal for calculating EC50 values during targeted drug delivery validation ()[2]. Conversely, Western blotting provides the ultimate proof of target specificity.

Quantitative Comparison Matrix
ParameterZ-DEVD-R110 Fluorometric AssayWestern Blot (Cleaved Caspase-3)
Primary Target Active Caspase-3/7 enzyme kineticsCleaved 17/19 kDa protein fragments
Data Output Quantitative fluorescence (RFU)Semi-quantitative chemiluminescence
Throughput High (96, 384, or 1536-well microplates)Low to Medium (Gel-based)
Specificity Moderate (Caspase-7 also cleaves DEVD)High (Antibody specific to neo-epitope)
Lysis Requirement Non-denaturing (e.g., CHAPS, HEPES)Denaturing (RIPA + SDS + Boiling)
Primary Use Case High-throughput screening, EC50 determinationMechanistic validation, pathway mapping

When do they diverge? A key principle of experimental causality is understanding assay limitations. You may observe cleaved Caspase-3 on a Western blot but record low Z-DEVD-R110 signal if endogenous inhibitors (like XIAP) are present. XIAP binds to the active Caspase-3 heterodimer, blocking its enzymatic pocket. The denaturing conditions of a Western blot strip XIAP away, revealing the cleaved protein, but the non-denaturing conditions of the R110 assay leave XIAP bound, suppressing enzymatic activity.

Self-Validating Experimental Workflows

To build a trustworthy, self-validating system, your experimental design must include internal controls that prove the causality of your results.

Workflow CellCulture Apoptosis Induction (e.g., Drug Treatment) Split Sample Splitting CellCulture->Split LysisNative Native Lysis (CHAPS) Preserves Activity Split->LysisNative LysisRIPA Denaturing Lysis (RIPA + SDS) Extracts Total Protein Split->LysisRIPA ReadR110 Add Z-DEVD-R110 Read Fluorescence LysisNative->ReadR110 RunWB SDS-PAGE & Transfer Probe Cleaved Casp-3 LysisRIPA->RunWB Correlation Data Correlation (Activity vs. Expression) ReadR110->Correlation RunWB->Correlation

Fig 2: Orthogonal workflow for correlating Caspase-3 activity and expression.

Protocol 1: Z-DEVD-R110 Fluorometric Assay

Causality Note: This assay requires a non-denaturing lysis buffer (typically containing CHAPS or Triton X-100). Using RIPA buffer will denature the caspase heterodimer and destroy enzymatic activity. To ensure the fluorescence signal is strictly caspase-dependent, a pan-caspase inhibitor such as Z-VAD-FMK must be included as a negative control ()[3].

Self-Validating Controls:

  • Vehicle Control: Baseline fluorescence.

  • Positive Control: Known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).

  • Specificity Control: Apoptosis inducer + 50 µM Z-VAD-FMK (Should reduce signal to baseline).

  • Background Control: Assay buffer + Z-DEVD-R110 (No cell lysate).

Step-by-Step Methodology:

  • Seed cells in a black, clear-bottom 96-well plate and treat with your experimental compounds.

  • Prepare the Lysis/Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Do not add protease inhibitors.

  • Add Z-DEVD-R110 substrate to the buffer at a final concentration of 25-50 µM.

  • Remove culture media (or add 2X buffer directly to the media for a homogeneous assay format).

  • Add 100 µL of the substrate-buffer mix to each well.

  • Incubate in the dark at room temperature for 30 to 120 minutes on an orbital shaker.

  • Measure fluorescence using a microplate reader at Ex: 485 nm / Em: 535 nm.

  • Subtract the Background Control RFU from all sample readings before calculating fold-change.

Protocol 2: Western Blot for Cleaved Caspase-3

Causality Note: Unlike the activity assay, Western blotting requires complete denaturation to ensure the antibody can access the neo-epitope of the cleaved fragment.

Self-Validating Controls:

  • Loading Control: GAPDH, β-actin, or Vinculin to ensure equal protein loading across lanes.

  • Target Control: Probe for both Pro-caspase-3 (32 kDa) and Cleaved caspase-3 (17/19 kDa) to observe the stoichiometric shift from zymogen to active form.

Step-by-Step Methodology:

  • Harvest treated cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Sonicate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Mix 20-30 µg of protein with 4X Laemmli sample buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes.

  • Resolve proteins on a 12% or 4-20% gradient SDS-PAGE gel. Note: A higher percentage gel is required to adequately separate the small 17/19 kDa fragments.

  • Transfer to a PVDF membrane (0.2 µm pore size is recommended for low molecular weight proteins).

  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific for Cleaved Caspase-3 (Asp175) overnight at 4°C.

  • Wash 3x with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and develop using an ECL substrate.

Conclusion

For rigorous scientific publishing and drug development, relying on a single assay for apoptosis is insufficient. The Z-DEVD-R110 assay provides the quantitative, high-throughput kinetic data necessary for dose-response modeling, while Western blotting provides the structural proof of target cleavage. By running these assays orthogonally and employing strict self-validating controls (such as Z-VAD-FMK inhibition and pro-caspase stoichiometric tracking), researchers can confidently establish the causality of their apoptotic signaling data.

References

  • Title: PI3K isoform inhibition associated with anti Bcr-Abl drugs shows in vitro increased anti-leukemic activity in Philadelphia chromosome-positive B-acute lymphoblastic leukemia cell lines Source: Oncotarget URL: [Link]

  • Title: Sigma-2 receptor ligand as a novel method for delivering a SMAC mimetic drug for treating ovarian cancer Source: British Journal of Cancer URL: [Link]

  • Title: Involvement of Caspase Activation in Azaspiracid-Induced Neurotoxicity in Neocortical Neurons Source: Toxicological Sciences URL: [Link]

Sources

Safety Operating Guide

(Z-Asp-Glu-Val-Asp)2-Rhodamine 110 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling fluorogenic substrates like (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 (commonly known as Z-DEVD-R110) requires a precise balance of experimental rigor and stringent safety logistics. Z-DEVD-R110 is a premier reagent for quantifying Caspase-3 and Caspase-7 activity during apoptosis. However, because it utilizes the Rhodamine 110 (R110) fluorophore and requires organic solvents for reconstitution, improper handling or disposal can lead to significant environmental toxicity and personnel hazard.

This guide provides the essential operational methodologies, self-validating assay protocols, and step-by-step disposal procedures required to manage Z-DEVD-R110 safely and effectively.

Mechanistic Grounding: The Chemistry of Z-DEVD-R110

To handle a chemical safely, you must first understand its mechanism. Z-DEVD-R110 is a bisamide derivative of the green fluorophore Rhodamine 110[1]. In its native state, two Asp-Glu-Val-Asp (DEVD) peptides are covalently linked to the amino groups of the R110 core. This specific structural linkage completely suppresses the dye's visible absorption and fluorescence[2].

Upon the induction of apoptosis, active executioner caspases (Caspase-3 and Caspase-7) recognize the DEVD sequence. The enzymatic cleavage is a two-step process: the non-fluorescent bisamide is first cleaved into a weakly fluorescent monoamide, and then fully hydrolyzed into the highly fluorescent R110 product, which exhibits excitation and emission maxima of approximately 496 nm and 520 nm, respectively[1][3].

G Substrate Z-DEVD-R110 (Non-fluorescent) Intermediate DEVD-R110 Monoamide (Weakly Fluorescent) Substrate->Intermediate Step 1 Cleavage Enzyme Active Caspase-3/7 Enzyme->Intermediate Product Rhodamine 110 (R110) (Highly Fluorescent) Enzyme->Product Intermediate->Product Step 2 Cleavage

Two-step enzymatic cleavage of Z-DEVD-R110 by Caspase-3/7 into fluorescent R110.

Hazard Assessment and Safety Parameters

The intact Z-DEVD-R110 peptide is not broadly classified as hazardous; however, the R110 fluorophore cleavage product is toxic to aquatic life and harmful if swallowed[4][5].

The Causality of Solvent Risk: Because Z-DEVD-R110 is highly hydrophobic, it must be reconstituted in an organic solvent, universally Dimethyl Sulfoxide (DMSO)[4]. DMSO is a highly polar aprotic solvent that rapidly penetrates the epidermal barrier. If DMSO is contaminated with R110, it acts as a transdermal carrier, transporting the toxic fluorophore directly into the researcher's bloodstream.

Table 1: Quantitative & Qualitative Safety Parameters

ParameterSpecification / GuidelineMechanistic Rationale
Solvent Reconstitution 10–20 mM stock in anhydrous DMSOEnsures complete dissolution of the hydrophobic bisamide substrate without precipitation[4].
Primary Hazard Aquatic toxicity, transdermal absorptionDMSO facilitates transdermal transport of the toxic R110 moiety[4].
Required PPE Nitrile/Neoprene gloves, goggles, lab coatPrevents dermal exposure to DMSO-solubilized fluorophores[4][6].
Storage Conditions -20°C, protected from lightPrevents spontaneous hydrolysis and photobleaching of the substrate[2][7].

Operational Protocol: Self-Validating Caspase-3/7 Assay

A robust experimental protocol must be a self-validating system. To ensure that the fluorescence detected is strictly due to Caspase-3/7 activity and not background hydrolysis or non-specific protease activity, this workflow incorporates Ac-DEVD-CHO, a reversible aldehyde inhibitor, as a mandatory internal control[2].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized Z-DEVD-R110 in high-purity, anhydrous DMSO to create a 10 mM stock solution. Aliquot immediately into amber tubes to prevent repeated freeze-thaw cycles and photobleaching.

  • Cell Lysis: Following apoptosis induction, lyse the target mammalian cells using an optimized bifunctional cell lysis/activity buffer (typically containing mild detergents like CHAPS) to release intracellular caspases while preserving their enzymatic activity[8].

  • Self-Validation Setup (Critical Step):

    • Experimental Wells: Add 50 µL of cell lysate to the microplate, followed by 50 µL of the Z-DEVD-R110 working solution (diluted in assay buffer to a final concentration of ~50 µM).

    • Validation Control Wells: Add 50 µL of cell lysate and pre-incubate with 1 µM (final concentration) of the Ac-DEVD-CHO inhibitor for 15 minutes at room temperature. Then add the Z-DEVD-R110 substrate[2].

  • Kinetic Measurement: Incubate the plate at 37°C in the dark. Measure fluorescence using a microplate reader set to Ex/Em 496/520 nm[2][3].

  • Data Authentication: Subtract the fluorescence signal of the inhibitor-treated control wells from the experimental wells. If the inhibitor wells show high fluorescence, the assay is invalid due to non-specific cleavage or reagent degradation.

Proper Disposal and Logistics Plan

Because of the aquatic toxicity of R110 and the presence of DMSO, under no circumstances should Z-DEVD-R110 waste be poured down the drain or disposed of in standard biohazard bags [4][5]. Processing and disposal must comply with stringent hazardous chemical waste protocols[7].

Step-by-Step Disposal Procedures:

  • Waste Segregation (Liquid): Collect all unused Z-DEVD-R110 solutions, cell lysates, and assay buffers into a designated, clearly labeled chemical waste container. Because DMSO is present, this must be an organic-compatible container (e.g., High-Density Polyethylene - HDPE)[4]. Do not mix with standard aqueous biological waste.

  • Waste Segregation (Solid): All solid consumables that contacted the reagent—including pipette tips, 96-well microplates, and contaminated nitrile gloves—must be disposed of in a rigid, leak-proof solid hazardous chemical waste bin[6].

  • Compliance Labeling: Label the primary waste container explicitly: "Hazardous Chemical Waste: Z-DEVD-R110 / DMSO / Cell Lysate". Check the hazard boxes for "Toxic" and "Environmental Hazard"[4].

  • Satellite Accumulation: Store the sealed waste containers in a designated satellite accumulation area within the laboratory, utilizing secondary containment trays to prevent spill spread. Keep away from strong oxidizers, which react dangerously with DMSO[4].

  • Final EHS Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup. The standard, safe disposal route for DMSO/Rhodamine mixtures is high-temperature chemical incineration equipped with an afterburner and scrubber[7].

G Prep Reagent Prep (DMSO Stock) Assay Assay Execution (Add-Mix-Measure) Prep->Assay Validate Self-Validation (Ac-DEVD-CHO) Assay->Validate Control Segregate Waste Segregation (Organic vs Solid) Assay->Segregate Post-Read Validate->Segregate Dispose EHS Final Disposal (Incineration) Segregate->Dispose EHS Pickup

End-to-end operational and disposal workflow for Z-DEVD-R110 assays.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.